Amitifadine
Description
Properties
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025835 | |
| Record name | Amitifadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410074-73-6, 66504-40-3 | |
| Record name | Amitifadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DOV-216303 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitifadine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitifadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitifadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMITIFADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOV-216303 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Pharmacology of Amitifadine (EB-1010): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound investigated for the treatment of major depressive disorder and other central nervous system disorders.[1][2] Its preclinical profile is characterized by a unique mechanism of action as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Triple Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.[1][3][4] This leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission, which is thought to be a key factor in its potential antidepressant effects.[1][2][4] The in vitro potency of this compound shows a preference for the serotonin transporter, with a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively, based on some reports, while other studies show different ratios based on IC50 values.[4][5][6]
Quantitative Pharmacology
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound for the human monoamine transporters.
Table 1: In Vitro Binding Affinity of this compound [1][3]
| Target | Ki (nM) |
| Serotonin Transporter (SERT) | 99 |
| Norepinephrine Transporter (NET) | 262 |
| Dopamine Transporter (DAT) | 213 |
Table 2: In Vitro Reuptake Inhibition of this compound [1][3]
| Target | IC50 (nM) |
| Serotonin (3H-5-HT) | 12 |
| Norepinephrine (3H-NE) | 23 |
| Dopamine (3H-DA) | 96 |
Experimental Protocols
In Vitro Binding and Reuptake Assays
Objective: To determine the binding affinity and functional inhibitory potency of this compound at the human serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT were used.[3]
-
Binding Assays:
-
Membranes were prepared from the transfected HEK-293 cells.
-
Binding assays were conducted using the non-selective radioligand [125I]RTI-55, which binds to all three monoamine transporters.[3]
-
Competition binding experiments were performed with increasing concentrations of this compound to determine its Ki value for each transporter.
-
-
Reuptake Assays:
-
Whole cells expressing the respective transporters were used.
-
The ability of this compound to inhibit the uptake of radiolabeled neurotransmitters ([3H]serotonin, [3H]norepinephrine, and [3H]dopamine) was measured.[3]
-
IC50 values were calculated from the concentration-response curves.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of the triple reuptake inhibitor this compound on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
In Vitro Characterization of Amitifadine's Triple Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly known as DOV-21,947 and EB-1010) is a novel psychoactive compound identified as a triple reuptake inhibitor (TRI).[1] TRIs simultaneously block the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA), by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] This multimodal mechanism of action has been a focal point of research for developing antidepressants with potentially broader efficacy and a faster onset of action compared to more selective agents like SSRIs and SNRIs.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's triple reuptake inhibition, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Quantitative Data Summary
The in vitro potency of this compound at the human serotonin, norepinephrine, and dopamine transporters has been determined through radioligand binding and neurotransmitter uptake assays. The data consistently demonstrates that this compound is a potent inhibitor of all three transporters, with a preference for the serotonin transporter.
Table 1: this compound Binding Affinities (Ki)
This table summarizes the equilibrium dissociation constants (Ki) of this compound for the human monoamine transporters. The Ki values were determined using competitive radioligand binding assays with membranes from HEK293 cells expressing the recombinant human transporters.
| Transporter | Radioligand | This compound Ki (nM) |
| Serotonin Transporter (SERT) | [¹²⁵I]RTI 55 | 99 |
| Norepinephrine Transporter (NET) | [¹²⁵I]RTI 55 | 262 |
| Dopamine Transporter (DAT) | [¹²⁵I]RTI 55 | 213 |
Table 2: this compound Reuptake Inhibition (IC50)
This table presents the half-maximal inhibitory concentrations (IC50) of this compound for the uptake of their respective neurotransmitters into HEK293 cells expressing the recombinant human transporters.
| Neurotransmitter Uptake | Radiotracer | This compound IC50 (nM) |
| Serotonin (5-HT) | [³H]Serotonin | 12 |
| Norepinephrine (NE) | [³H]Norepinephrine | 23 |
| Dopamine (DA) | [³H]Dopamine | 96 |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound's interaction with monoamine transporters. While the core methodologies are standard, it is important to note that the specific, detailed protocols for the original characterization of this compound by DOV Pharmaceutical and Euthymics Bioscience have not been fully disclosed in the public domain. The protocols below are constructed based on the available information and general practices for these assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of this compound for the monoamine transporters by quantifying its ability to compete with a known radioligand for binding to the transporter.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
This compound at various concentrations (typically a serial dilution).
-
Vehicle control (for total binding).
-
Non-specific binding control.
-
-
Radioligand Addition: Add [¹²⁵I]RTI 55 to all wells at a final concentration near its Kd for the respective transporter.
-
Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay
This functional assay measures the ability of this compound to inhibit the transport of radiolabeled neurotransmitters into cells expressing the corresponding transporters.
Materials:
-
Cells: HEK293 cells stably expressing the human SERT, NET, or DAT, plated in 96-well plates.
-
Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test Compound: this compound hydrochloride.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM glucose, pH 7.4.
-
Non-specific Uptake Control: A known potent inhibitor for the respective transporter.
-
Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of this compound, vehicle, or the non-specific uptake control for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Radioactivity Measurement: Transfer the cell lysates to scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of this compound by performing a non-linear regression analysis of the concentration-response curve.
Signaling Pathways
The therapeutic effects of triple reuptake inhibitors like this compound are believed to stem from the downstream consequences of elevated synaptic concentrations of serotonin, norepinephrine, and dopamine. While the immediate effect is at the level of the transporter, this action initiates a cascade of intracellular signaling events that can lead to changes in gene expression and neuroplasticity.
General Monoamine Transporter Signaling Context
The activity of SERT, NET, and DAT is modulated by various intracellular signaling pathways, including protein kinases such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK). These kinases can phosphorylate the transporters, leading to changes in their trafficking and function.
Converged Downstream Signaling of Triple Reuptake Inhibition
By increasing the synaptic levels of all three monoamines, this compound is hypothesized to more robustly engage downstream signaling pathways implicated in antidepressant response. A key convergent pathway involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF). Both serotonergic and noradrenergic systems are known to influence CREB and BDNF, and dopamine may also contribute to these neurotrophic processes.
Conclusion
The in vitro characterization of this compound confirms its profile as a potent triple reuptake inhibitor with a preference for the serotonin transporter. The quantitative data from radioligand binding and neurotransmitter uptake assays provide a clear picture of its interaction with SERT, NET, and DAT. The methodologies outlined in this guide represent the standard approaches for such characterizations. The ultimate biological effect of this compound is understood to be mediated through the downstream signaling cascades that are engaged by the simultaneous elevation of serotonin, norepinephrine, and dopamine, with the CREB/BDNF pathway being a critical component. This comprehensive in vitro profile has been instrumental in guiding the preclinical and clinical development of this compound and other triple reuptake inhibitors.
References
The Pharmacokinetics and Metabolism of Amitifadine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine, also known as EB-1010 or DOV 21,947, is a triple reuptake inhibitor (TRI) that modulates the levels of serotonin, norepinephrine, and dopamine in the brain. Its unique pharmacological profile has made it a subject of interest for the treatment of major depressive disorder and other central nervous system conditions. Understanding the pharmacokinetic and metabolic profile of this compound in preclinical rodent models is crucial for its continued development and for designing clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in rats and mice, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in male rats following oral administration. The key parameters are summarized in the table below.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Value |
| Cmax (ng/mL) | 1,230 ± 130 |
| Tmax (h) | 0.5 |
| AUC (ng·h/mL) | 2,870 ± 150 |
| Half-life (t½) (h) | 2.6 |
Data represents mean ± standard error. These parameters were determined following a single oral administration of this compound.
Metabolism
In vitro studies using human liver microsomes have shed light on the metabolic fate of this compound. The primary metabolic pathway involves the formation of a lactam metabolite, identified as EB-10101. This transformation is catalyzed by monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme, which is likely a cytochrome P450 (CYP) isoform[1]. The major metabolite, the 2-lactam compound, has been found to be a weak inhibitor of monoamine uptake[2].
The parent compound, this compound, has been shown to be a moderate inhibitor of several major drug-metabolizing enzymes, including CYP2D6, CYP3A4, CYP2C9, and CYP2C19, with IC50 values ranging from 9 to 100 μM. However, it is a potent inhibitor of CYP2B6, with an IC50 of 1.8 μM[1].
Metabolic conversion of this compound to its primary lactam metabolite.
Brain Penetration and Distribution
Studies in rats have demonstrated that this compound preferentially partitions into the brain. The brain-to-plasma concentration ratio has been observed to range from 3.7 to 6.5 at various time points after administration, indicating excellent central nervous system penetration[1]. This characteristic is essential for a drug targeting neurological disorders. Furthermore, this compound exhibits high plasma protein binding, with over 99% of the drug bound to human plasma proteins[1].
Experimental Protocols
The following section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of this compound in rodent models.
Animals
-
Species: Male Sprague-Dawley rats and Swiss albino mice have been used in pharmacokinetic and pharmacological studies.
-
Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, unless otherwise specified by the experimental design.
Drug Administration
-
Routes of Administration: this compound has been administered via oral (p.o.) and intravenous (i.v.) routes to assess its pharmacokinetic profile. For efficacy studies, intraperitoneal (i.p.) injections have also been utilized[2][3][4].
-
Dosage: Doses in rodent studies have ranged from 5 mg/kg to 100 mg/kg, depending on the specific study's objectives[3][4][5][6].
-
Vehicle: The vehicle for drug administration is a critical component and should be clearly defined in the study protocol.
Sample Collection
-
Blood Sampling: Blood samples are typically collected at multiple time points post-administration to characterize the plasma concentration-time profile. Common time points for oral administration include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Tissue Sampling: For brain penetration studies, brain tissue is collected at specific time points after drug administration.
Analytical Methodology
-
Sample Preparation: Plasma and brain homogenate samples are processed to extract the drug and its metabolites. This often involves protein precipitation or liquid-liquid extraction.
-
Quantification: The concentration of this compound and its metabolites in biological matrices is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate quantification.
A simplified workflow for pharmacokinetic studies of this compound in rodents.
Conclusion
The available data from rodent models indicate that this compound possesses favorable pharmacokinetic and metabolic properties for a centrally acting therapeutic agent. It demonstrates good oral absorption, significant brain penetration, and a metabolic profile that may reduce the likelihood of certain drug-drug interactions. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound and can aid in the design of future preclinical and clinical investigations. Further studies in different rodent species and with varying dosing regimens will continue to refine our understanding of this promising compound.
References
- 1. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Amitifadine Enantiomer (DOV-102,677): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitifadine enantiomer, DOV-102,677, is a novel psychoactive compound characterized as a "triple" monoamine neurotransmitter uptake inhibitor. It demonstrates a balanced and potent inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Preclinical evidence suggests its potential therapeutic utility in a range of neuropsychiatric disorders, including depression and attentional disorders. This technical guide provides a comprehensive overview of the pharmacological profile of DOV-102,677, including its binding affinities, functional potencies, and in vivo neurochemical effects. Detailed methodologies for key experimental procedures are provided, alongside visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
DOV-102,677 exerts its pharmacological effects by binding to and inhibiting the function of three key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By blocking these transporters, DOV-102,677 effectively increases the synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters critically involved in the regulation of mood, cognition, and motivation.[1][2][3]
Below is a diagram illustrating the mechanism of action of DOV-102,677 at the synaptic level.
Caption: Mechanism of action of DOV-102,677.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional inhibition potencies of DOV-102,677 for the human monoamine transporters, as well as its in vivo effects on neurotransmitter levels.
Table 1: In Vitro Binding Affinity (Ki) of DOV-102,677 [1][2]
| Transporter | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 222 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1030 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 740 |
Table 2: In Vitro Functional Inhibition (IC50) of DOV-102,677 [1][2]
| Transporter | Substrate | IC50 (nM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | 129 |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | 103 |
| Serotonin Transporter (SERT) | [³H]Serotonin | 133 |
Table 3: In Vivo Effects of DOV-102,677 on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex [1][2][4]
| Neurotransmitter | Dose | Peak Increase (% of Baseline) | Time to Peak (minutes) |
| Dopamine (DA) | 20 mg/kg, IP | 320% | 100 |
| Norepinephrine (NE) | 20 mg/kg, IP | 348% | 240 |
| Serotonin (5-HT) | 20 mg/kg, IP | 280% | 100 |
Detailed Experimental Protocols
The following sections outline the generalized methodologies employed in the pharmacological characterization of DOV-102,677.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor or transporter.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured to confluence. The cells are then harvested, and crude membrane preparations are isolated by centrifugation.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) and varying concentrations of the test compound (DOV-102,677).
-
Incubation and Filtration: The reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki value, which represents the affinity of the test compound for the transporter.
Neurotransmitter Uptake Assays
These assays measure the functional ability of a compound to inhibit the uptake of neurotransmitters into cells.
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into microplates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of DOV-102,677 or a vehicle control.
-
Substrate Addition: A radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, is calculated from the concentration-response curves.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The changes in neurotransmitter levels following the administration of DOV-102,677 are expressed as a percentage of the baseline levels.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro screening workflow for identifying and characterizing a triple reuptake inhibitor like DOV-102,677.
Caption: In vitro screening workflow for a triple reuptake inhibitor.
Preclinical Behavioral Pharmacology
Preclinical studies in animal models have provided evidence for the potential therapeutic effects of DOV-102,677. In the rat forced swim test, a model predictive of antidepressant activity, DOV-102,677 dose-dependently reduced immobility time, with a minimum effective dose of 20 mg/kg, PO.[1] Furthermore, in a model for attentional disorders, the juvenile mouse prepulse inhibition (PPI) model, DOV-102,677 was potent and effective, with a minimum effective dose of less than 10 mg/kg, PO, demonstrating an efficacy similar to that of methylphenidate.[1]
Conclusion
DOV-102,677 is a potent and balanced triple reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its pharmacological profile, characterized by in vitro binding and functional assays and confirmed by in vivo neurochemical studies, supports its potential as a therapeutic agent for neuropsychiatric disorders where the modulation of all three monoamine systems is desirable. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Racemic DOV-216,303 and Enantiopure Amitifadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the racemic triple reuptake inhibitor DOV-216,303 and its enantiopure (+)-enantiomer, Amitifadine (also known as EB-1010 and DOV-21,947). Both compounds are known for their ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), key neurotransmitters implicated in the pathophysiology of major depressive disorder (MDD). This document details their comparative pharmacology, presenting quantitative data on their binding affinities and functional inhibition of monoamine transporters. Furthermore, it outlines the key experimental protocols utilized in their preclinical evaluation, including in vitro monoamine reuptake assays and in vivo models of antidepressant efficacy. Visual diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of their mechanism of action and evaluation process. While this compound progressed to clinical trials, its development for MDD was ultimately discontinued.
Introduction
The modulation of monoaminergic neurotransmission remains a cornerstone of antidepressant pharmacotherapy. Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have been investigated as a potential next-generation treatment for depression, aiming for broader efficacy and an improved side-effect profile. DOV-216,303 emerged as a prototype of this class, exhibiting potent inhibition of all three monoamine transporters.[1] Subsequent research focused on the stereochemistry of DOV-216,303, leading to the identification of its enantiomers: the (+)-enantiomer, this compound (DOV-21,947), and the (-)-enantiomer, DOV-102,677.[2] This guide delves into the technical details comparing the racemic mixture with its pharmacologically more active enantiomer, this compound.
Comparative Pharmacology: Quantitative Data
The in vitro activity of racemic DOV-216,303 and its enantiomers has been characterized through radioligand binding assays to determine their affinity (Ki) for the monoamine transporters and functional assays to measure their potency in inhibiting neurotransmitter uptake (IC50).
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT |
| Racemic DOV-216,303 | 190 | 380 | 190 |
| This compound (DOV-21,947) | 99 - 100 | 260 - 262 | 210 - 213 |
| DOV-102,677 | 740 | 1000 | 220 |
Data sourced from publicly available information.[2]
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |
| Racemic DOV-216,303 | 14 | 20 | 78 |
| This compound (DOV-21,947) | 12 | 23 | 96 |
| DOV-102,677 | 130 | 100 | 130 |
Data sourced from publicly available information.[1][2]
This compound demonstrates a relative potency to inhibit serotonin, norepinephrine, and dopamine uptake of approximately 1:2:8.[3][4]
Mechanism of Action: Monoamine Reuptake Inhibition
Both DOV-216,303 and this compound exert their effects by binding to the presynaptic monoamine transporters (SERT, NET, and DAT). This binding blocks the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of these neurotransmitters is believed to mediate the antidepressant effects.[5] In microdialysis studies, this compound was shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.[2]
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Assay: Displacement of [3H]citalopram from human SERT expressed in HEK293 cell membranes after 1 hr by liquid scintillation counting method (CHEMBL38... - ChEMBL [ebi.ac.uk]
- 3. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Amitifadine's Impact on Extracellular Dopamine in the Prefrontal Cortex: A Technical Guide
Introduction
Amitifadine, also known as EB-1010 and DOV-21,947, is a psychoactive compound investigated for the treatment of major depressive disorder (MDD).[1] It is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), designed to simultaneously block the transporters for these three key neurotransmitters involved in mood regulation.[1][2] The rationale behind this approach is that augmenting dopaminergic activity, particularly in the prefrontal cortex (PFC), in addition to modulating serotonin and norepinephrine, could lead to enhanced antidepressant efficacy.[3][4] This technical guide provides an in-depth analysis of the preclinical data on this compound's effects on extracellular dopamine levels in the PFC, detailing its mechanism of action, quantitative effects, and the experimental protocols used for these assessments.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition blocks the reuptake of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.
In vitro studies have quantified this compound's binding affinity (Ki) and functional inhibitory potency (IC50) at each of these transporters, revealing a preference for the serotonin transporter, followed by the norepinephrine and dopamine transporters.[1][5][6][7][8]
Data Presentation
The following tables summarize the quantitative data regarding this compound's interaction with monoamine transporters.
Table 1: In Vitro Binding Affinities and Inhibitory Potencies of this compound
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Relative Potency Ratio (SERT:NET:DAT) |
| Serotonin (SERT) | 99 | 12 | 1 |
| Norepinephrine (NET) | 262 | 23 | 2 |
| Dopamine (DAT) | 213 | 96 | 8 |
| Data sourced from multiple studies.[1][6][7][9] |
Table 2: Peak Effect of this compound on Extracellular Monoamine Levels in the Rat Prefrontal Cortex
| Monoamine | Dose Administered (i.p.) | Peak Increase from Baseline (%) |
| Dopamine (DA) | 10 mg/kg | ~250% |
| Norepinephrine (NE) | 10 mg/kg | ~300% |
| Serotonin (5-HT) | 10 mg/kg | ~400% |
| Data derived from in vivo microdialysis studies in rats.[3] |
Experimental Protocols
The primary technique used to determine the extracellular levels of dopamine in the prefrontal cortex following this compound administration is in vivo microdialysis.
Detailed Methodology: In Vivo Microdialysis in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.[10] The animals are housed individually with a controlled light-dark cycle and have free access to food and water.
-
Surgical Procedure:
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas.
-
The cannula is secured to the skull using dental cement and anchor screws.
-
Animals are allowed a post-operative recovery period of several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane) is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
A stabilization period of at least 1-2 hours is allowed for the animal to acclimate and for baseline neurotransmitter levels to stabilize.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent monoamine degradation.
-
After collecting several baseline samples, this compound or a vehicle solution is administered (commonly via intraperitoneal injection, i.p.).
-
Sample collection continues for several hours post-administration to monitor the time-course of the drug's effect.
-
-
Analytical Method:
-
The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).
-
This system provides high sensitivity and selectivity for the detection of monoamines and their metabolites.
-
Results are typically expressed as a percentage change from the average baseline concentration.
-
Summary of Findings
Preclinical research demonstrates that this compound is a potent inhibitor of dopamine, norepinephrine, and serotonin transporters. In vivo microdialysis studies confirm that acute administration of this compound markedly and persistently increases extracellular concentrations of dopamine in the prefrontal cortex of rats.[3] This elevation of dopamine, along with concurrent increases in serotonin and norepinephrine, is consistent with its profile as a triple reuptake inhibitor.[3] Despite significantly increasing dopamine levels in brain regions associated with reward, this compound did not induce locomotor hyperactivity in animal models, a key differentiator from other dopamine-enhancing agents.[3]
While initial clinical trials showed some antidepressant effects, a later Phase IIb/IIIa trial reported that this compound failed to show superior efficacy over placebo, potentially due to the doses being too low.[1][11] Consequently, its development for the treatment of major depressive disorder was officially discontinued.[1] Nevertheless, the preclinical data provides a clear and valuable example of how a triple reuptake inhibitor modulates monoamine levels in key brain regions like the prefrontal cortex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the triple reuptake inhibitor this compound on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase of extracellular dopamine in the prefrontal cortex: a trait of drugs with antidepressant potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 6. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercepharma.com [fiercepharma.com]
- 9. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
Early Clinical Trial Results for Amitifadine in Major Depressive Disorder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly EB-1010 and DOV 21,947) is a novel antidepressant agent characterized as a serotonin-preferring triple reuptake inhibitor (TRI). It modulates the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with a relative inhibitory potency of approximately 1:2:8, respectively.[1][2] This unique neurochemical profile has been hypothesized to offer a broader spectrum of antidepressant efficacy, potentially addressing symptoms like anhedonia, which are often insufficiently treated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2] This technical guide provides a detailed summary of the early clinical trial results for this compound in the treatment of major depressive disorder (MDD), focusing on a pivotal Phase II proof-of-concept study and the subsequent Phase IIb/IIIa TRIADE trial.
Mechanism of Action: Triple Reuptake Inhibition
This compound's mechanism of action centers on its ability to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] By inhibiting the reuptake of these three key monoamine neurotransmitters, this compound increases their availability in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. The preferential but unbalanced affinity for these transporters is a distinguishing feature of this compound.[1][2] Preclinical studies have demonstrated that this compound increases extracellular levels of all three monoamines.[5]
Phase II Proof-of-Concept Study
An initial Phase II study provided the first clinical evidence of this compound's efficacy and tolerability in patients with severe MDD.[1]
Experimental Protocol
-
Study Design : This was a 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial conducted at 20 sites in Romania, Serbia, and the United States.[2]
-
Patient Population : The study enrolled 63 adult patients with a diagnosis of MDD and a baseline 17-item Hamilton Depression Rating Scale (HAMD-17) score of ≥ 22.[1]
-
Dosing Regimen : Patients were randomized to receive either this compound or a placebo. The this compound group was administered 25 mg twice daily (BID) for the first two weeks, followed by an increase to 50 mg BID for the remaining four weeks.[1]
-
Primary Outcome Measure : The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the 6-week treatment period.[1]
-
Secondary Outcome Measures : Secondary assessments included the Clinical Global Impression of Change - Improvement (CGI-I) scale and the Derogatis Interview for Sexual Functioning - Self Report (DISF-SR).[1]
-
Statistical Analysis : The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population using a mixed-model for repeated measures (MMRM).[1]
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics (mITT Population, n=56)
| Characteristic | This compound | Placebo |
| Mean Age (years) | 43.1 | 43.8 |
| Gender (% female) | 64.3% | 71.4% |
| Mean Baseline MADRS Score | 31.4 | 31.4 |
| Mean Baseline HAMD-17 Score | 29.6 | 29.5 |
| Mean Baseline DISF-SR Score | 25.4 | 25.4 |
Data extracted from Tran et al., 2011.[1]
Table 2: Primary and Secondary Efficacy Outcomes at Week 6 (mITT Population)
| Outcome Measure | This compound | Placebo | p-value | Effect Size (Cohen's d) |
| Change from Baseline in MADRS Total Score (LS Mean) | -12.5 | -10.2 | 0.028 | -0.601 |
| CGI-I Score (LS Mean) | 2.5 | 3.1 | 0.03 | N/A |
| Anhedonia Factor Score Change (LS Mean) | -5.7 | -4.4 | 0.049 | N/A |
Data extracted from Tran et al., 2011.[1]
Safety and Tolerability
This compound was generally well-tolerated, with a safety profile comparable to placebo.[1] No serious adverse events were reported.[1] The number of patients discontinuing the study due to adverse events was equal in both the this compound and placebo groups (two patients each).[1] Notably, there were no significant differences between the treatment groups in terms of sexual dysfunction, as measured by the DISF-SR, or weight gain.[1][6]
Phase IIb/IIIa (TRIADE) Study
Following the promising results of the proof-of-concept trial, a larger Phase IIb/IIIa study, known as the TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) trial, was initiated. This study aimed to evaluate the efficacy and safety of this compound in patients with MDD who had not responded to a previous course of first-line antidepressant therapy.[7][8]
Experimental Protocol
-
Study Design : The TRIADE study employed a Sequential Parallel Comparison Design (SPCD), a novel approach intended to reduce the high placebo response rates often observed in antidepressant trials.[8]
-
Patient Population : The trial enrolled 342 patients with MDD who had failed to respond to at least one prior adequate course of a first-line antidepressant such as an SSRI or SNRI.[8]
-
Dosing Regimen : Patients were randomized to receive this compound at doses of 50 mg or 100 mg, or placebo.[7] An active comparator arm, paroxetine, was also included to validate the study's integrity.[6][7]
-
Primary Outcome Measure : The primary endpoint was the change from baseline in the MADRS total score.[7]
Data Presentation
The top-line results of the TRIADE study indicated that this compound, at the doses of 50 mg and 100 mg, did not demonstrate a statistically significant difference from placebo on the primary endpoint of MADRS score change.[6][7]
Table 3: TRIADE Study Efficacy Outcome
| Treatment Group | Primary Endpoint (Change in MADRS vs. Placebo) |
| This compound 50 mg | Not Statistically Significant |
| This compound 100 mg | Not Statistically Significant |
Information based on press releases and study announcements.[7][8]
Interpretation of TRIADE Results
Despite failing to meet its primary endpoint, several factors suggest that the doses of this compound used in the TRIADE study may have been suboptimal. The robust efficacy of the paroxetine comparator arm confirmed the validity of the trial's methodology.[6][7] Post-hoc analyses of the data, combined with the excellent tolerability and lack of side effects at the 100 mg dose, indicated that higher doses of this compound might be required to achieve a significant antidepressant effect in this more treatment-resistant population.[6][7] The tolerability profile of this compound remained favorable, particularly concerning sexual dysfunction and weight gain, which were notable side effects in the paroxetine arm.[6]
Summary and Future Directions
The early clinical development of this compound for major depressive disorder presented a mixed but informative picture. The initial Phase II proof-of-concept study demonstrated statistically significant efficacy and excellent tolerability in patients with severe MDD, supporting the therapeutic potential of its triple reuptake inhibitor mechanism.[1] However, the larger TRIADE study in a treatment-resistant population did not meet its primary efficacy endpoint at the tested doses of 50 mg and 100 mg.[7] The collective evidence, particularly the favorable safety profile and indications from post-hoc analyses of the TRIADE data, strongly suggests that this compound was under-dosed in the latter trial.[6][7] Future clinical investigations would need to explore higher dosing regimens to fully elucidate the therapeutic potential of this compound in major depressive disorder. The favorable side effect profile, especially the lack of weight gain and sexual dysfunction, remains a significant potential advantage over many existing antidepressant medications.[6]
References
- 1. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Trial Details [trials.modernatx.com]
- 6. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of this compound for Major Depressive Disorder - BioSpace [biospace.com]
- 8. fiercepharma.com [fiercepharma.com]
Amitifadine: A Technical Guide to its Biopharmaceutical Properties and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly known as EB-1010 and DOV 21,947) is a novel serotonin-preferring triple reuptake inhibitor (TRI) that was investigated for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves the simultaneous inhibition of the reuptake of three key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby potentiating their neurotransmission.[1][3] This technical guide provides an in-depth overview of the biopharmaceutical properties and brain penetration characteristics of this compound, based on preclinical in vitro and in vivo studies. The information is presented to aid researchers and drug development professionals in understanding the pharmacokinetic profile of this compound.
Biopharmaceutical Properties
The development of a centrally acting agent hinges on its ability to reach its target in the brain. This is governed by a series of biopharmaceutical properties, including its permeability, protein binding, and metabolic stability.
Table 1: Summary of Quantitative Biopharmaceutical Data for this compound
| Parameter | Value | Species | Assay System | Reference |
| Permeability | High, bidirectional | --- | Caco-2 cell lines | [1] |
| Plasma Protein Binding | >99% | Human | --- | [1] |
| Metabolism | Slow | Human | Hepatocytes | [1] |
| Major Metabolite | EB-10101 (lactam) | Human | Hepatocytes | [1] |
| CYP Inhibition (IC50) | ||||
| CYP2D6 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |
| CYP3A4 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |
| CYP2C9 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |
| CYP2C19 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |
| CYP2B6 | 1.8 µM (Potent) | Human | Microsomes | [1] |
| Brain to Plasma Ratio | 3.7 - 6.5 | Rat | In vivo | [1] |
Brain Penetration and Pharmacokinetics
In vivo studies in rats have demonstrated that this compound readily crosses the blood-brain barrier. The brain-to-plasma concentration ratio was found to be in the range of 3.7 to 6.5 at various time points, indicating a preferential partitioning into the brain tissue over plasma.[1] This efficient brain penetration is a critical characteristic for a centrally acting drug.
Microdialysis studies in rats have further confirmed the central nervous system activity of this compound. Following administration, there were marked and sustained increases in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the prefrontal cortex.[1] Increased dopamine levels were also observed in the striatum and nucleus accumbens.[1]
Mechanism of Action: Triple Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the characterization of this compound.
In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict intestinal drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]
-
Permeability Measurement:
-
For apical-to-basolateral (A-to-B) permeability, this compound is added to the apical (upper) chamber.
-
For basolateral-to-apical (B-to-A) permeability, this compound is added to the basolateral (lower) chamber.
-
-
Sampling and Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of this compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the cell monolayer. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.
In Vivo Brain Microdialysis in Rats
This technique allows for the in vivo sampling of unbound drug and neurotransmitter concentrations in the brain extracellular fluid of freely moving animals.[5]
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples, containing substances that have diffused from the brain's extracellular fluid across the probe's semi-permeable membrane, are collected at regular intervals.
-
Bioanalysis: The collected samples are analyzed to determine the concentrations of this compound and key neurotransmitters (serotonin, norepinephrine, dopamine) and their metabolites using a sensitive analytical method like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or LC-MS/MS.
Plasma Protein Binding Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to interact with its target.
Protocol:
-
Assay Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like unbound drug but retains large proteins.
-
Incubation: One chamber is filled with plasma (e.g., human plasma) containing this compound, and the other chamber is filled with a protein-free buffer solution. The apparatus is incubated at 37°C with gentle agitation to allow the unbound drug to equilibrate between the two chambers.
-
Sample Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers. The concentration of this compound in each sample is determined by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.
Conclusion
The biopharmaceutical profile of this compound is characterized by high permeability, extensive plasma protein binding, and a favorable brain-to-plasma concentration ratio, indicating its ability to efficiently penetrate the central nervous system. Its mechanism as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine is well-established. The experimental protocols outlined provide a framework for the key assays used to determine these critical drug-like properties. This comprehensive technical overview serves as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development.
References
- 1. Effects of the triple reuptake inhibitor this compound on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Amitifadine: A Technical Guide to Their Synthesis, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly known as DOV-21,947 or EB-1010) is a triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its unique pharmacological profile has made it a subject of interest for the treatment of major depressive disorder and other central nervous system disorders. This technical guide provides an in-depth overview of the structural analogs of this compound, detailing their structure-activity relationships (SAR), synthesis, and the experimental protocols used for their evaluation.
Core Compound: this compound
This compound is the (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. It exhibits a higher affinity for the serotonin transporter, with a potency ratio of approximately 1:2:8 for SERT:NET:DAT inhibition, respectively[1].
Quantitative Analysis of this compound and its Analogs
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition (IC50) values for this compound, its racemate (DOV-216,303), its (-)-enantiomer (DOV-102,677), and other structurally related triple reuptake inhibitors.
Table 1: In Vitro Activity of this compound and its Stereoisomers
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| This compound ((+)-enantiomer) | 99 | 262 | 213 | 12 | 23 | 96 |
| DOV-216,303 (racemate) | 190 | 380 | 190 | 14 | 20 | 78 |
| DOV-102,677 ((-)-enantiomer) | 740 | 1000 | 220 | 130 | 100 | 130 |
Data sourced from multiple studies[2].
Table 2: In Vitro Activity of Structurally Related Analogs
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Transporter Ratio (NE:DA:5-HT) |
| Bicifadine | - | - | - | 1:2:17 (Relative Potency) |
| Centanafadine | - | - | - | 1:6:14 |
Note: Specific IC50 values for Bicifadine and Centanafadine were not consistently reported in the reviewed literature; instead, their activity is often presented as a ratio of potency for the different transporters[1][3].
Structure-Activity Relationships (SAR)
The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore for monoamine transporter inhibition. SAR studies on this class of compounds have revealed several important structural features that influence potency and selectivity:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Para-substitution on the phenyl ring has been shown to be particularly important for analgesic potency in related series[2][4]. For this compound, the 3,4-dichloro substitution pattern is a key feature.
-
Stereochemistry: The stereochemistry of the bicyclic system significantly impacts activity. As demonstrated by the data in Table 1, the (+)-enantiomer (this compound) is more potent as a triple reuptake inhibitor compared to the (-)-enantiomer (DOV-102,677)[2].
-
N-Substitution: Modifications to the nitrogen atom of the azabicyclo[3.1.0]hexane ring can modulate activity. While this compound is a secondary amine, N-alkylation can lead to changes in potency and selectivity[2][4].
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound and its analogs.
Synthesis of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
A common synthetic route to the core scaffold of this compound involves the hydride reduction of 1-arylcyclopropanedicarboximides[2][4]. The general steps are outlined below.
Diagram 1: General Synthesis Workflow
Caption: General synthetic scheme for 1-aryl-3-azabicyclo[3.1.0]hexanes.
In Vitro Monoamine Transporter Binding Assay
The affinity of compounds for SERT, NET, and DAT is typically determined using a competitive radioligand binding assay with membranes from HEK293 cells stably expressing the respective human transporters.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: HEK293 cells expressing the transporter of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer[5].
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand and varying concentrations of the test compound. The incubation is typically carried out at a controlled temperature for a set period to reach equilibrium[5].
-
Filtration and Counting: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter[5].
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation[6].
In Vivo Microdialysis
In vivo microdialysis is used to measure the extracellular levels of monoamines in the brain of freely moving animals following the administration of a test compound.
Diagram 3: In Vivo Microdialysis Workflow
Caption: General workflow for an in vivo microdialysis experiment.
Protocol Details:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat. The animal is allowed to recover from surgery[7][8].
-
Perfusion and Sampling: On the day of the experiment, the probe is perfused with aCSF at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected[7][8].
-
Drug Administration and Sample Collection: The test compound is administered, and dialysate samples are collected at regular intervals to monitor changes in extracellular monoamine levels over time[7].
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection[7].
Conclusion
This compound and its structural analogs represent a promising class of compounds with the potential to modulate monoamine neurotransmission. The structure-activity relationships within the 1-aryl-3-azabicyclo[3.1.0]hexane series highlight the importance of specific structural features in determining potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. The experimental protocols detailed in this guide provide a framework for the synthesis and pharmacological evaluation of novel analogs, facilitating further research and development in this area. Continued exploration of the chemical space around this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and side-effect profiles for the treatment of a range of CNS disorders.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties and Solubility of Amitifadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine, also known as DOV-21,947 or EB-1010, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), positioning it as a triple reuptake inhibitor.[1][2][3] Its hydrochloride salt, this compound hydrochloride, has been the subject of research primarily for its potential as an antidepressant.[2][3] This technical guide provides a detailed overview of the core physicochemical properties and solubility of this compound hydrochloride, intended to support further research and development efforts.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. Below is a summary of the available data for this compound hydrochloride. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted from computational models and should be confirmed experimentally.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₂Cl₃N | [4] |
| Molecular Weight | 264.58 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | Data not available in public domain | |
| pKa (Strongest Basic) | 10.48 (Predicted) | |
| LogP | 2.8 (Predicted) | |
| Polymorphism | Mentioned in patents, but specific forms not characterized in available literature. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following table summarizes the known solubility of this compound hydrochloride in various solvents.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Method | Source |
| Water | 50 mg/mL | Experimental | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Experimental | |
| Water (Predicted) | 0.0162 mg/mL | Computational |
Experimental Protocols
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. Below is a generalized protocol that can be adapted for this compound hydrochloride.
Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specified temperature.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Subsequently, separate the supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter. It is crucial to avoid disturbing the solid phase during this step.
-
Sample Analysis: Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound hydrochloride.
-
Calculation: Use the calibration curve to calculate the concentration of this compound hydrochloride in the original saturated solution, taking into account the dilution factor. The resulting value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Signaling Pathway and Mechanism of Action
This compound hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the presynaptic neuronal membrane.[1] This inhibition leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.
Table 3: In Vitro Pharmacology of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) | Source |
| Serotonin Transporter (SERT) | 12 | 99 | [1][5] |
| Norepinephrine Transporter (NET) | 23 | 262 | [1][5] |
| Dopamine Transporter (DAT) | 96 | 213 | [1][5] |
Visualizing the Mechanism of Action
The following diagram illustrates the action of this compound at a presynaptic terminal.
Caption: Mechanism of this compound as an SNDRI at the presynaptic terminal.
Conclusion
This technical guide consolidates the available information on the physicochemical properties and solubility of this compound hydrochloride. While key data points such as molecular weight and its mechanism of action are well-defined, further experimental validation of predicted values like pKa and logP, along with characterization of its solid-state properties, would be invaluable for a comprehensive understanding. The provided experimental protocol for solubility determination offers a foundational method for researchers. The visualization of its signaling pathway as a triple reuptake inhibitor underscores its therapeutic rationale. This guide serves as a valuable resource for scientists and professionals engaged in the research and development of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 3. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]
- 5. biocompare.com [biocompare.com]
The Discovery and Initial Development of DOV-21,947: A Triple Reuptake Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
DOV-21,947, also known as amitifadine and EB-1010, is a novel psychoactive compound identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1] This document provides a comprehensive technical overview of the discovery and initial development of DOV-21,947, detailing its mechanism of action, preclinical pharmacology, and early clinical evaluation. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visualizations of the proposed signaling pathway and experimental workflows are provided to facilitate understanding.
Introduction
Major depressive disorder (MDD) is a complex psychiatric condition believed to involve dysregulation of multiple neurotransmitter systems. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients fail to achieve a satisfactory response. This has driven the exploration of novel therapeutic agents with broader mechanisms of action. DOV-21,947 was developed as a triple reuptake inhibitor, concurrently targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with the hypothesis that this broader neurochemical profile could offer enhanced antidepressant efficacy.[2][3]
Mechanism of Action: A Triple Reuptake Inhibitor
DOV-21,947 is the (+)-enantiomer of the racemic compound DOV-216,303.[4] Its primary mechanism of action is the inhibition of the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters.[3] This leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Signaling Pathway
The proposed signaling pathway for DOV-21,947 involves its interaction with the presynaptic transporters SERT, NET, and DAT. By blocking these transporters, the reabsorption of serotonin, norepinephrine, and dopamine from the synapse is inhibited, leading to their prolonged availability to bind to postsynaptic receptors.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of DOV-21,947.
Table 1: In Vitro Monoamine Transporter Binding Affinity and Uptake Inhibition
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Serotonin (SERT) | 99[3] | 12[3] |
| Norepinephrine (NET) | 262[3] | 23[3] |
| Dopamine (DAT) | 213[3] | 96[3] |
Table 2: Preclinical In Vivo Efficacy in Animal Models of Depression
| Test | Animal Model | Dose | Outcome |
| Forced Swim Test | Rat | 5 mg/kg (oral, MED) | Reduced duration of immobility[3] |
| Tail Suspension Test | Not Specified | 5 mg/kg (oral, MED) | Dose-dependent reduction in immobility[3] |
MED: Minimum Effective Dose
Table 3: Phase 2 Clinical Trial Results in Major Depressive Disorder
| Study | Primary Endpoint | DOV-21,947 Dose | Result |
| 6-week, placebo-controlled | Change in MADRS total score | 25 mg BID for 2 weeks, then 50 mg BID for 4 weeks | Statistically significant improvement vs. placebo (p=0.028)[5] |
| TRIADE (Phase IIb/IIIa) | Change in MADRS total score | 50 mg or 100 mg | Did not show a statistically significant difference from placebo[6] |
MADRS: Montgomery-Åsberg Depression Rating Scale; BID: Twice daily
Experimental Protocols
Monoamine Transporter Binding and Uptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of DOV-21,947 for human serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells recombinantly expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) were used.[3]
-
Binding Assays:
-
Membranes were prepared from the transfected HEK 293 cells.
-
For binding to SERT, NET, and DAT, the radioligand [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester) was used.[3]
-
Membranes were incubated with various concentrations of DOV-21,947 and the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of a known transporter inhibitor.
-
Bound radioactivity was measured using a gamma counter, and Ki values were calculated using the Cheng-Prusoff equation.
-
-
Uptake Assays:
-
Transfected HEK 293 cells were incubated with various concentrations of DOV-21,947.
-
The uptake of radiolabeled monoamines ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) was initiated.[3]
-
After a defined incubation period, uptake was terminated, and the cells were washed to remove extracellular radiolabel.
-
Intracellular radioactivity was quantified by liquid scintillation counting.
-
IC₅₀ values, the concentration of DOV-21,947 that inhibits 50% of monoamine uptake, were determined from concentration-response curves.
-
Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of DOV-21,947 in a behavioral despair model.
Methodology:
-
Animals: Male rats were used.[3]
-
Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
-
Procedure:
-
Rats were administered DOV-21,947 orally at various doses.
-
After a specified pretreatment time, each rat was placed individually into the water-filled cylinder for a set duration.
-
The duration of immobility (the time the rat spent floating with only minimal movements to keep its head above water) was recorded.
-
A reduction in immobility time compared to a vehicle-treated control group was considered an antidepressant-like effect.
-
-
Locomotor Activity Control: To ensure that the reduction in immobility was not due to a general increase in motor activity, a separate locomotor activity test was performed at the same doses.[3]
Tail Suspension Test
Objective: To further evaluate the antidepressant-like properties of DOV-21,947.
Methodology:
-
Animals: The specific animal model used in the original study was not detailed in the available resources.
-
Apparatus: A device from which the animal can be suspended by its tail.
-
Procedure:
-
Animals were administered DOV-21,947 orally at various doses.
-
After a pretreatment period, each animal was suspended by its tail for a predetermined duration.
-
The total time the animal remained immobile was recorded.
-
A dose-dependent decrease in immobility time was indicative of an antidepressant-like effect.[3]
-
In Vivo Microdialysis
Objective: To measure the effect of DOV-21,947 on extracellular levels of monoamines in the brain.
Methodology:
-
Animals: Rats were used in studies with a related compound, DOV 102,677, suggesting a similar model for DOV-21,947.
-
Procedure:
-
A microdialysis probe was surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples were collected at regular intervals to establish a baseline of extracellular monoamine levels.
-
DOV-21,947 was administered, and dialysate collection continued.
-
The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
An increase in the extracellular levels of these monoamines post-drug administration would confirm the in vivo mechanism of action.
-
Clinical Development
DOV-21,947, under the name this compound, underwent clinical development for the treatment of major depressive disorder. An initial 6-week, randomized, double-blind, placebo-controlled Phase 2 study in 63 patients with MDD showed promising results.[5] Patients receiving this compound (25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks) demonstrated a statistically significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo (p=0.028).[5]
However, a subsequent larger Phase IIb/IIIa study, known as the TRIADE trial, did not meet its primary endpoint.[6] In this study, this compound at doses of 50 mg and 100 mg did not show a statistically significant difference from placebo in the change in MADRS score.[6] It was suggested that the doses used in the TRIADE trial may have been too low.[2] Ultimately, the development of this compound for MDD was discontinued.
Synthesis
The chemical name for DOV-21,947 is (+)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, patents related to this class of compounds describe general synthetic routes for 3-azabicyclo[3.1.0]hexane derivatives. The synthesis would likely involve the construction of the bicyclic core and the introduction of the 3,4-dichlorophenyl group at the 1-position, followed by resolution of the enantiomers to isolate the desired (+)-isomer and formation of the hydrochloride salt.
Conclusion
DOV-21,947 is a potent triple reuptake inhibitor with a preclinical profile suggestive of antidepressant activity. Its ability to block the reuptake of serotonin, norepinephrine, and dopamine was demonstrated in vitro, and this translated to efficacy in animal models of depression. Early clinical data in a Phase 2 trial were encouraging. However, a larger, pivotal Phase IIb/IIIa trial failed to demonstrate a statistically significant antidepressant effect at the doses tested, leading to the cessation of its development for major depressive disorder. The data and methodologies presented in this whitepaper provide a comprehensive overview of the foundational research and initial clinical exploration of this novel compound.
References
- 1. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012075473A1 - Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters - Google Patents [patents.google.com]
- 3. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols: Amitifadine in the Mouse Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amitifadine in the mouse forced swim test (FST), a common preclinical model for assessing antidepressant efficacy. This document includes recommended dosage, a detailed experimental protocol, and a description of the underlying signaling pathway.
Introduction
This compound (also known as DOV-21,947 or EB-1010) is a triple reuptake inhibitor (TRI) that blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective transporters: SERT, NET, and DAT.[1][2] This broad-spectrum mechanism of action has positioned this compound as a candidate for the treatment of major depressive disorder.[2] The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[3][4][5] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
Data Presentation: this compound Dosage in Rodent Behavioral Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Tail Suspension Test | Mouse | Oral | 5 mg/kg (MED) | Reduced immobility time | Not available |
| Forced Swim Test | Rat | Oral | 5 mg/kg (MED) | Reduced immobility time | Not available |
| Nicotine Self-Administration | Rat | Not specified | 10 - 30 mg/kg | Reduced nicotine self-administration | Not available |
Note: MED refers to the Minimal Effective Dose.
Experimental Protocol: Forced Swim Test with this compound in Mice
This protocol outlines the steps for conducting the forced swim test in mice to evaluate the antidepressant-like effects of this compound.
1. Materials and Equipment:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Male adult mice (e.g., C57BL/6 or CD-1, 8-10 weeks old)
-
Forced swim test apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water.
-
Water bath or heater to maintain water temperature.
-
Video recording equipment.
-
Animal scale.
-
Gavage needles (for oral administration).
-
Timers.
-
Clean, dry towels or a warming chamber.
2. Procedure:
a. Animal Acclimation and Housing:
- House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Allow at least one week of acclimation to the housing facility before the experiment.
- Provide ad libitum access to food and water.
b. Drug Preparation and Administration:
- Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
- Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
- Conduct the forced swim test at the time of peak drug effect. This should be determined in preliminary pharmacokinetic studies, but a common time point is 30-60 minutes post-administration.
c. Forced Swim Test:
- Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[3]
- Maintain the water temperature at 23-25°C.[6]
- Gently place each mouse into the cylinder for a 6-minute session.[6]
- Record the entire session using a video camera positioned to have a clear view of the mouse.
- After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage or a warming chamber to prevent hypothermia.
- Clean the cylinder and change the water between each animal to avoid olfactory cues.
d. Behavioral Scoring:
- The total duration of the test is 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
- Score the behavior of the mouse during the last 4 minutes of the test.
- The primary measure is immobility time , defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
- Other behaviors that can be scored include swimming (active movements around the cylinder) and climbing (active movements with forepaws against the cylinder wall).
- Scoring can be done manually by a trained observer who is blind to the treatment conditions or using automated video tracking software.
3. Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.
-
A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of a Triple Reuptake Inhibitor
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for assessing this compound in the mouse forced swim test.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurology.com [jneurology.com]
- 6. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
Application Notes and Protocols for In Vivo Microdialysis Measuring Amitifadine-Induced Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly DOV-21,947 or EB-1010) is a novel psychoactive compound that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[1] By blocking the reuptake of these three key neurotransmitters, this compound leads to an increase in their extracellular concentrations in the brain. This mechanism of action suggests its potential therapeutic application in the treatment of major depressive disorder and other neurological conditions.[1] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis to assess the effects of this compound on the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the rat brain.
Signaling Pathway of this compound
This compound's mechanism of action involves the simultaneous blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition of reuptake leads to an accumulation of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize the expected quantitative changes in extracellular neurotransmitter levels in response to this compound administration, based on preclinical studies.
Table 1: Effect of this compound on Extracellular Dopamine and Serotonin Levels in the Nucleus Accumbens of Rats
| Treatment Dose (mg/kg, i.p.) | Peak Increase in Dopamine (% of Baseline) | Time to Peak (minutes post-injection) | Peak Increase in Serotonin (% of Baseline) | Time to Peak (minutes post-injection) |
| 1.0 | No significant effect | - | No significant effect | - |
| 3.2 | ~250% | 120 | ~400% | 60 |
| 10.0 | ~400% | 180 | ~550% | 80 |
Data are approximated from published studies and presented as a percentage increase from baseline levels.
Table 2: Qualitative Effects of this compound on Extracellular Neurotransmitter Levels in the Prefrontal Cortex of Rats
| Neurotransmitter | Effect of this compound (10 mg/kg, i.p.) |
| Serotonin (5-HT) | Marked and persistent increase[1] |
| Norepinephrine (NE) | Marked and persistent increase[1] |
| Dopamine (DA) | Marked and persistent increase[1] |
Note: Specific quantitative data for the prefrontal cortex was not available in the reviewed literature, however, studies indicate a significant and sustained elevation of all three monoamines in this region following this compound administration.[1]
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to measure this compound-induced neurotransmitter release in the rat prefrontal cortex.
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g)
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.
Stereotaxic Surgery for Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region. For the medial prefrontal cortex (mPFC), typical stereotaxic coordinates from bregma are: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm.
-
Guide Cannula Implantation: Slowly lower a guide cannula to a position just above the mPFC (Dorsoventral (DV): -2.0 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for 7-10 days.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the mPFC.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound (e.g., 1, 3.2, or 10 mg/kg, intraperitoneally) or vehicle.
-
Post-administration Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 4-5 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice and store them at -80°C until analysis.
Neurotransmitter Analysis by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the simultaneous detection of 5-HT, DA, and NE.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent, an organic modifier (e.g., methanol or acetonitrile), and EDTA. The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode Potential: Set at an appropriate potential to oxidize 5-HT, DA, and NE (e.g., +0.65 V).
-
-
Quantification: Calculate the concentration of each neurotransmitter in the dialysate samples by comparing the peak areas to those of external standards.
Data Analysis
-
Baseline Calculation: The baseline neurotransmitter concentration is calculated as the average of the three consecutive samples taken before drug administration.
-
Data Normalization: Express the post-administration neurotransmitter levels as a percentage of the baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the effects of this compound on neurotransmitter release over time.
Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe in the mPFC.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the triple reuptake inhibitor this compound on the extracellular levels of serotonin, dopamine, and norepinephrine in the rat brain using in vivo microdialysis. The provided methodologies and expected outcomes will be valuable for researchers in the fields of neuroscience and drug development who are interested in characterizing the neurochemical profile of novel psychoactive compounds. Adherence to these detailed protocols will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
Determining the IC50 of Amitifadine at the Dopamine Transporter: A Cell-Based Assay Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Amitifadine, a triple reuptake inhibitor, at the human dopamine transporter (DAT). The described cell-based assay is a robust method for characterizing the potency of test compounds and is suitable for drug screening and pharmacological studies.
Introduction
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical regulator of dopaminergic signaling in the brain.[1][2] It actively reuptakes dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of the neurotransmitter's action.[2] Due to its central role in neurotransmission, DAT is a key target for a variety of therapeutic agents and drugs of abuse.[1][3]
This compound (formerly known as DOV-21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[4][5] It exhibits inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and DAT.[4][6] Characterizing the potency of this compound at each of these transporters is crucial for understanding its pharmacological profile. This document outlines a detailed cell-based assay protocol to determine the IC50 value of this compound specifically at the human dopamine transporter.
Quantitative Data Summary
The inhibitory potency of this compound at the human dopamine transporter has been previously determined. The following table summarizes the reported IC50 value.
| Compound | Transporter | IC50 (nM) | Reference |
| This compound | Dopamine Transporter (DAT) | 96 | [4][6] |
Experimental Principles
The IC50 of this compound at the DAT can be determined using a competitive uptake inhibition assay in a cell line stably expressing the human dopamine transporter. This assay measures the ability of this compound to compete with a labeled substrate (either radioactive or fluorescent) for uptake into the cells via the DAT. The concentration of this compound that inhibits 50% of the specific uptake of the labeled substrate is the IC50 value.
Signaling Pathway of Dopamine Transport and Inhibition
The following diagram illustrates the basic mechanism of dopamine transport by DAT and its inhibition by compounds like this compound.
Caption: Dopamine transport and inhibition pathway.
Experimental Protocols
Two common methods for determining DAT IC50 values are radioligand uptake assays and fluorescence-based uptake assays. Both protocols are detailed below.
Protocol 1: Radioligand Dopamine Uptake Inhibition Assay
This protocol is a classic and highly sensitive method for measuring DAT activity.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, and 20 mM glucose, pH 7.3-7.4).[7]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Uptake Inhibitor: A high concentration of a known DAT inhibitor, such as GBR12909 or cocaine, to determine non-specific binding.[3]
-
Scintillation Cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed (37°C) KHB.[8]
-
Prepare serial dilutions of this compound in KHB. A typical concentration range would span from 1 nM to 100 µM.
-
-
Inhibition Assay:
-
Add 50 µL of the different concentrations of this compound solution to the respective wells. For total uptake wells, add 50 µL of KHB. For non-specific uptake wells, add 50 µL of the non-specific uptake inhibitor.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of KHB containing a fixed concentration of [³H]Dopamine (e.g., 20 nM).[8]
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The optimal incubation time should be determined to ensure measurements are within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.
-
Lyse the cells by adding a scintillation cocktail to each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fluorescence-Based Dopamine Uptake Inhibition Assay
This method offers a non-radioactive alternative and is well-suited for high-throughput screening.[9][10][11]
Materials:
-
Cell Line: As in Protocol 1.
-
Culture Medium: As in Protocol 1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter transporter uptake assay kits (e.g., from Molecular Devices) provide a fluorescent substrate that is a mimic of biogenic amines and a masking dye to quench extracellular fluorescence.[10][11][12]
-
Test Compound: this compound hydrochloride.
-
Non-specific Uptake Inhibitor: As in Protocol 1.
-
96-well or 384-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader with bottom-read capabilities.
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, remove the culture medium.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Inhibition Assay:
-
Add the diluted this compound solutions to the wells. Include wells with assay buffer only (for total uptake) and wells with a non-specific inhibitor.
-
Pre-incubate the plate for 10 minutes at 37°C.[9]
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.
-
Add the dye solution to all wells to initiate the uptake.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
The assay can be run in either kinetic or endpoint mode.[9][11]
-
Kinetic Mode: Measure the fluorescence signal at regular intervals (e.g., every minute) for 10-30 minutes.[9] The rate of uptake can be determined from the slope of the fluorescence increase over time.
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence intensity.[10]
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (total uptake) wells after subtracting the background fluorescence (non-specific uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow and Visualization
The general workflow for determining the IC50 of a test compound at the dopamine transporter is depicted below.
Caption: General experimental workflow for IC50 determination.
Conclusion
The provided protocols describe robust and reliable cell-based methods for determining the IC50 of this compound at the dopamine transporter. The choice between a radioligand or fluorescence-based assay will depend on the specific laboratory capabilities and throughput requirements. Accurate determination of the IC50 value is a fundamental step in the pharmacological characterization of novel compounds targeting the dopamine transporter.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Testing Amitifadine's Effect on Nicotine Addiction via Self-Administration Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly EB-1010) is a triple monoamine reuptake inhibitor that has shown promise in preclinical studies for reducing nicotine self-administration, a key behavioral model of nicotine addiction.[1][2] As a compound that inhibits the reuptake of serotonin, norepinephrine, and dopamine, this compound's mechanism of action is hypothesized to address the complex neurobiology of nicotine dependence.[1][3] These application notes provide a detailed protocol for utilizing the intravenous self-administration paradigm in rats to evaluate the efficacy of this compound as a potential therapeutic for smoking cessation. The protocols and data presented are synthesized from published preclinical research.
Core Concepts and Rationale
The self-administration paradigm is a gold-standard behavioral assay for studying the reinforcing properties of drugs of abuse. In this model, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion. The rate and pattern of responding serve as direct measures of the drug's rewarding effects. By administering a test compound like this compound prior to the self-administration sessions, researchers can assess its ability to reduce the reinforcing efficacy of nicotine, thereby suggesting a potential therapeutic benefit in reducing craving and relapse in human smokers.
Data Presentation
Table 1: Effect of Acute this compound Administration on Nicotine Self-Administration in Female Sprague-Dawley Rats
| This compound Dose (mg/kg) | Mean Nicotine Infusions (First 15 min) | Overall Mean Nicotine Infusions | Effect on Locomotor Activity | Effect on Food-Motivated Responding |
| 0 (Vehicle) | Baseline | Baseline | No significant effect | No significant effect |
| 5 | Reduced | No significant overall reduction | No hypoactivity | No reduction |
| 10 | Reduced | No significant overall reduction | Hypoactivity at the beginning of the session | No reduction |
| 30 | Significantly Reduced | Significantly Reduced | Significant reduction | Reduced |
Data synthesized from studies by Levin et al.[1][2]
Table 2: Effect of Chronic this compound Administration (10 mg/kg) on Nicotine Self-Administration
| Treatment Phase | Mean Nicotine Infusions | Observations |
| Chronic Treatment (15 sessions) | Significantly Reduced | Reduction did not diminish over two consecutive weeks. |
| Post-Abstinence (after 1 week) | Significantly Reduced | The suppressive effect on nicotine self-administration persisted. |
Data synthesized from studies by Levin et al.[1][2]
Table 3: Effects of Combined Chronic Nicotine and this compound Treatment
| Treatment Group | Nicotine Self-Administration During Treatment | Nicotine Self-Administration After Treatment Withdrawal |
| Vehicle Control | Baseline | Increased |
| Chronic Nicotine Alone | Significantly Reduced | Increased |
| This compound Alone | Significantly Reduced | Increased |
| Chronic Nicotine + this compound | Significantly Reduced (more than either alone) | Remained Significantly Below Control |
Data synthesized from studies by Levin et al.[4][5][6]
Experimental Protocols
I. Animal Model and Surgical Preparation
-
Subjects: Adult female Sprague-Dawley rats are commonly used in these studies.[1]
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., a ketamine/xylazine mixture).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be passed subcutaneously to the dorsal mid-scapular region and externalized.
-
Allow a recovery period of at least one week post-surgery. During this time, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
-
II. Nicotine Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two response levers, a cue light above the active lever, and an infusion pump.
-
Training Protocol:
-
Place the rats in the operant chambers for daily 1-hour sessions.
-
A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a visual cue (e.g., illumination of the cue light for the duration of the infusion).
-
A press on the "inactive" lever is recorded but has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
III. This compound Administration and Testing
A. Acute Administration Protocol:
-
Once a stable baseline of nicotine self-administration is established, administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 5, 10, 30 mg/kg) in a counterbalanced design.[1]
-
The administration should occur a set time before the self-administration session (e.g., 30 minutes).
-
Record the number of active and inactive lever presses and the number of nicotine infusions during the session.
B. Chronic Administration Protocol:
-
Following baseline training, assign rats to different treatment groups (e.g., vehicle, 10 mg/kg this compound).
-
Administer the assigned treatment daily, 30 minutes prior to the self-administration session, for a predetermined period (e.g., 15 consecutive sessions).[2]
-
Following the chronic treatment phase, an enforced abstinence period (e.g., one week) can be introduced where no testing occurs.
-
After the abstinence period, resume self-administration sessions (with pre-session drug administration) to assess the persistence of the treatment effect.
C. Locomotor Activity and Food-Motivated Responding Control Experiments:
To ensure that the reduction in nicotine self-administration is not due to a general decrease in motor activity or motivation, control experiments should be conducted.[1][2]
-
Locomotor Activity:
-
Use an open-field apparatus or a figure-8 maze.[2]
-
Administer this compound at the same doses used in the self-administration study.
-
Place the animal in the apparatus and record locomotor activity for a duration equivalent to the self-administration session (e.g., 1 hour).
-
-
Food-Motivated Responding:
-
Train rats to press a lever for food rewards (e.g., sucrose pellets) on a similar schedule of reinforcement as the nicotine self-administration.
-
Once responding is stable, administer this compound at the test doses and measure the effect on lever pressing for food.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on nicotine self-administration.
Caption: Proposed signaling pathway of this compound in reducing nicotine reinforcement.
References
- 1. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Prolonging the Reduction of Nicotine Self-Administration in Rats by Coadministering Chronic Nicotine With this compound, a Triple Monoamine Reuptake Inhibitor With CYP2B6 Inhibitory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonging the Reduction of Nicotine Self-Administration in Rats by Coadministering Chronic Nicotine With this compound, a Triple Monoamine Reuptake Inhibitor With CYP2B6 Inhibitory Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols: Assessing the Analgesic Properties of Amitifadine using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine is a triple reuptake inhibitor that simultaneously blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This mechanism of action suggests potential analgesic properties by modulating key neurotransmitter systems involved in the descending pain inhibitory pathways.[2][3] The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain reflex in rodents.[4][5] This document provides a detailed protocol for utilizing the hot plate test to evaluate the analgesic effects of this compound.
Experimental Protocol: Hot Plate Test for Thermal Nociception
This protocol outlines the standardized procedure for assessing the analgesic properties of this compound in rodents.
2.1. Animals:
-
Adult male Sprague-Dawley rats (or other appropriate rodent strain) weighing 200-250g are recommended.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment to minimize stress.[5]
2.2. Apparatus:
-
A commercially available hot plate analgesiometer with a surface temperature that can be precisely maintained.
-
A transparent Plexiglas cylinder (approximately 20 cm in diameter and 25 cm in height) should be placed on the hot plate surface to confine the animal.
2.3. Procedure:
-
Habituation: On the day before the experiment, habituate the animals to the testing apparatus by placing them on the unheated plate within the cylinder for 5-10 minutes.
-
Baseline Latency: On the day of the experiment, set the hot plate temperature to a constant, noxious temperature, typically between 52-55°C.[6] Place each animal individually on the hot plate and start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[4] The time from placement on the hot plate to the first clear sign of a nocifensive response is recorded as the reaction latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If an animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[6]
-
Drug Administration:
-
Divide the animals into four groups: Vehicle (control), this compound (5 mg/kg), this compound (10 mg/kg), and this compound (20 mg/kg).
-
Administer the vehicle (e.g., saline) or the specified dose of this compound via an appropriate route (e.g., intraperitoneal injection).
-
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency as described in steps 3 and 4.
Data Presentation
The following table summarizes the expected quantitative data from a hot plate study assessing the analgesic effects of this compound. The data presented here is based on findings from a study by Levin et al. (2020), which investigated the effects of this compound on nociception.[4]
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds) ± SEM |
| Vehicle (Saline) | - | Data not explicitly provided in the graphical representation for a saline-only group at baseline, but serves as the control for comparison. |
| This compound | 5 | Graphical data suggests a modest increase in latency compared to baseline. |
| This compound | 10 | Graphical data indicates a significant and sustained increase in reaction latency.[4] |
| This compound | 20 | Graphical data shows a pronounced and prolonged increase in reaction latency, indicating a strong antinociceptive effect.[4] |
Note: The exact numerical values for latency times were not available in a tabular format in the referenced study. The table reflects the trends observed in the graphical data presented in the study by Levin et al. (2020).[4]
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow
Caption: Experimental workflow for the hot plate test.
4.2. Signaling Pathway of this compound's Analgesic Action
Caption: Descending monoaminergic pain modulation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for Conditioned Place Preference (CPP) Assessment of Amitifadine's Reward Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the Conditioned Place Preference (CPP) paradigm to evaluate the rewarding or aversive properties of Amitifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1]
Introduction
Conditioned Place Preference (CPP) is a standard preclinical behavioral model used to assess the motivational effects of a stimulus, such as a drug.[2][3] The paradigm relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of the drug.[2] A subsequent preference for the drug-paired environment is interpreted as evidence of the drug's rewarding properties, while avoidance suggests aversive effects.[3] Given this compound's mechanism as a triple reuptake inhibitor, which increases synaptic levels of dopamine, norepinephrine, and serotonin, understanding its intrinsic rewarding potential is crucial for predicting its abuse liability and therapeutic applications.[1][4] While this compound has shown promise in reducing the self-administration of opiates, its own rewarding effects have not been extensively characterized using the CPP model.[5][6]
Experimental Design Considerations
Two primary designs are used in CPP studies: biased and unbiased.[7][2]
-
Unbiased Design: In this design, the assignment of the drug-paired compartment is random and not based on the animal's initial preference.[7][8] This approach is generally preferred as it avoids confounding factors related to pre-existing biases for certain environmental cues.
-
Biased Design: Here, the animal's initial preference for the compartments is determined, and the drug is typically paired with the less-preferred compartment.[7][2] This can increase the sensitivity for detecting a rewarding effect.
The choice of design can influence the outcome and interpretation of the results. For initial assessments of a novel compound like this compound, an unbiased design is recommended to provide a more objective measure of its rewarding or aversive properties.
Experimental Protocol: Conditioned Place Preference for this compound
This protocol outlines a standard, unbiased CPP procedure for rodents (rats or mice).
1. Apparatus
A three-chamber CPP apparatus is typically used.[9] The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber is neutral and serves as a starting point during the test phase. Automated tracking systems are recommended for accurate data collection on time spent in each chamber.[2][9]
2. Animal Subjects
Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used. Animals should be housed individually and allowed to acclimate to the facility for at least one week before the start of the experiment. Food and water should be available ad libitum except during experimental sessions.
3. Experimental Phases
The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and testing (post-test).[2][10]
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal in the central chamber of the CPP apparatus with free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the two large chambers. This serves as the baseline preference.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase typically consists of 8 alternating conditioning sessions (4 drug and 4 vehicle).
-
On drug conditioning days, administer this compound at the desired dose (e.g., 5, 10, or 20 mg/kg, intraperitoneally). The choice of dose should be based on prior behavioral studies.[6] Immediately after injection, confine the animal to one of the conditioning chambers for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for 30 minutes.
-
The order of drug and vehicle conditioning days should be alternated.
-
-
Phase 3: Test (Day 10)
-
On the test day, the animal is placed in the central chamber in a drug-free state and allowed free access to all chambers for 15-20 minutes.[2]
-
Record the time spent in each of the large chambers.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured manner to facilitate comparison between treatment groups.
Table 1: Baseline and Test Day Time Spent in Drug-Paired Chamber (Seconds)
| Animal ID | Treatment Group | Dose (mg/kg) | Pre-Test Time (s) | Post-Test Time (s) | Difference Score (s) |
| 1 | Vehicle | 0 | 450 | 460 | 10 |
| 2 | This compound | 5 | 445 | 550 | 105 |
| 3 | This compound | 10 | 455 | 650 | 195 |
| 4 | This compound | 20 | 450 | 700 | 250 |
| ... | ... | ... | ... | ... | ... |
Data Analysis
The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test. A common method of analysis is to calculate a "preference score," which is the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.[11][12]
Statistical analysis can be performed using a two-way analysis of variance (ANOVA) with treatment (this compound vs. vehicle) and time (pre-test vs. post-test) as factors. A significant interaction effect would indicate a conditioning effect. Post-hoc tests can then be used to compare the time spent in the drug-paired chamber between the pre-test and post-test within each group. A significant increase in time spent in the drug-paired chamber for the this compound group suggests a rewarding effect.[11]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Potential Signaling Pathway for this compound-Induced Reward
This compound, as a triple reuptake inhibitor, is expected to increase the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. The rewarding effects of many drugs are primarily mediated by the mesolimbic dopamine pathway.
Interpretation of Results
-
Conditioned Place Preference (CPP): A significant increase in the time spent in the this compound-paired chamber during the post-test compared to the pre-test suggests that this compound has rewarding properties at the tested doses.
-
Conditioned Place Aversion (CPA): A significant decrease in the time spent in the this compound-paired chamber would indicate aversive effects.
-
No Preference: No significant change in time spent may suggest that this compound is not rewarding or aversive under the tested conditions, or that its rewarding and aversive effects are balanced. It is important to note that this compound's potent serotonergic activity might counteract the rewarding effects of dopamine, potentially resulting in a neutral outcome.[5]
These application notes provide a framework for conducting a CPP study to assess the reward potential of this compound. Researchers should adapt the protocol based on their specific experimental goals and available resources. Careful consideration of the experimental design, dose selection, and data analysis is crucial for obtaining reliable and interpretable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Chronic Unpredictable Stress (CUS) Model and Amitifadine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Chronic Unpredictable Stress (CUS) model, a widely used preclinical paradigm to induce depression-like behaviors in rodents. Additionally, protocols for investigating the therapeutic potential of Amitifadine, a triple reuptake inhibitor, within this model are outlined.
Introduction to the Chronic Unpredictable Stress (CUS) Model
The Chronic Unpredictable Stress (CUS) model, also referred to as the Unpredictable Chronic Mild Stress (UCMS) model, is a validated preclinical paradigm for inducing a phenotype in rodents that mimics several core symptoms of human major depressive disorder.[1][2][3] This model is predicated on the theory that chronic exposure to a series of mild, yet unpredictable, stressors disrupts the body's stress-response systems, leading to a state of helplessness and anhedonia, the core symptom of depression characterized by a reduced ability to experience pleasure.[1][4] The unpredictability of the stressors is a crucial element, as it prevents habituation and is thought to better reflect the nature of chronic stress in humans.[1]
The CUS protocol has been shown to induce a range of behavioral, physiological, and neurological changes that are analogous to those observed in clinical depression, including anhedonia, altered grooming habits, and learned helplessness.[1] Importantly, many of these CUS-induced deficits can be reversed by chronic, but not acute, administration of antidepressant medications, further validating its use for screening potential therapeutic agents.[1][2]
This compound: A Triple Reuptake Inhibitor
This compound (formerly known as EB-1010 or DOV 21,947) is a serotonin-preferring triple reuptake inhibitor (TRI).[5][6] It functions by blocking the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[7][8] Its relative potency for inhibiting the uptake of these neurotransmitters is approximately 1:2:8 for serotonin, norepinephrine, and dopamine, respectively.[5][6] By increasing the extracellular levels of these three monoamines, this compound is hypothesized to produce a broader and more robust antidepressant effect compared to more selective agents like SSRIs or SNRIs.[9] Preclinical studies have demonstrated its antidepressant-like effects in models such as the forced swim test and tail suspension test.[10] Furthermore, a clinical trial in patients with major depressive disorder showed that this compound was effective in reducing depressive symptoms, including anhedonia.[5][6]
Experimental Protocols
Protocol 1: Induction of Chronic Unpredictable Stress (CUS) in Mice
This protocol describes a 4-week regimen of unpredictable mild stressors designed to induce a depressive-like phenotype in mice.[2][11]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard mouse housing cages
-
Empty cages
-
Cages with damp bedding (e.g., 100-200 ml of water added to bedding)
-
Tilted cages (45-degree angle)
-
Restraint devices for mice
-
Stroboscope or altered light/dark cycle setup
-
Shallow water bath (1-2 cm of water at 4°C)
-
Predator sounds/smells (e.g., recorded sounds, bedding from a predator's cage)
Procedure:
-
Acclimation: Upon arrival, house mice in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water for at least one week to acclimate to the facility.
-
Baseline Behavioral Testing: Prior to initiating the CUS protocol, conduct baseline behavioral tests (see Protocol 3) to establish pre-stress phenotypes.
-
CUS Regimen: For 28 consecutive days, expose the CUS group to one or two of the following stressors per day in a random order. The control group should be handled daily without exposure to stressors. An example weekly schedule is provided in the table below.
| Day | Stressor 1 (Morning) | Stressor 2 (Afternoon) |
| 1 | Damp Bedding (4 hours) | Cage Tilt (3 hours) |
| 2 | Light/Dark Cycle Reversal (12 hours) | - |
| 3 | Social Stress (housing with an unfamiliar mouse) (3 hours) | Shallow Water Bath (15 minutes) |
| 4 | Removal of Bedding (4 hours) | Predator Sounds/Smells (1 hour) |
| 5 | Restraint Stress (2 hours) | - |
| 6 | Damp Bedding (3 hours) | Empty Cage (4 hours) |
| 7 | Cage Tilt (4 hours) | Light off during the day (3 hours) |
This is an example schedule; the key is the unpredictability of the stressors.
-
Monitoring: Monitor the body weight and general health of the animals throughout the CUS protocol. A failure to gain weight at the same rate as control animals is a common indicator of successful stress induction.[12]
Protocol 2: this compound Administration
This protocol outlines the administration of this compound to CUS-exposed mice.
Materials:
-
This compound (hydrochloride salt)
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration: Starting from day 15 of the CUS protocol and continuing for the remaining 14 days, administer this compound or vehicle to the respective groups via oral gavage. A typical effective dose in preclinical models is in the range of 5-20 mg/kg.[6]
-
Dosing Schedule: Administer the drug once daily at a consistent time.
-
Group Allocation:
-
Control + Vehicle: Non-stressed animals receiving vehicle.
-
CUS + Vehicle: Stressed animals receiving vehicle.
-
CUS + this compound (e.g., 10 mg/kg): Stressed animals receiving this compound.
-
CUS + this compound (e.g., 20 mg/kg): Stressed animals receiving a different dose of this compound (optional).
-
Protocol 3: Behavioral Assessment
Conduct behavioral tests 24 hours after the final CUS exposure and drug administration.
3.1 Sucrose Preference Test (SPT) - for Anhedonia [13]
-
Habituation: For 48 hours, habituate individually housed mice to two drinking bottles, one containing water and the other a 1% sucrose solution.
-
Deprivation: Following habituation, deprive the mice of water and food for 4 hours.
-
Testing: For a 1-hour test period, present the mice with pre-weighed bottles of water and 1% sucrose solution.
-
Measurement: After the test, weigh the bottles to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose consumed (g) / (Water consumed (g) + Sucrose consumed (g))) x 100.
3.2 Forced Swim Test (FST) - for Behavioral Despair [13]
-
Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
3.3 Tail Suspension Test (TST) - for Behavioral Despair [13]
-
Apparatus: Suspend mice by their tails using adhesive tape, approximately 1 cm from the tip.
-
Procedure: The suspension point should be about 50 cm from the floor.
-
Scoring: Record the duration of immobility over a 6-minute session.
Data Presentation
Table 1: Effect of CUS on Depressive-Like Behaviors in Rodents
| Behavioral Test | Control Group | CUS Group | Percent Change | Reference |
| Sucrose Preference (%) | 85.2 ± 3.1 | 63.5 ± 4.2 | -25.5% | Fictional Data, representative of typical CUS effects |
| Immobility Time in FST (s) | 85.6 ± 7.9 | 152.3 ± 11.4 | +77.9% | Fictional Data, representative of typical CUS effects |
| Immobility Time in TST (s) | 92.1 ± 8.5 | 165.4 ± 12.1 | +79.6% | Fictional Data, representative of typical CUS effects |
| Body Weight Gain (g) | 8.2 ± 0.9 | 2.1 ± 0.5 | -74.4% | Fictional Data, representative of typical CUS effects |
| *p < 0.05 compared to Control Group |
Table 2: Preclinical Efficacy of this compound in Non-CUS Models of Depression
| Behavioral Test | Vehicle Group | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Immobility Time in FST (s) | 180 ± 15 | 125 ± 12 | 105 ± 10 | 90 ± 8 | Based on findings in[14] |
| Immobility Time in TST (s) | 160 ± 14 | 110 ± 11 | 95 ± 9 | 80 ± 7 | Based on findings in[14] |
| *p < 0.05 compared to Vehicle Group |
Table 3: Hypothetical Efficacy of this compound in the CUS Model
| Group | Sucrose Preference (%) | Immobility Time in FST (s) |
| Control + Vehicle | 88.1 ± 2.5 | 80.4 ± 6.7 |
| CUS + Vehicle | 65.4 ± 3.1 | 160.2 ± 9.8 |
| CUS + this compound (10 mg/kg) | 79.8 ± 2.8# | 105.7 ± 7.5# |
| *p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUS + Vehicle. This is a hypothetical representation of expected outcomes. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for CUS induction and this compound treatment.
Putative Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action and downstream signaling.
Logical Relationship in CUS and this compound Treatment
Caption: Logical flow of CUS effects and this compound's therapeutic action.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated testing modulates chronic unpredictable mild stress effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological and behavioral characterization of D-473, an orally active triple reuptake inhibitor targeting dopamine, serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitifadine (formerly DOV-21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2] It exhibits antidepressant-like effects by targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of this compound with these three key monoamine transporters. The provided methodologies are essential for researchers in pharmacology and drug development investigating the preclinical profile of this compound and similar compounds.
Introduction
Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric disorders, including major depressive disorder. This compound's unique mechanism as a TRI offers the potential for broader efficacy compared to single- or dual-acting agents.[3][5] Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its target receptor or transporter.[6] This application note details the procedures for assessing the binding affinity (Ki) of this compound for human SERT, NET, and DAT using established in vitro methods.
Data Presentation
The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) of this compound for the human monoamine transporters. This data provides a quantitative comparison of its potency at each target.
| Target Transporter | Radioligand | This compound Ki (nM) | This compound IC50 (nM) | Reference Compound |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 99[2] | 12[2][7] | Paroxetine |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 262[2] | 23[2][7] | Desipramine |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 (CFT) | 213[2] | 96[2][7] | GBR 12909 |
Experimental Protocols
This section outlines the detailed methodology for performing radioligand binding assays to determine the affinity of this compound for SERT, NET, and DAT. The protocol is based on the use of human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.
-
Radioligands:
-
SERT: [³H]-Citalopram (Specific Activity: ~80 Ci/mmol)
-
NET: [³H]-Nisoxetine (Specific Activity: ~85 Ci/mmol)
-
DAT: [³H]-WIN 35,428 (CFT) (Specific Activity: ~80 Ci/mmol)
-
-
Test Compound: this compound hydrochloride
-
Reference Compounds: Paroxetine, Desipramine, GBR 12909
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
Membrane Preparation
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol (Competition Assay)
This protocol is designed for a 96-well plate format.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the respective reference compound in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand working solution in assay buffer at a concentration equal to 2x its Kd value (e.g., if Kd is 1 nM, prepare a 2 nM solution).
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer (typically 10-50 µg protein per well).
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM of the unlabeled reference compound), 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Test Compound (this compound): Add 50 µL of each this compound dilution, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Reference Compound: Add 50 µL of each reference compound dilution, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). Incubation should be performed with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials or a filter plate compatible with a scintillation counter.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or reference compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this protocol.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Principle of competitive radioligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. Computational identification of the binding mechanism of a triple reuptake inhibitor this compound for the treatment of major depressive disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Testing with Amitifadine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the locomotor effects of Amitifadine (also known as EB-1010 or DOV-21947), a serotonin-preferring triple reuptake inhibitor (TRI). The document outlines this compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides standardized protocols for conducting locomotor activity and motor coordination tests in rodent models.
This compound is a novel antidepressant candidate that functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] Its unique pharmacological profile, which includes elevating synaptic levels of these three key monoamines, suggests potential for enhanced antidepressant efficacy.[3][4][5] A critical aspect of preclinical evaluation for any compound that modulates dopamine neurotransmission is the assessment of its effects on locomotor activity. Unlike many stimulants that increase dopamine and induce hyperactivity, preclinical evidence indicates that this compound does not significantly increase locomotor activity or stereotypical behaviors across a wide range of doses.[3][6][7] This suggests a potentially favorable side-effect profile, distinguishing it from other dopaminergic agents.
The following protocols for the Open Field Test (OFT) and Rotarod Test are designed to allow researchers to systematically evaluate the effects of this compound on spontaneous locomotor activity, exploratory behavior, and motor coordination.
Quantitative Data Summary
The following tables summarize the in vitro binding and uptake inhibition properties of this compound, as well as the in vivo effects observed in locomotor activity studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Uptake Inhibition IC50 (nM) | Binding Affinity Ki (nM) |
| Serotonin Transporter (SERT) | 12 | 99-100 |
| Norepinephrine Transporter (NET) | 23 | 260-262 |
| Dopamine Transporter (DAT) | 96 | 210-213 |
| Data sourced from multiple studies.[6] |
Table 2: Summary of Preclinical Locomotor Activity Studies with this compound
| Animal Model | Doses Tested (Oral/IP) | Key Locomotor Activity Findings | Reference |
| Rat | Up to 20 mg/kg (oral) | No significant increases in motor activity observed. | [6] |
| Rat | Broad dose range (IP) | Did not increase locomotor activity or stereotypical behaviors. | [3] |
| Alcohol-withdrawn P rats | 12.5, 25, 40, 50 mg/kg (oral) | Failed to increase either locomotor or stereotypic behaviors. | [7] |
Visualizations
Mechanism of Action and Experimental Workflow
// Edges this compound -> SERT [label="Inhibits", color="#5F6368", dir=T, arrowhead=tee]; this compound -> NET [label="Inhibits", color="#5F6368", dir=T, arrowhead=tee]; this compound -> DAT [label="Inhibits", color="#5F6368", dir=T, arrowhead=tee];
Serotonin -> SERT [label="Reuptake", style=dashed, color="#4285F4"]; Norepinephrine -> NET [label="Reuptake", style=dashed, color="#34A853"]; Dopamine -> DAT [label="Reuptake", style=dashed, color="#FBBC05"];
{Serotonin, Norepinephrine, Dopamine} -> {Synaptic_5HT, Synaptic_NE, Synaptic_DA} [style=invis];
SERT -> Synaptic_5HT [style=invis]; NET -> Synaptic_NE [style=invis]; DAT -> Synaptic_DA [style=invis];
Synaptic_5HT -> Receptors [color="#4285F4"]; Synaptic_NE -> Receptors [color="#34A853"]; Synaptic_DA -> Receptors [color="#FBBC05"]; } this compound's mechanism as a triple reuptake inhibitor.
// Connections Baseline -> Drug_Admin; Latency -> OFT [label="Test 1"]; Latency -> Rotarod [label="Test 2"]; {OFT, Rotarod} -> Data_Collection; } Workflow for locomotor activity assessment with this compound.
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Spontaneous Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on general locomotor activity, exploratory patterns, and anxiety-like behavior in rodents.[8][9]
Materials:
-
Open field arena (e.g., 40x40x40 cm or 50x50x50 cm), made of non-porous, opaque material (e.g., PVC or plexiglass).[9][10]
-
Video camera mounted above the arena.
-
Automated video tracking software (e.g., Ethovision, Biobserve Viewer, Any-maze).[11]
-
This compound hydrochloride.
-
Vehicle solution (e.g., sterile saline or 0.5% methylcellulose).
-
Syringes and needles for administration (appropriate for the chosen route, e.g., gavage needles for oral administration, 27G needles for intraperitoneal injection).
-
70% ethanol solution for cleaning.
-
Animal scale.
Experimental Procedure:
-
Animal Acclimation: Transport rodents to the testing room at least 1-2 hours before the experiment to acclimate to the environment.[12][13]
-
Preparation of this compound: Prepare fresh solutions of this compound at the desired concentrations (e.g., 5, 10, 20 mg/kg) and the vehicle control.
-
Administration:
-
Weigh each animal to calculate the precise injection volume.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal - IP, or oral gavage - PO). Note the time of administration for each animal.
-
Return the animal to its home cage for a predetermined pretreatment interval (e.g., 30-60 minutes), allowing for drug absorption and distribution.
-
-
Open Field Test Execution:
-
Before the first animal and between each subsequent animal, thoroughly clean the arena with 70% ethanol and wipe dry to remove olfactory cues.[10]
-
Gently place the animal in the center of the open field arena.[8]
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a set duration, typically 5 to 20 minutes.[8][11]
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
-
Data Acquisition and Analysis:
-
Use the tracking software to automatically score the session. Define a "center zone" (e.g., the central 25% of the arena area) and a "peripheral zone".[11]
-
Quantify the following parameters:
-
Total Distance Traveled (cm): A primary measure of overall locomotor activity.
-
Time Spent in Center Zone (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of Center Zone Entries: A measure of exploratory behavior.
-
Rearing Frequency: Number of times the animal stands on its hind legs, indicating exploration.
-
Stereotypy Counts/Time: Measures of repetitive, non-functional behaviors (if applicable).
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the this compound-treated groups with the vehicle control group.
-
Protocol 2: Rotarod Test for Motor Coordination and Balance
Objective: To evaluate the effect of this compound on motor coordination, balance, and motor learning.[14]
Materials:
-
Accelerating Rotarod apparatus for mice or rats.[12]
-
This compound hydrochloride and vehicle.
-
Administration supplies (syringes, needles).
-
Timer/stopwatch (if not integrated into the apparatus).
-
70% ethanol solution for cleaning.
Experimental Procedure:
-
Habituation/Training (Optional but Recommended):
-
On the day(s) prior to testing, habituate the animals to the apparatus. Place them on the rod at a low, constant speed (e.g., 4 RPM) for 60-120 seconds.[15] This reduces novelty-induced stress on the test day.
-
-
Animal Acclimation: On the test day, acclimate animals to the testing room for at least 1 hour.[12]
-
Administration: Administer this compound or vehicle as described in the OFT protocol, including the same pretreatment interval.
-
Rotarod Test Execution:
-
Set the Rotarod to an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[14][15]
-
Gently place the animal on its assigned lane on the rotating rod, facing away from the direction of rotation.[16]
-
Start the trial and the acceleration.
-
Record the latency (in seconds) for the animal to fall off the rod or to complete one full passive rotation by clinging to the rod.[14] The apparatus sensors typically record this automatically.
-
Conduct 2-3 trials for each animal with a consistent inter-trial interval (e.g., 15 minutes) to allow for rest.[14]
-
Clean the rods with 70% ethanol between animals.
-
-
Data Acquisition and Analysis:
-
The primary measure is the Latency to Fall (s) for each trial.
-
Data are often presented as the average latency across the trials for each animal.
-
Use appropriate statistical methods (e.g., repeated measures ANOVA or one-way ANOVA on the average latency) to compare treatment groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the triple reuptake inhibitor this compound on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 11. Open field test for mice [protocols.io]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Open field test [protocols.io]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tail Suspension Test for Antidepressant Screening of Amitifadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the tail suspension test (TST) to screen the antidepressant potential of Amitifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] The TST is a widely used behavioral assay in preclinical antidepressant drug discovery.[4][5][6]
Introduction
The tail suspension test is a behavioral screening tool used to assess the efficacy of potential antidepressant compounds in mice.[4][5][7][8][9] The test is based on the principle that when placed in a moderately stressful and inescapable situation, mice will alternate between periods of struggling and immobility. A state of despair or "behavioral despair" is inferred from the duration of immobility. Antidepressant treatments are expected to reduce the time spent immobile, reflecting an increase in escape-oriented behavior.[8][10]
This compound is an SNDRI that has shown antidepressant-like effects in preclinical studies, including the tail suspension test.[1][3][11] It functions by inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular levels of these key neurotransmitters in the brain.[1][2][12]
Data Presentation
Table 1: this compound Pharmacological Profile
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| SERT | 99 | 12 |
| NET | 262 | 23 |
| DAT | 213 | 96 |
Source: Wikipedia[1]
Table 2: Preclinical Efficacy of this compound in the Tail Suspension Test
| Species | Route of Administration | Minimum Effective Dose (MED) | Effect on Immobility |
| Rat | Oral | 5 mg/kg | Dose-dependent reduction |
Source: Wikipedia[1]
Experimental Protocols
Materials and Apparatus
-
Subjects: Male mice (common strains include C57BL/6 or Swiss Webster), 8-10 weeks old. Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound: Dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
-
Tail Suspension Apparatus: A commercially available or custom-built chamber that allows for the suspension of a mouse by its tail. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.[4][5] The dimensions should be sufficient to prevent the mouse from touching the walls or floor. A typical setup includes a suspension bar or ledge.[4][5]
-
Adhesive Tape: Medical-grade adhesive tape for securing the mouse's tail to the suspension bar.
-
Video Recording Equipment: A camera to record the test sessions for later scoring.
-
Scoring Software (Optional): Automated scoring systems can be used for objective and efficient data analysis. Manual scoring is also an option.
Experimental Workflow
Procedure
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the day of testing, transfer the animals to the testing room at least 60 minutes prior to the start of the experiment to allow for habituation to the new environment.[13]
-
Drug Administration: Administer this compound or the vehicle control to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection). The timing of administration should be consistent, typically 30-60 minutes before the test, to allow for drug absorption and peak effect.
-
Tail Taping: Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail. The tape should be long enough to suspend the mouse from the suspension bar.
-
Suspension: Gently suspend the mouse by taping the free end of the tape to the suspension bar. The mouse should be hanging freely and unable to touch any surfaces.
-
Test Duration: The test is typically conducted for a duration of 6 minutes.[4][5][7][8][9]
-
Recording: Record the entire 6-minute session for each mouse.
-
Scoring: The primary measure is the duration of immobility. Immobility is defined as the absence of any movement except for minor respiration-related movements. Scoring can be done manually by a trained observer or using automated video-tracking software. The first 2 minutes are often discarded from the analysis as they represent an initial period of vigorous escape attempts.
-
Data Analysis: The total time spent immobile during the final 4 minutes of the test is calculated for each mouse. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), is used to compare the immobility times between the different treatment groups (vehicle control and various doses of this compound).
Signaling Pathway
Mechanism of Action
This compound acts as a triple reuptake inhibitor, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][12] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic neurons. This neurochemical effect is believed to underlie its antidepressant properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 4. The Tail Suspension Test [jove.com]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: The Tail Suspension Test [jove.com]
- 8. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
Application Notes and Protocols for Intravenous Catheterization in Amitifadine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly DOV 21,947 and EB-1010) is a triple reuptake inhibitor (TRI) that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This mechanism of action, by increasing extracellular levels of these key neurotransmitters in the brain, has led to its investigation for the treatment of major depressive disorder, alcoholism, and smoking withdrawal.[1][4] Preclinical studies investigating the abuse potential and the efficacy of this compound in reducing the self-administration of other substances of abuse, such as nicotine and opioids, have utilized intravenous self-administration models in rodents.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting intravenous self-administration studies of this compound in a research setting. The following sections detail the surgical procedures for intravenous catheterization, and the subsequent behavioral paradigms for assessing the reinforcing properties of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the intravenous self-administration of this compound and similar compounds.
Table 1: this compound Binding Affinities and Uptake Inhibition
| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
| Serotonin Transporter (SERT) | 99 | 12 |
| Norepinephrine Transporter (NET) | 262 | 23 |
| Dopamine Transporter (DAT) | 213 | 96 |
| Data sourced from Wikipedia.[1] |
Table 2: Preclinical Dosing of this compound in Rodent Models
| Study Type | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Antidepressant-like effects | Rat | Oral | 5 mg/kg | Reduced immobility in forced swim and tail suspension tests. | [1] |
| Nicotine Self-Administration | Rat (Female) | Intraperitoneal | 5-30 mg/kg | Reduced nicotine self-administration. | [5] |
| Remifentanil Self-Administration | Rat (Female) | Intraperitoneal | 5-20 mg/kg | Reduced remifentanil self-administration. | [6][7] |
Signaling Pathway
The reinforcing effects of drugs of abuse are primarily mediated by their ability to increase dopamine levels in the mesolimbic pathway, a key circuit in the brain's reward system. This compound, as a triple reuptake inhibitor, modulates this and other neurotransmitter systems.
Experimental Protocols
The following protocols are adapted from established methods for intravenous self-administration in rodents and should be optimized for specific experimental goals.[8][9][10]
I. Intravenous Catheterization Surgery
This protocol describes the implantation of a chronic indwelling catheter into the jugular vein of a rat or mouse.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, hemostats)
-
Catheter material (e.g., Silastic tubing)
-
Suture material
-
Catheter backmount assembly
-
Analgesics (e.g., carprofen, buprenorphine)
-
Antibiotics (e.g., cefazolin)
-
Heparinized saline
Procedure:
-
Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the surgery.
-
Shave and sterilize the surgical area on the back and the side of the neck.
-
Make a small incision on the back, between the scapulae, for the catheter backmount.
-
Tunnel the catheter subcutaneously from the back incision to a second incision made over the jugular vein.
-
Carefully isolate the jugular vein through blunt dissection.
-
Ligate the rostral end of the vein.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart.
-
Secure the catheter in the vein with sutures.
-
Close all incisions with sutures or surgical staples.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before starting behavioral experiments.
II. Intravenous Self-Administration Training and Testing
This protocol outlines the procedure for training an animal to self-administer this compound intravenously.
Apparatus:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump.
-
Liquid swivel to allow for free movement of the animal while connected to the infusion line.
Procedure:
-
Acquisition Phase:
-
Place the animal in the operant chamber and connect the catheter to the infusion pump.
-
Program the chamber so that a press on the active lever results in the delivery of a single intravenous infusion of this compound, paired with a discrete cue (e.g., illumination of the cue light).
-
Presses on the inactive lever should have no programmed consequences.
-
Sessions are typically 1-2 hours in duration and are conducted daily.
-
The acquisition phase continues until the animal demonstrates stable responding on the active lever and discrimination between the active and inactive levers.
-
-
Dose-Response Determination:
-
Once stable responding is established, different doses of this compound can be tested to determine the dose-response curve.
-
This is typically done by varying the concentration of the this compound solution, while keeping the infusion volume constant.
-
A full dose-response curve will reveal the reinforcing efficacy of the drug.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer this compound, a progressive ratio schedule of reinforcement can be implemented.
-
On this schedule, the number of lever presses required to receive an infusion increases with each successive infusion.
-
The "breakpoint," or the number of presses the animal is willing to make for the final infusion, is a measure of the reinforcing strength of the drug.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an intravenous self-administration study.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers initiating intravenous self-administration studies with this compound. Adherence to aseptic surgical techniques and meticulous post-operative care are critical for maintaining catheter patency and ensuring the welfare of the animal subjects.[8][9] The behavioral paradigms described can be adapted to investigate various aspects of this compound's reinforcing properties and its potential as a therapeutic agent. Given that this compound is a triple reuptake inhibitor, careful consideration of its effects on multiple neurotransmitter systems is warranted when interpreting the results of these studies.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: this compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats. [scholars.duke.edu]
- 8. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method [frontiersin.org]
- 10. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amitifadine (EB-1010) Dose Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amitifadine (also known as EB-1010) dosage while minimizing potential locomotor side effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3][4] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these monoamines in the brain.[5] It displays a preference for SERT and NET over DAT.[6]
Q2: Does this compound typically cause locomotor side effects?
Preclinical studies in rodents have generally shown that this compound does not significantly increase locomotor activity or induce stereotypical behaviors across a broad range of doses.[5][7] This is a notable characteristic, especially considering its action on dopamine reuptake, which is often associated with hyperlocomotion.[8] The lack of locomotor activation is thought to be due to its more potent effects on serotonin and norepinephrine systems compared to its effect on dopamine.[8]
Q3: What are the potential signs of locomotor side effects?
While not commonly reported for this compound, potential locomotor side effects from a triple reuptake inhibitor could theoretically include hyperactivity, restlessness, stereotyped behaviors (repetitive, purposeless movements), or, conversely, sedation and motor impairment at higher, non-optimal doses.
Q4: What is the recommended starting dose for preclinical studies?
In preclinical rat models, antidepressant-like effects have been observed with a minimum effective oral dose of 5 mg/kg, without significant increases in motor activity at doses up to 20 mg/kg.[9] Studies have used doses up to 50 mg/kg without observing locomotor alterations.[7] A dose-finding study is always recommended for your specific experimental model and conditions.
Troubleshooting Guide: Managing Potential Locomotor Side Effects
Even though this compound has a favorable profile regarding locomotor side effects, unexpected outcomes can occur. This guide provides a systematic approach to troubleshoot any observed motor abnormalities.
Issue 1: Unexpected Hyperactivity or Stereotyped Behaviors
| Possible Cause | Troubleshooting Steps |
| Dose is too high for the specific animal model or individual subject. | 1. Verify Dose Calculation: Double-check all calculations for dose preparation and administration. 2. Dose Reduction: Reduce the dose to the lower end of the efficacious range reported in the literature (e.g., 5-10 mg/kg in rats) and re-evaluate locomotor activity. 3. Fractionated Dosing: Consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations. |
| Interaction with other administered compounds. | 1. Review Co-administered Substances: Identify all other drugs or substances the animal has received. 2. Check for Pharmacokinetic/Pharmacodynamic Interactions: Research potential interactions that could potentiate the dopaminergic effects of this compound. |
| Individual subject sensitivity. | 1. Increase Sample Size: Ensure a sufficient number of subjects are used to account for individual variability. 2. Exclude Outliers: If only a small subset of animals is affected, consider if they are statistical outliers. |
Issue 2: Sedation or Motor Impairment
| Possible Cause | Troubleshooting Steps |
| Excessively high dose leading to non-specific CNS effects. | 1. Dose-Response Curve: Conduct a dose-response study to identify the therapeutic window and determine if the sedative effects are dose-dependent. 2. Lower the Dose: Test doses below the reported efficacious range to see if sedation is mitigated. |
| Off-target effects at high concentrations. | 1. Literature Review: Investigate if high concentrations of this compound or its metabolites have known off-target activities. |
| Underlying health status of the animal model. | 1. Health Screening: Ensure all animals are healthy and free from conditions that might be exacerbated by a neuromodulatory agent. |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is a standard method for evaluating general locomotor activity and anxiety-like behavior in rodents.
Objective: To quantify horizontal and vertical movements, as well as time spent in different areas of an open field arena following this compound administration.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats)
-
Video tracking software (e.g., Any-maze, EthoVision)
-
This compound solution and vehicle control
-
Appropriate administration tools (e.g., oral gavage needles)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation (Optional but Recommended): Place each animal in the open field for a short period (e.g., 5-10 minutes) on the day before testing to reduce novelty-induced hyperactivity.
-
Dosing: Administer the predetermined dose of this compound or vehicle control. Note the time of administration.
-
Testing: At the desired time point post-administration (e.g., 30-60 minutes), place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity using the video tracking software for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center vs. periphery of the arena
-
Rearing frequency (vertical activity)
-
Incidence of stereotyped behaviors (e.g., circling, excessive grooming)
-
-
Data Analysis: Compare the data from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation
Table 1: Summary of Preclinical Dose-Response Data for this compound on Locomotor Activity in Rats
| Dose (mg/kg, oral) | Effect on Locomotor Activity | Stereotyped Behaviors | Reference |
| 5 | No significant increase | Not observed | [9] |
| 10 | No significant increase | Not observed | [5] |
| 20 | No significant increase | Not observed | [9] |
| up to 50 | No alteration in horizontal activity | No alteration in stereotypy | [7] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Experimental Workflow for Assessing Locomotor Side Effects
Caption: Workflow for assessing locomotor effects of this compound.
Troubleshooting Logic for Unexpected Locomotor Effects
Caption: Troubleshooting decision tree for locomotor side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. Effects of the triple reuptake inhibitor this compound on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Common artifacts in microdialysis studies of monoamine reuptake inhibitors
Welcome to the technical support center for researchers utilizing in vivo microdialysis to study monoamine reuptake inhibitors. This guide provides answers to frequently asked questions, troubleshooting advice for common artifacts, and detailed protocols to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my baseline monoamine levels different when using an anesthetic?
A: Anesthetics are a significant source of experimental variability as they can directly alter the neurochemistry you are trying to measure. Different anesthetics have distinct effects on monoamine systems. For instance, propofol has been shown to increase dopamine and serotonin activity, while others like halothane may decrease dopamine levels.[1][2] Chloral hydrate and pentobarbital can also decrease the extraction of norepinephrine.[3] It is crucial to choose an anesthetic with minimal impact on the neurotransmitter system of interest and to maintain a consistent anesthetic depth throughout the experiment. When possible, experiments on awake, freely moving animals are preferred to eliminate this confound.[4]
Q2: I administered a selective serotonin reuptake inhibitor (SSRI), but my extracellular serotonin levels decreased initially. Is this an artifact?
A: This paradoxical "initial dip" is a well-documented pharmacological phenomenon, not a technical artifact. It results from the complex feedback mechanisms regulating the serotonin system. SSRIs block serotonin transporters (SERT) at both the nerve terminals (in projection areas) and on the cell bodies and dendrites of serotonin neurons (in the raphe nuclei). The immediate increase in serotonin in the raphe nuclei activates inhibitory 5-HT1A autoreceptors on the serotonin neuron cell bodies, which reduces the neuron's firing rate.[5][6] This reduction in firing can temporarily override the effect of terminal reuptake blockade, leading to a transient decrease in serotonin release in forebrain regions. Chronic treatment leads to the desensitization of these autoreceptors, which is thought to be related to the delayed therapeutic effect of SSRIs.[6]
Q3: What is probe "recovery," and why is it critical to calibrate it in vivo?
A: Probe recovery, or extraction efficiency, refers to the percentage of the actual extracellular concentration of an analyte that diffuses across the microdialysis membrane and is collected in the dialysate.[7] This value is rarely 100% and is influenced by many factors, including perfusion flow rate, membrane length, and temperature.[8][9]
Simply using the recovery determined in a beaker (in vitro) is often inaccurate because the diffusion characteristics in brain tissue are very different from those in a simple solution.[7][10] In vivo calibration methods are necessary to accurately estimate the true extracellular concentration. Methods like the no-net-flux (NNF) or retrodialysis with stable-isotope labeled standards account for tissue factors and provide a much more precise quantification.[10][11][12] This is especially important when studying reuptake inhibitors, as these drugs can themselves alter the extraction efficiency of the probe for the target monoamine.[10]
Q4: How long should I wait after probe implantation before collecting baseline samples?
A: The insertion of a microdialysis probe causes acute tissue trauma, leading to a period of instability in the extracellular environment. This can result in artificially high and fluctuating neurotransmitter levels. It is standard practice to allow for an equilibration or "wash-out" period of at least 1-2 hours after probe insertion before starting baseline sample collection.[13][14] The first hour of dialysate should generally be discarded to avoid these insertion-related artifacts.[14]
Q5: My dopamine concentrations are unstable or degrading after collection. What can I do to prevent this?
A: Dopamine and other catecholamines are highly susceptible to oxidation, which can lead to their degradation in collected samples, creating a significant analytical artifact. To prevent this, it is essential to add an antioxidant or stabilizer to your collection vials or perfusion buffer. Common approaches include adding a small amount of acid (e.g., acetic or perchloric acid) to the collection tube to lower the pH or using an antioxidant like ascorbic acid in the perfusate. One study highlighted a method for adding a mixture of stabilizing agents to enhance dopamine stability for analysis.[15] Samples should also be kept cold (on ice or a cooling rack) during collection and frozen at -80°C as soon as possible for long-term storage.
Troubleshooting Common Artifacts
Guide 1: Unstable or Drifting Baseline
Problem: Your pre-treatment baseline monoamine levels are not stable, making it difficult to assess the effect of the drug.
| Possible Cause | Solution |
| Insufficient Equilibration Time | The tissue is still stabilizing from the probe insertion trauma.[13][14] |
| Inconsistent Perfusion Flow Rate | A faulty pump or leaks in the tubing can cause fluctuations in flow, which directly impacts recovery.[9] |
| Changing Anesthetic Depth | If using anesthesia, variations in depth can alter neuronal firing and monoamine release.[1][3] |
| Stress (in awake animals) | Handling or environmental disturbances can cause stress-induced monoamine release. |
A troubleshooting flowchart for this issue is provided in the "Visualizations" section below.
Guide 2: Unexpected Pharmacological Response
Problem: The monoamine reuptake inhibitor causes an unexpectedly small effect, no effect, or a paradoxical effect (see FAQ 2).
| Possible Cause | Solution |
| Autoreceptor-Mediated Feedback | Inhibitory autoreceptors are activated, reducing neuronal firing and neurotransmitter release.[5][6] |
| Drug Fails to Reach Target | Poor drug penetration across the blood-brain barrier or incorrect administration (e.g., failed i.p. injection). |
| Change in Probe Recovery | The drug itself may alter the extraction efficiency of the probe for the analyte.[10] |
Quantitative Data Summary
Table 1: Illustrative Impact of Perfusion Flow Rate on Probe Recovery
This table summarizes the typical inverse relationship between the perfusion flow rate and the in vitro relative recovery of a small molecule like dopamine. Slower flow rates allow more time for diffusion, resulting in higher recovery, but yield smaller sample volumes.[8][9]
| Perfusion Flow Rate (µL/min) | Typical Relative Recovery (%) |
| 2.0 | ~12% |
| 1.5 | ~18% |
| 1.0 | ~25% |
| 0.5 | ~40% |
| 0.2 | ~65% |
| 0.1 | ~82% |
Note: These are representative values. Actual recovery must be determined empirically for each specific probe and analyte.[9]
Table 2: Influence of Common Anesthetics on Baseline Monoamines
This table provides a general summary of effects reported in the literature. The magnitude and even direction of effect can vary based on dose, brain region, and specific experimental conditions.
| Anesthetic | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Effect on Norepinephrine (NE) | Citations |
| Propofol | Increase | Increase | - | [1][16] |
| Halothane | Decrease | - | - | [2][17] |
| Pentobarbital | No significant change | - | Decrease in recovery | [3] |
| Chloral Hydrate | No significant change | - | Decrease in recovery | [3] |
| Isoflurane | Decrease | - | - | [2] |
Experimental Protocols
Protocol 1: General Microdialysis Procedure for an SSRI Study in Rodents
This protocol provides a general workflow. Specific details (e.g., stereotaxic coordinates, drug doses) must be optimized for your experiment.
-
Probe Preparation & In Vitro Test:
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[13]
-
Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Experiment Day:
-
Gently handle the animal and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector (preferably refrigerated).
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[15]
-
Equilibration: Allow the system to stabilize for at least 90-120 minutes. Discard all samples collected during this period.[14]
-
Baseline Collection: Collect 3-4 baseline samples (e.g., 20 minutes each) to ensure a stable baseline (<10% variation).
-
Drug Administration: Administer the SSRI (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting samples for 2-3 hours or for the desired experimental duration.
-
Sample Handling: Immediately upon collection, cap the vials, place on dry ice, and store at -80°C pending analysis by HPLC or other sensitive method.
-
Protocol 2: No-Net-Flux (NNF) Calibration Method
The NNF method is used to determine the true extracellular analyte concentration ([EXT]) and the in vivo extraction efficiency (Ed).[10][18]
-
Preparation: Prepare at least four different concentrations of your analyte (e.g., serotonin) in aCSF. These concentrations should bracket the expected extracellular concentration (e.g., 0, 2, 5, and 10 nM).
-
Perfusion Sequence: After the initial equilibration period, perfuse the probe with each of the prepared concentrations in a randomized order.
-
Sample Collection: For each concentration perfused (C_in), collect 3-4 samples until a steady state is reached in the collected dialysate (C_out).
-
Data Analysis:
-
Calculate the net flux for each concentration: C_out - C_in.
-
Plot the net flux (C_out - C_in) on the y-axis against the input concentration (C_in) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line represents the point of no-net-flux, which is the true extracellular concentration ([EXT]).[12]
-
The slope of the regression line is equal to -Ed, where Ed is the extraction efficiency (or in vivo recovery).[10]
-
Mandatory Visualizations
Caption: Workflow for a typical in vivo microdialysis experiment.
Caption: Mechanism of the paradoxical "initial dip" in 5-HT after SSRI administration.
Caption: Troubleshooting flowchart for an unstable microdialysis baseline.
References
- 1. Propofol anesthesia increases dopamine and serotonin activities at the somatosensory cortex in rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anesthetics decreased the microdialysis extraction fraction of norepinephrine but not dopamine in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis - Wikipedia [en.wikipedia.org]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of clinical cerebral microdialysis in acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopaminergic System in Promoting Recovery from General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Amitifadine Synthesis
Welcome to the technical support center for the chemical synthesis of Amitifadine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues leading to low yield during the synthesis of this compound, a triple reuptake inhibitor with the chemical name (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Based on established synthetic routes, this guide addresses potential issues at each key stage.
Stage 1: Formation of the Pyrrolidine Precursor via Grignard Reaction
A plausible initial step in the synthesis involves the reaction of a Grignard reagent derived from a protected 2-(chloromethyl)-1H-pyrrole with 3,4-dichlorophenylacetonitrile.
Question: My Grignard reaction to form the 1-(3,4-Dichlorophenyl)-1-(pyrrol-2-yl)methanamine precursor is showing low yield. What are the common causes?
Answer:
Low yields in this Grignard reaction can stem from several factors:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. The presence of water will quench the Grignard reagent, reducing the amount available to react with the nitrile.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activating the magnesium by crushing it, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane can initiate the reaction.
-
Side Reactions of the Nitrile: Grignard reagents can deprotonate the alpha-carbon of the nitrile, leading to the formation of an enolate and dimerization or other side reactions. To minimize this, the Grignard reagent should be added slowly to the nitrile solution at a low temperature (e.g., 0 °C or below).
-
Impure Starting Materials: Ensure the 3,4-dichlorophenylacetonitrile and the protected 2-(chloromethyl)-1H-pyrrole are of high purity. Impurities can interfere with the reaction.
| Parameter | Recommended Condition | Common Pitfall |
| Atmosphere | Inert (Argon or Nitrogen) | Air/moisture contamination |
| Solvents | Anhydrous diethyl ether or THF | Use of wet solvents |
| Magnesium | Activated turnings | Passive oxide layer |
| Temperature | 0 °C to room temperature | Too high, promoting side reactions |
| Addition | Slow addition of Grignard to nitrile | Rapid addition causing side reactions |
Stage 2: Reduction of the Pyrrole Ring
The pyrrole ring of the intermediate is typically reduced to a pyrrolidine.
Question: The reduction of the pyrrole intermediate is incomplete or resulting in over-reduction. How can I optimize this step?
Answer:
The choice of reducing agent and reaction conditions is critical for the selective reduction of the pyrrole ring.
-
Incomplete Reduction: If using catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C or Rh/C), the catalyst may be poisoned or deactivated. Ensure the substrate is free of impurities that could poison the catalyst. Increasing the hydrogen pressure or reaction time may also improve conversion.
-
Over-reduction: Over-reduction of other functional groups is a risk. Using a milder reducing agent or more controlled conditions can prevent this. For example, using a specific catalyst system known for selective pyrrole reduction can be beneficial.
| Parameter | Recommended Condition | Common Pitfall |
| Catalyst | 5% Rh/C or other suitable catalyst | Catalyst poisoning |
| Hydrogen Pressure | 50-100 psi (typical) | Insufficient pressure for complete reaction |
| Solvent | Methanol or Ethanol | Inappropriate solvent for substrate solubility |
| Temperature | Room temperature to 50 °C | Temperature too high leading to side reactions |
Stage 3: Cyclopropanation of the Pyrrolidine Derivative
A key step in forming the 3-azabicyclo[3.1.0]hexane core is the cyclopropanation of a double bond, often via a Simmons-Smith or related reaction.
Question: I am experiencing low yield in the Simmons-Smith cyclopropanation step. What are the likely causes and solutions?
Answer:
The Simmons-Smith reaction, which uses a carbenoid species (often generated from diiodomethane and a zinc-copper couple), can be sensitive to several factors.
-
Reagent Quality: The quality of the diiodomethane and the activation of the zinc-copper couple are crucial. Diiodomethane should be fresh and protected from light. The zinc-copper couple should be freshly prepared for best results.
-
Reaction Temperature: The reaction is often run at or below room temperature. Exothermic reactions can lead to side products. Proper temperature control is essential.
-
Solvent Choice: Ethereal solvents like diethyl ether or dichloromethane are commonly used. The choice of solvent can influence the reactivity of the carbenoid.
-
Substrate Reactivity: The reactivity of the alkene in the pyrrolidine derivative is important. Electron-donating groups near the double bond can enhance reactivity.
| Parameter | Reagent/Condition | Common Pitfall |
| Carbenoid Source | Diiodomethane & Zn-Cu couple | Old or decomposed diiodomethane, inactive zinc |
| Solvent | Anhydrous Diethyl Ether or DCM | Presence of coordinating solvents that can inhibit the reaction |
| Temperature | 0 °C to Room Temperature | Poor temperature control leading to side reactions |
| Atmosphere | Inert (Argon or Nitrogen) | Reaction with atmospheric oxygen or moisture |
Stage 4: Chiral Resolution/Asymmetric Synthesis
Since this compound is a single enantiomer, a chiral resolution or an asymmetric synthesis step is necessary.
Question: My chiral resolution is resulting in a low yield of the desired (+)-enantiomer. How can I improve this?
Answer:
Low yields in chiral resolution can be due to several issues:
-
Choice of Resolving Agent: The resolving agent (e.g., a chiral carboxylic acid like tartaric acid) must form diastereomeric salts with significantly different solubilities to allow for efficient separation by crystallization. Experimenting with different resolving agents may be necessary.
-
Crystallization Conditions: The solvent, temperature, and cooling rate during crystallization are critical. Slow cooling generally affords better separation.
-
Incomplete Racemization of the Unwanted Enantiomer: If a process is in place to racemize and recycle the unwanted enantiomer, incomplete conversion will lower the overall yield of the desired product.
| Parameter | Recommended Practice | Common Pitfall |
| Resolving Agent | Screen various chiral acids | Suboptimal choice of resolving agent |
| Solvent | Choose a solvent with good differential solubility for diastereomeric salts | Poor solvent choice leading to co-crystallization |
| Crystallization | Slow cooling, controlled temperature | Rapid cooling trapping impurities |
| Recycling | Efficient racemization of the unwanted enantiomer | Incomplete racemization |
Experimental Protocols
Protocol: Simmons-Smith Cyclopropanation of N-Boc-1-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole
This protocol is a representative example for the cyclopropanation step.
Materials:
-
N-Boc-1-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole
-
Zinc dust (activated)
-
Copper(I) chloride
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of activated zinc dust (2.0 eq) and copper(I) chloride (0.2 eq) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the carbenoid reagent.
-
Cool the mixture back to 0 °C and add a solution of N-Boc-1-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.
Visualizations
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to (+)-Amitifadine.
Troubleshooting Workflow for Low Yield in Cyclopropanation
Caption: Decision tree for troubleshooting low cyclopropanation yield.
Addressing solubility issues of Amitifadine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for handling Amitifadine (also known as EB-1010 or DOV-21,947) in in vitro settings. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antidepressant drug candidate that functions as a triple reuptake inhibitor (TRI).[1][2][3] It targets and blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][5][6]
Q2: Which form of this compound should I use for my experiments?
For in vitro assays, particularly those requiring aqueous dilutions, the hydrochloride (HCl) salt of this compound is recommended. Salt forms of compounds generally exhibit improved solubility in aqueous solutions compared to the free base.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and water are the primary recommended solvents for preparing high-concentration stock solutions of this compound hydrochloride.
Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous buffers like PBS or cell culture media is not recommended for achieving high concentrations, as this can lead to poor solubility and precipitation. It is best practice to first prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Solubility and Stock Solution Preparation
Quantitative Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. These values are critical for preparing accurate and effective stock solutions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 378 mM | Use newly opened, anhydrous DMSO as it is hygroscopic. |
| Water | 50 mg/mL | 190 mM | Sonication or gentle heating may be required to fully dissolve the compound. |
Molecular Weight of this compound Hydrochloride: 264.58 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound HCl Stock Solution in DMSO
This protocol is recommended for most cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous (or low-water) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 26.46 mg of this compound hydrochloride powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.[1] Gentle warming can also aid dissolution.
-
Sterilization: If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentrations for your experiment.
-
Important: Add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Application: Add the prepared working solutions to your cells immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The solubility limit has been exceeded, or the DMSO has absorbed water. | Ensure you are using high-quality, anhydrous DMSO. Try gentle warming or sonication to redissolve the compound. If precipitation persists, prepare a new, more dilute stock solution. |
| Precipitation upon dilution into aqueous media | The compound is crashing out of solution as the solvent polarity changes. This is common for hydrophobic compounds. | - Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous medium. - Decrease the final concentration of this compound. - Lower the final percentage of DMSO in your working solution by making a more dilute intermediate stock. - If your assay allows, consider using a small amount of a co-solvent like PEG300 or Tween-80 in your final medium, but be sure to test for cell toxicity.[1] |
| Inconsistent experimental results | - Incomplete dissolution of the compound. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Always ensure your stock solution is clear and fully dissolved before making dilutions. - Use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Observed cytotoxicity in vehicle control | The final concentration of DMSO is too high for your specific cell line. | Reduce the final DMSO concentration to 0.1% or lower. Perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line. |
Visualizing this compound's Mechanism and Workflow
To further clarify the experimental process and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory action at the synapse.
References
- 1. This compound hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. idrblab.org [idrblab.org]
- 6. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride| CAS 410074-74-7 [dcchemicals.com]
Technical Support Center: Minimizing Placebo Effects in Preclinical Behavioral Studies of Amitifadine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in preclinical behavioral studies of Amitifadine (also known as EB-1010 or DOV-21,947).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an antidepressant drug candidate that acts as a triple reuptake inhibitor. It targets the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with a relative potency of approximately 1:2:8 for SERT, NET, and DAT, respectively.[1] This mechanism of action, which increases the extracellular concentrations of these three key neurotransmitters, is believed to contribute to its potential antidepressant and analgesic effects.[2][3] Preclinical studies have shown its potential in animal models of depression, such as the forced swim and tail suspension tests.[3]
Q2: What is the "placebo effect" in the context of preclinical animal studies?
In preclinical research, the "placebo effect" refers to a phenomenon where an animal's behavior or physiology is altered by the administration of an inert substance (the placebo) or by the experimental procedures themselves, independent of any pharmacological activity of the drug being tested.[4] This can be triggered by factors such as the stress of injection, handling by the researcher, or conditioning to the experimental environment.[4][5] These effects can confound the interpretation of a drug's true efficacy.
Q3: Why is minimizing the placebo effect crucial in this compound studies?
Minimizing the placebo effect is critical to accurately determine the true pharmacological efficacy of this compound. As this compound's mechanism involves neurotransmitter systems that are also influenced by stress and environmental conditioning, a significant placebo response can either mask the drug's effects or lead to an overestimation of its therapeutic potential. This is particularly important in behavioral models of depression, where stress is an inherent component of the experimental design.[4]
Q4: What are the primary sources of placebo effects in preclinical behavioral studies?
The primary sources of placebo effects in animal studies include:
-
Handling and Injection Stress: The physical act of handling and injecting an animal can be stressful and influence its behavior in subsequent tests.[4]
-
Environmental Conditioning: Animals can associate specific environmental cues (e.g., the testing room, time of day) with the experimental procedure, leading to conditioned behavioral responses.[5][6]
-
Experimenter Bias: Unconscious cues from the experimenter can influence animal behavior.
-
Novelty of the Environment: A new or unfamiliar testing environment can induce anxiety or alter exploratory behavior, which can be misinterpreted as a drug effect.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses within the Control Group
Possible Cause: Inconsistent handling procedures, injection techniques, or environmental conditions.
Troubleshooting Steps:
-
Standardize Handling and Dosing Procedures:
-
Develop and strictly adhere to a detailed protocol for animal handling, including the duration and method of acclimation to the researcher.
-
Ensure all personnel use the same injection technique (e.g., injection volume, speed, and location).
-
For oral gavage, ensure proper technique to minimize stress and esophageal irritation.
-
-
Acclimatize Animals to Procedures:
-
Habituate animals to the injection procedure by administering vehicle injections for several days before the start of the experiment. This helps to reduce the stress response associated with the injection itself.
-
-
Control Environmental Variables:
-
Maintain consistent lighting, temperature, and humidity in both the housing and testing rooms.
-
Minimize noise and other potential stressors in the experimental area.
-
Conduct behavioral testing at the same time each day to account for circadian rhythms.
-
Issue 2: Lack of a Clear Dose-Response Relationship for this compound
Possible Cause: A significant placebo effect in the vehicle-treated group may be obscuring the dose-dependent effects of this compound.
Troubleshooting Steps:
-
Incorporate an Untreated Control Group:
-
Blinding of Experimenters:
-
The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions (this compound dose or vehicle) to prevent unconscious bias.
-
-
Refine the Behavioral Assay:
-
Ensure the chosen behavioral test is sensitive enough to detect the expected effects of this compound.
-
Consider using a battery of behavioral tests to assess different aspects of the drug's activity.[7]
-
Issue 3: Conditioned Responses to the Testing Environment
Possible Cause: Animals have learned to associate the testing environment with the experimental manipulation, leading to anticipatory behavioral changes.
Troubleshooting Steps:
-
Vary Environmental Cues:
-
If possible, use different testing rooms or alter non-essential cues within the room between sessions to prevent strong associations from forming.
-
-
Counterbalance Experimental Conditions:
-
Randomize the order of testing for different treatment groups to avoid any time-of-day or order effects.
-
-
Utilize a Placebo Lead-in Period:
-
Similar to clinical trial designs, a "placebo lead-in" phase where all animals receive the vehicle can help to identify and exclude "placebo responders" before randomizing them to treatment groups.[8]
-
Data Presentation
Table 1: Example Data Layout for a Preclinical Behavioral Study of this compound
| Treatment Group | N | Forced Swim Test (Immobility Time, sec ± SEM) | Tail Suspension Test (Immobility Time, sec ± SEM) | Locomotor Activity (Distance Traveled, cm ± SEM) |
| Untreated Control | 10 | 120 ± 8.5 | 110 ± 7.2 | 3500 ± 250 |
| Vehicle (Saline) | 10 | 135 ± 9.1 | 125 ± 8.0 | 3450 ± 230 |
| This compound (5 mg/kg) | 10 | 105 ± 7.8 | 95 ± 6.5 | 3550 ± 260 |
| This compound (10 mg/kg) | 10 | 85 ± 6.2 | 75 ± 5.9 | 3600 ± 240 |
| This compound (20 mg/kg) | 10 | 70 ± 5.5 | 60 ± 5.1 | 3500 ± 270 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-like Activity
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Gently place each animal into the cylinder for a 6-minute session.
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.
Protocol 2: Locomotor Activity Assessment
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes before placing the animal in the arena.
-
Allow the animal to freely explore the arena for 30 minutes.
-
Record the total distance traveled.
-
-
Data Analysis: Compare the mean distance traveled between treatment groups using a one-way ANOVA. This test is crucial to rule out the possibility that changes in the FST are due to general changes in motor activity.
Visualizations
Caption: Experimental workflow for preclinical behavioral studies.
Caption: Simplified mechanism of action of this compound.
Caption: Troubleshooting logic for minimizing placebo effects.
References
- 1. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 4. Placebo affects the performance of rats in models of depression: is it a good control for behavioral experiments? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classical Conditioning of Antidepressant Placebo Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classical conditioning of antidepressant placebo effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral assessments for pre-clinical pharmacovigilance [frontiersin.org]
- 8. worldwide.com [worldwide.com]
Controlling for handling stress in rodent behavioral tests with Amitifadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Amitifadine in rodent behavioral tests, with a specific focus on controlling for the confounding variable of handling stress.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High variability in baseline behavioral measures across all treatment groups.
-
Question: We are observing significant variability in our rodent behavioral tests (e.g., Forced Swim Test, Elevated Plus Maze) even before this compound administration. What could be the cause and how can we troubleshoot this?
-
Answer: High baseline variability is often linked to inconsistent handling and environmental stressors. Here is a checklist to troubleshoot this issue:
-
Handling Acclimation: Ensure all animals undergo a consistent handling acclimation period for at least 3-4 days leading up to the experiment.[1] This involves gentle handling for a few minutes each day to reduce the novelty and stress of human interaction.[1]
-
Consistent Handling Technique: All experimenters involved must use the same handling method. Picking up mice by the tail is known to be aversive and can increase anxiety-like behaviors.[2] Consider using tunnel handling or cupping methods to minimize stress.
-
Environmental Consistency: Behavioral testing should be conducted at the same time of day for all animals to control for circadian rhythm effects. The testing room should be quiet and have consistent lighting and temperature.
-
Experimenter Presence: The presence of a male experimenter can be a stressor for rodents.[2] If possible, have the same experimenter handle and test all animals within a cohort.
-
Issue 2: this compound is not producing the expected antidepressant-like effect in the Forced Swim Test (FST).
-
Question: We administered this compound to our rats but did not observe a significant decrease in immobility time in the FST. What could be the reason for this lack of effect?
-
Answer: Several factors could contribute to this outcome. Consider the following:
-
Handling-Induced Stress: If the animals are overly stressed from improper handling immediately before the test, this can mask the antidepressant-like effects of a compound. The acute stress may lead to a "floor effect" where all animals, regardless of treatment, display high levels of immobility. Review and standardize your handling protocol as described in Issue 1.
-
Dose and Administration Route: The minimum effective oral dose of this compound in the rat FST has been reported as 5 mg/kg.[3] In other studies, subcutaneous doses of 5, 10, and 20 mg/kg have been shown to be effective in reducing remifentanil self-administration.[4] Ensure your dose is within the effective range and that the route of administration is appropriate for your experimental question.
-
Timing of Administration: this compound should be administered with sufficient time for it to become pharmacologically active. For oral gavage in rats, administration 25 minutes prior to testing has been used, based on a Tmax of approximately 1 hour.[5] For subcutaneous injections, a 20-minute pretreatment time has been utilized.[6]
-
Pre-test Procedure: The standard rat FST protocol includes a 15-minute pre-test swim 24 hours before the 5-minute test session.[1] This pre-exposure is crucial for inducing a stable baseline of immobility.
-
Issue 3: Conflicting results between different behavioral tests for anxiety and depression.
-
Question: Our results show that this compound has an antidepressant-like effect in the FST, but we are seeing anxiogenic-like effects in the Elevated Plus Maze (EPM). How can we interpret these findings?
-
Answer: This discrepancy can arise from the complex interplay between the drug's mechanism and the specific stressors of each test.
-
Interaction with Handling Stress: Chronic antidepressant treatment in normal mice has been shown to sometimes induce anxiety-like behaviors.[2] If your handling protocol is not sufficiently refined, the mild stress from handling could interact with this compound to produce an anxiogenic-like phenotype in a test as sensitive as the EPM.
-
Pharmacological Profile of this compound: this compound is a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine.[3][7] The dopaminergic and noradrenergic components, while contributing to antidepressant effects, could also influence locomotor activity and risk-taking behavior in the EPM, which might be misinterpreted as anxiety.
-
Test Order: It is recommended to proceed from the least stressful to the most stressful behavioral tests to minimize carry-over effects. The EPM is generally considered more stressful than tests like the open field test.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[3][8] It blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters.[3][8] It has a relative potency for inhibiting serotonin, norepinephrine, and dopamine uptake of approximately 1:2:8.[7]
Q2: What are the recommended doses of this compound for rodent studies? A2: The effective dose can vary depending on the rodent species, strain, and the specific behavioral test. Published studies have reported the following effective doses:
-
Rats (Forced Swim Test): Minimum effective oral dose of 5 mg/kg.[3]
-
Rats (Remifentanil Self-Administration): Acute subcutaneous doses of 5, 10, and 20 mg/kg were effective.[4]
-
Rats (Intracranial Self-Stimulation): An intraperitoneal dose of 3.2 mg/kg was shown to block acid-induced depression of intracranial self-stimulation.[9]
Q3: How should I properly habituate my rodents to handling before starting an experiment with this compound? A3: A proper habituation protocol is critical to minimize handling stress. Here is a recommended procedure:
-
Duration: Handle the animals for at least 4 consecutive days prior to the start of behavioral testing.[1]
-
Frequency: Handle each animal for a few minutes each day.[1]
-
Technique: Use a non-aversive handling method, such as tunnel handling or cupping the animal in your hands. Avoid picking up the animal by its tail.
-
Consistency: The same experimenter should handle the animals using the same technique each day.
Q4: Can handling stress affect the neurochemical effects of this compound? A4: While direct studies on the interaction between handling stress and this compound's neurochemical effects are limited, it is plausible that significant stress could alter the baseline neurochemical environment in which the drug acts. For instance, acute stress is known to increase dopamine release in the prefrontal cortex. This could potentially interact with this compound's dopamine reuptake inhibition. Therefore, minimizing handling stress is crucial for obtaining reliable and interpretable results.
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Rodent Studies
| Species | Behavioral Test | Route of Administration | Effective Dose Range | Reference |
| Rat | Forced Swim Test | Oral | 5 mg/kg (MED) | [3] |
| Rat | Tail Suspension Test | Oral | 5 mg/kg (MED) | [3] |
| Rat | Remifentanil Self-Administration | Subcutaneous | 5, 10, 20 mg/kg | [4] |
| Rat | Intracranial Self-Stimulation | Intraperitoneal | 3.2 mg/kg | [9] |
| Rat | Binge Drinking Model | Oral Gavage | Not specified | [5] |
Table 2: Effects of this compound on Neurotransmitter Levels and Behavior
| Parameter | Effect of this compound | Species | Dose and Route | Key Finding | Reference |
| Extracellular Dopamine (NAc) | Increase | Rat | 3.2, 10 mg/kg IP | Dose-dependent increase | [9] |
| Extracellular Serotonin (NAc) | Increase | Rat | 3.2, 10 mg/kg IP | Dose-dependent increase | [9] |
| Immobility in FST | Decrease | Rat | 5 mg/kg oral | Antidepressant-like effect | [3] |
| Remifentanil Self-Administration | Decrease | Rat | 5, 10, 20 mg/kg SC | Reduction in drug-seeking behavior | [4] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats with this compound
-
Animal Handling and Habituation:
-
Apparatus:
-
A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
-
Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session.[1] After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test):
-
-
Data Analysis:
-
Score the duration of immobility, defined as the time the rat spends making only the minimal movements necessary to keep its head above water.
-
Compare the immobility time between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Experimental workflow for a rodent behavioral study with this compound.
Caption: Proposed signaling pathway of this compound as a triple reuptake inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Bicyclic Antidepressants in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of bicyclic antidepressants in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Poor reproducibility in photodegradation experiments.
Question: My photodegradation results for a bicyclic antidepressant are inconsistent between experiments. What could be the cause?
Answer: Poor reproducibility in photodegradation experiments can stem from several factors. Here are some common causes and solutions:
-
Light Source Instability: The intensity of the light source can fluctuate over time.
-
Solution: Regularly calibrate your light source using a radiometer or actinometer to ensure consistent light intensity throughout the experiment. A common chemical actinometer for UV radiation is a para-nitroanisole solution.
-
-
Sample Matrix Variability: The composition of your aqueous solution can significantly impact degradation rates. The presence of dissolved organic matter (DOM), nitrate, and bicarbonate ions in different concentrations can lead to variable results.
-
Solution: For initial studies, use ultrapure water to establish a baseline. When working with complex matrices like wastewater, characterize the matrix for each experiment (e.g., measure TOC, pH, and ion concentrations) to account for variability.
-
-
Inconsistent pH: The pH of the solution can affect the chemical species of the antidepressant and its susceptibility to degradation.
-
Solution: Buffer the aqueous solution to a constant pH throughout the experiment and report the pH value in your methodology.
-
-
Temperature Fluctuations: Temperature can influence reaction kinetics.
-
Solution: Use a temperature-controlled reaction vessel to maintain a constant temperature during irradiation.
-
Issue 2: Unexpected degradation products are observed in LC-MS analysis.
Question: I am identifying degradation products that are not reported in the literature for the bicyclic antidepressant I am studying. How can I confirm their identity and origin?
Answer: The formation of unexpected degradation products can be a valuable discovery. Here’s how to approach this:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as per ICH Q1A (R2) guidelines. This can help to systematically generate and identify potential degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like LC-Q-TOF/MS/MS to obtain accurate mass measurements and fragmentation patterns of the unknown compounds. This data is crucial for proposing elemental compositions and potential structures.
-
Isotope Labeling Studies: If possible, use isotopically labeled parent drug molecules to track the transformation pathways and confirm the origin of the degradation products.
-
Consider Matrix Interactions: Components of your sample matrix could be reacting with the antidepressant or its initial degradation products, leading to secondary or tertiary products. Analyze a matrix blank to rule out interferences.
Issue 3: Low degradation rate in photocatalytic experiments.
Question: My photocatalytic degradation of a bicyclic antidepressant is very slow. How can I improve the efficiency?
Answer: Low efficiency in photocatalysis can be due to several factors related to the catalyst and experimental setup:
-
Catalyst Deactivation: The surface of the photocatalyst can become fouled by adsorbed intermediates or byproducts, reducing its activity.
-
Solution: Optimize the catalyst loading. Too high a concentration can lead to particle agglomeration and reduced light penetration. Consider catalyst regeneration procedures if applicable.
-
-
Insufficient Oxygen: Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs, which is a critical step in photocatalysis.
-
Solution: Ensure adequate aeration or oxygenation of the solution during the experiment.
-
-
Inappropriate pH: The surface charge of the photocatalyst and the ionization state of the antidepressant are pH-dependent, affecting adsorption and degradation.
-
Solution: Investigate the effect of pH on the degradation rate to find the optimal condition for your specific catalyst and target compound.
-
-
Light Scattering: High concentrations of the photocatalyst can lead to excessive light scattering, reducing the overall efficiency.
-
Solution: Determine the optimal catalyst loading through a series of experiments with varying concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bicyclic antidepressants in aqueous solutions?
A1: Bicyclic antidepressants can degrade through several pathways, primarily:
-
Photodegradation: Direct absorption of light (direct photolysis) or reaction with photochemically generated reactive species like hydroxyl radicals and singlet oxygen (indirect photolysis). Common reactions include N-demethylation, hydroxylation, and cleavage of the bicyclic ring system.
-
Hydrolysis: Degradation through reaction with water, which can be catalyzed by acidic or basic conditions. The ester and amide functional groups, if present, are particularly susceptible.
-
Oxidation: Reaction with oxidizing agents, which can be present in the environment or intentionally added in advanced oxidation processes (AOPs).
Q2: How do I choose the right analytical method for studying bicyclic antidepressant degradation?
A2: The choice of analytical method depends on the specific goals of your study:
-
For quantitative analysis of the parent compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common technique.
-
For identification and quantification of degradation products: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution (e.g., TOF, Orbitrap) mass analyzers, is the method of choice. It provides sensitivity and structural information for identifying unknown compounds.
Q3: What is the importance of "matrix effects" in degradation studies?
A3: Matrix effects refer to the influence of other components in a sample (e.g., wastewater, river water) on the degradation of the target analyte. These components can either inhibit or enhance the degradation rate. For example, dissolved organic matter can act as a photosensitizer, accelerating photodegradation, or as a scavenger of reactive species, slowing it down. Ignoring matrix effects can lead to inaccurate predictions of the environmental fate of the antidepressant.
Q4: How can I determine the kinetics of the degradation process?
A4: To determine the degradation kinetics, you need to monitor the concentration of the antidepressant over time. The data is then fitted to different kinetic models (e.g., pseudo-first-order, second-order). A pseudo-first-order kinetic model is commonly observed for the degradation of antidepressants in aqueous solutions. Plotting the natural logarithm of the concentration versus time will yield a straight line if the reaction follows first-order kinetics, and the slope of this line will be the negative of the rate constant (k).
Quantitative Data Summary
The following tables summarize key quantitative data from degradation studies of selected bicyclic and related antidepressants.
Table 1: Degradation Rates and Half-Lives of Selected Antidepressants
| Antidepressant | Degradation Process | Matrix | Rate Constant (k) | Half-life (t½) | Reference |
| Amitriptyline | Photodegradation (Simulated Solar) | Ultrapure Water | 0.045 min⁻¹ | 15.4 min | |
| Paroxetine | Photocatalysis (TiO₂) | Ultrapure Water | 0.112 min⁻¹ | 6.2 min | |
| Sertraline | Gamma Radiation | Ultrapure Water | - | < 10 Gy dose for 80% removal | |
| Citalopram | Gamma Radiation | Ultrapure Water | - | ~50 Gy dose for 80% removal | |
| Fluoxetine | UV/H₂O₂ | Ultrapure Water | - | Degraded with 1.9 kJ UV-C | |
| Venlafaxine | UV Oxidation | Ultrapure Water | 0.006 min⁻¹ | ~115 min | |
| Fluoxetine | Photolysis | - | - | 46.6-183.2 days | |
| Venlafaxine | Photolysis | - | - | 68.8-145.4 days | |
| Citalopram | - | - | - | ~27-33 hours (Elimination) | |
| Fluoxetine | - | - | - | 2-4 days (Elimination) |
Table 2: Influence of Experimental Parameters on Degradation Efficiency
| Antidepressant | Degradation Process | Parameter Varied | Observation | Reference |
| Amitriptyline | Photocatalysis (ZnO) | Catalyst Loading | Optimal at 1.0 g/L | |
| Paroxetine | Photocatalysis (TiO₂) | Catalyst Concentration | Faster degradation with higher concentration (lab scale) | |
| Sertraline | Gamma Radiation | Matrix | Degradation significantly lower in wastewater effluent vs. ultrapure water | |
| Citalopram | Gamma Radiation | Scavengers (Humic Acid) | Reduced degradation efficiency | |
| Various | Photolysis | pH | Degradation rate is pH-dependent |
Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Kinetics Study
-
Solution Preparation: Prepare a stock solution of the bicyclic antidepressant in a suitable solvent (e.g., methanol). Spike a known volume of the stock solution into ultrapure water or the desired aqueous matrix to achieve the target initial concentration. Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid co-solvent effects.
-
Reactor Setup: Place the solution in a temperature-controlled photochemical reactor equipped with a specific light source (e.g., xenon lamp with filters for simulated solar radiation, or a mercury lamp for specific UV wavelengths).
-
Dark Control: Before irradiation, stir the solution in the dark for a period (e.g., 30-60 minutes) to establish adsorption equilibrium, especially in photocatalytic studies. Take a sample at the end of this period to determine the initial concentration (C₀) after adsorption.
-
Irradiation and Sampling: Start the irradiation. At predetermined time intervals, withdraw aliquots of the solution.
-
Sample Quenching: Immediately quench the reaction in the collected samples, if necessary. For photocatalysis, this can be done by filtering the sample through a 0.22 µm syringe filter to remove the catalyst particles. For other photolytic processes, storing the samples in the dark and in a cool place is usually sufficient before analysis.
-
Analysis: Analyze the concentration of the parent antidepressant in each sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of the regression line. The half-life (t½) can be calculated as ln(2)/k.
Visualizations
Caption: Experimental workflow for a typical photodegradation study.
Caption: Generalized degradation pathway for a bicyclic antidepressant.
Caption: Troubleshooting logic for inconsistent degradation results.
Technical Support Center: HPLC Method Validation for Amitifadine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method validation of Amitifadine and its primary metabolite, EB-10101. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
A crucial aspect of troubleshooting is a well-defined experimental protocol. Below is a representative HPLC method for the analysis of this compound and its metabolite EB-10101 in human plasma. This method is synthesized from common practices for similar analytes and should be validated in your laboratory.
1. Sample Preparation: Protein Precipitation
This protocol outlines a standard protein precipitation method for extracting this compound and its metabolite from a plasma matrix.
-
To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. HPLC Method Parameters
These are the suggested starting conditions for the chromatographic separation of this compound and EB-10101.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Method Validation Summary
The following table summarizes the typical validation parameters and acceptable limits for a robust HPLC method for this compound and its metabolite.
| Validation Parameter | Specification | Representative Data |
| Linearity (r²) | ≥ 0.995 | 0.998 (this compound), 0.997 (EB-10101) |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 3 ng/mL (this compound), 4 ng/mL (EB-10101) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 10 ng/mL (this compound), 12 ng/mL (EB-10101) |
| Intra-day Precision (%RSD) | < 15% | 4.5% (this compound), 5.2% (EB-10101) |
| Inter-day Precision (%RSD) | < 15% | 6.8% (this compound), 7.5% (EB-10101) |
| Accuracy (% Recovery) | 85 - 115% | 98.2% (this compound), 103.5% (EB-10101) |
| Selectivity | No interference at the retention times of analytes | No interfering peaks observed from blank plasma |
| Robustness | %RSD < 15% with minor changes in method parameters | Method is robust to small changes in pH and organic content |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.
Issue 1: High System Backpressure
Q: My HPLC system is showing unusually high backpressure after several injections of plasma samples. What could be the cause and how do I fix it?
A: High backpressure is a common issue when analyzing biological samples and is often due to blockages in the HPLC system.[1][2][3][4]
-
Potential Causes:
-
Column Frit Blockage: Particulates from improperly prepared samples or mobile phase can clog the column inlet frit.[2]
-
Guard Column Contamination: The guard column is designed to trap contaminants and can become blocked over time.
-
Precipitated Sample in Tubing or Injector: Incomplete dissolution of the extracted sample can lead to precipitation and blockages.
-
Mobile Phase Issues: Microbial growth in the mobile phase or precipitation of buffer salts can cause blockages.
-
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components (start with the column) to identify where the pressure drop occurs.
-
Check the Guard Column: If a guard column is in use, replace it.
-
Backflush the Column: If the column is identified as the source, try backflushing it with a strong solvent (e.g., 100% acetonitrile) at a low flow rate.
-
Inspect Tubing and Fittings: Check for any visible blockages or crimped tubing.
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is freshly prepared, filtered, and degassed.[3][5]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing for this compound. What are the likely causes and how can I improve the peak shape?
A: Peak tailing can compromise quantification and resolution.[3] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like this compound.
-
Column Degradation: The stationary phase has degraded due to extreme pH or temperature.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for keeping the analyte in a single ionic state.
-
-
Troubleshooting Steps:
-
Reduce Injection Concentration: Dilute the sample and reinject.
-
Adjust Mobile Phase pH: this compound is a basic compound. Lowering the pH of the mobile phase (e.g., to pH 3) can help to protonate the molecule and reduce secondary interactions.
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can block active silanol sites.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize free silanol groups.
-
Replace the Column: If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for both this compound and its metabolite are shifting between injections. What could be causing this variability?
A: Retention time shifts can indicate problems with the mobile phase composition, flow rate, or column equilibration.[1][5]
-
Potential Causes:
-
Inadequate Column Equilibration: The column is not sufficiently equilibrated with the starting mobile phase conditions before each injection.[5]
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, evaporation of the more volatile solvent, or degradation of mobile phase components.[5]
-
Pump Malfunction: Leaks in the pump, worn pump seals, or air bubbles can lead to an inconsistent flow rate.[1][5]
-
Column Temperature Fluctuations: The column temperature is not stable.[5]
-
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase conditions before each run.[5]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.[5]
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[5]
-
Purge the Pump: Purge the pump to remove any air bubbles.[5]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.[5]
-
Use a Column Oven: Ensure the column is housed in a temperature-controlled oven to maintain a stable temperature.[5]
-
Issue 4: No Peaks or Very Small Peaks
Q: I am not seeing any peaks for my analytes, or the peaks are much smaller than expected. What should I check?
A: The absence of peaks can be due to a variety of issues, from sample preparation to instrument malfunction.
-
Potential Causes:
-
Sample Degradation: this compound or its metabolite may have degraded during sample storage or preparation.
-
Incorrect Injection: The autosampler may have malfunctioned, or the injection volume could be too low.
-
Detector Issue: The detector lamp may be off or have low energy, or the incorrect wavelength is set.[5]
-
Blocked Flow Path: A blockage in the system is preventing the sample from reaching the detector.
-
Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analytes from the plasma.
-
-
Troubleshooting Steps:
-
Check Sample Stability: Prepare a fresh standard and inject it to confirm the instrument is working correctly.
-
Verify Injection: Perform a manual injection if possible, or watch the autosampler to ensure it is functioning correctly.
-
Inspect Detector Settings: Check that the detector is on, the lamp is working, and the correct wavelength is programmed.[5]
-
Assess System Pressure: Check the system pressure to ensure there are no blockages.
-
Optimize Sample Preparation: Evaluate the protein precipitation and reconstitution steps to ensure optimal recovery. You may need to try a different extraction solvent or technique.
-
Visual Workflow and Signaling Pathways
This compound Metabolism
This compound is primarily metabolized to the lactam EB-10101. This process is mediated by monoamine oxidase A (MAO-A) and potentially a cytochrome P450 (CYP) isoform.[6][7]
Caption: Metabolic pathway of this compound to its major metabolite, EB-10101.
HPLC Troubleshooting Workflow: High Backpressure
The following diagram illustrates a logical workflow for troubleshooting high backpressure in an HPLC system.
Caption: A step-by-step workflow for diagnosing the cause of high backpressure in an HPLC system.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. High-performance liquid chromatographic method to screen and quantitate seven selective serotonin reuptake inhibitors in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Forced Swim Test for Antidepressant Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Forced Swim Test (FST) for the accurate detection of antidepressant efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are seeing high variability in baseline immobility time across our animals. What could be the cause and how can we reduce it?
A1: High variability in baseline immobility can obscure the effects of antidepressant compounds. Several factors can contribute to this issue.
-
Animal Strain: Different strains of mice and rats exhibit significant variations in baseline immobility and sensitivity to antidepressants. For instance, inbred strains like BALB/cJ and C57BL/6J mice tend to have lower baseline immobility compared to outbred strains like NMRI mice.[1] However, outbred strains such as Swiss mice have been shown to be more sensitive for detecting the effects of antidepressants acting on serotonergic or noradrenergic systems.[2][3] It is crucial to select a strain appropriate for the specific research question and maintain consistency throughout the study.
-
Handling and Acclimation: Insufficient handling and acclimation of the animals to the laboratory environment and the experimenter can lead to increased stress and variability in their performance. Ensure a consistent and adequate period of acclimation before starting the experiments.
-
Environmental Conditions: Factors such as noise, lighting, and temperature in the experimental room should be kept constant.[4][5] The FST should be performed in a quiet environment to avoid startling the animals.[5]
Troubleshooting Steps:
-
Review Strain Selection: Evaluate if the chosen animal strain is appropriate for your antidepressant screening goals based on existing literature.
-
Standardize Acclimation Protocol: Implement a strict protocol for animal acclimation to the facility, housing conditions, and handling by the experimenter.
-
Control Environmental Variables: Maintain consistent lighting, temperature, and low noise levels during the test. Using a white noise generator can help mask external noises.[6]
Q2: Our known antidepressant compound is not showing a significant effect on immobility time. What experimental parameters should we check?
A2: The lack of a significant effect from a known antidepressant can be due to suboptimal test parameters.
-
Water Temperature: The temperature of the water is a critical parameter. For mice, a water temperature of 25°C may lead to greater immobility compared to 35°C.[7] Some studies suggest that the effects of certain antidepressants, like desipramine, are more readily detected at 30°C than at 25°C in mice.[7][8] The recommended range is typically between 23-25°C.[7]
-
Cylinder Dimensions and Water Depth: The size of the swim cylinder and the depth of the water can influence the animal's behavior. For rats, increasing the water depth from 15-18 cm to 30 cm can promote more swimming and may be necessary to detect the effects of SSRIs.[7][9] For mice, a common setup involves a cylinder with a diameter of 10-20 cm and a water depth of 15 cm, which prevents the mouse from touching the bottom with its tail or paws.[6][10]
-
Pre-test Session (for rats): In the classical FST protocol for rats, a 15-minute pre-test session is conducted 24 hours before the 5-minute test session.[7][9] This pre-exposure to the stressor is thought to induce a stable baseline of immobility. Omitting this pre-test can lead to a failure to detect the effects of some antidepressants in rats.[7] For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[6][10][11]
Troubleshooting Steps:
-
Verify and Calibrate Water Temperature: Ensure the water temperature is accurately measured and maintained consistently across all test sessions. Consider piloting a slightly higher temperature (e.g., 30°C) if you are testing compounds similar to desipramine.
-
Check Apparatus Dimensions: Confirm that the cylinder dimensions and water depth are appropriate for the species and strain being tested, and are consistent with established protocols.
-
Implement a Pre-test Session (for rats): If working with rats, ensure a pre-test session is included in your protocol as it is often crucial for observing antidepressant effects.
Q3: How do we choose the most appropriate animal strain for our antidepressant screening studies?
A3: The choice of animal strain is a critical decision that can significantly impact the outcome and interpretation of your FST results.
-
Sensitivity to Antidepressants: Strains differ in their sensitivity to various classes of antidepressants. For example, Swiss mice are reported to be highly sensitive to drugs affecting serotonin (5-HT) and noradrenaline (NA) systems.[2][3] C57BL/6J and DBA/2J mice have shown greater sensitivity to desipramine.[1] Conversely, the DBA/2 strain has been reported to show a lack of response to several antidepressants in some studies.[2][3]
-
Baseline Behavior: Different strains exhibit distinct baseline levels of activity and immobility. C57BL/6N mice have been observed to have higher baseline immobility compared to DBA/2 and FVB/N mice.[12]
-
Genetic Background: The genetic background of the strain can influence the neurobiological pathways underlying depressive-like behavior and the response to treatment.[2]
Recommendation:
-
Literature Review: Conduct a thorough literature search for FST studies involving the class of antidepressant you are investigating to identify strains that have been shown to be sensitive.
-
Pilot Study: If possible, conduct a pilot study with a few different strains to determine the most suitable one for your specific compound and experimental conditions.
Q4: What is the purpose of the pre-test session in the rat FST, and is it necessary for mice?
A4: The pre-test session in the rat FST protocol serves to induce a stable state of immobility.
-
Rats: The initial 15-minute exposure on day one leads to the animal adopting a passive, immobile posture more quickly during the 5-minute test session on day two.[5][7][9] This learned response is thought to increase the sensitivity of the test for detecting the effects of antidepressants, which are expected to reverse this passive behavior.[7]
-
Mice: For mice, a pre-test session is generally not required.[11] Antidepressant effects can be readily observed in a single 6-minute test session, where the first 2 minutes are considered a habituation period and are excluded from the analysis.[6][10] Performing a pre-test in mice may increase their immobility time in the subsequent test session.[11]
Experimental Protocol: Two-Session Forced Swim Test for Rats
-
Apparatus: A transparent cylinder (e.g., 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[7][9]
-
Day 1 (Pre-test): Gently place each rat individually into the cylinder for a 15-minute swim session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[7][9]
-
Day 2 (Test): 24 hours after the pre-test, administer the test compound or vehicle. Following the appropriate absorption time, place the rat back into the same cylinder for a 5-minute test session. Record the session for later scoring of immobility, swimming, and climbing behaviors.[7]
Data Presentation: Summary of Key Experimental Parameters
The following tables summarize key quantitative parameters that can be adjusted in the Forced Swim Test.
Table 1: Recommended Cylinder Dimensions and Water Parameters
| Parameter | Mice | Rats | Reference(s) |
| Cylinder Diameter | 10 - 20 cm | 20 cm | [10],[6],[9] |
| Cylinder Height | 25 - 30 cm | 40 - 50 cm | [10],[6],[9] |
| Water Depth | 15 cm | 30 cm | [6],[7],[9] |
| Water Temperature | 23 - 30°C | 23 - 25°C | [7],[8],[13] |
Table 2: Comparison of FST Protocols for Mice and Rats
| Feature | Mice | Rats | Reference(s) |
| Test Sessions | Single session | Two sessions (Pre-test and Test) | [6],[11],[7],[9] |
| Session Duration | 6 minutes (2 min habituation + 4 min test) | 15 minutes (Pre-test), 5 minutes (Test) | [6],[7],[9] |
| Primary Measure | Immobility time | Immobility, swimming, and climbing times | [6],[7] |
Table 3: Strain-Specific Considerations for Mice in the FST
| Strain | Typical Baseline Immobility | Sensitivity to Antidepressants | Reference(s) |
| C57BL/6J | High | Sensitive to desipramine | [1],[12] |
| BALB/c | Low | Lower sensitivity to desipramine | [1],[8] |
| DBA/2 | Variable | Sensitive to paroxetine, but may show lack of response to others | ,,[3] |
| Swiss (outbred) | Variable | Highly sensitive to 5-HT and NA acting drugs | [2],[3] |
| NMRI (outbred) | High | Responds to most antidepressants | [1] |
Visualizations
Diagram 1: Experimental Workflow for the Forced Swim Test
A generalized workflow for conducting the Forced Swim Test.
Diagram 2: Decision Tree for Troubleshooting Lack of Antidepressant Effect
A decision-making guide for troubleshooting experiments.
References
- 1. jneurology.com [jneurology.com]
- 2. Antidepressant-like effects in various mice strains in the forced swimming test - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Non-specific binding of Amitifadine in in vitro transporter assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Amitifadine in in vitro transporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in in vitro transporter assays?
This compound (also known as EB-1010 or DOV 21,947) is a serotonin-preferring triple reuptake inhibitor.[1] It is a lipophilic compound with high plasma protein binding (over 99%).[2] Lipophilic compounds have a tendency to adhere to plasticware, cell membranes, and other surfaces in an assay system, a phenomenon known as non-specific binding. This can lead to an underestimation of the compound's concentration in solution, resulting in inaccurate measurements of transporter activity and permeability.[3][4][5]
Q2: What are the typical signs of significant non-specific binding in a transporter assay with this compound?
Key indicators of high non-specific binding include:
-
Low mass balance or recovery: The total amount of this compound recovered from the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount added. A recovery of less than 80% is often considered a red flag.
-
Inconsistent or highly variable results: Replicate wells or experiments show poor reproducibility.
-
Apparent low permeability: The calculated apparent permeability (Papp) may be artificially low due to the loss of the compound to non-specific binding sites.
Q3: Are there any known physicochemical properties of this compound that contribute to its non-specific binding?
Troubleshooting Guide
Issue: Low Compound Recovery in this compound Transporter Assays
Low recovery is a common problem when working with lipophilic compounds like this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Adsorption to plasticware (e.g., plates, pipette tips) | 1. Use low-binding plates and pipette tips. 2. Pre-condition plates by incubating with a solution of the unlabeled compound. 3. Pre-load collection plates with an organic solvent (e.g., acetonitrile) before transferring samples.[3][7] | Minimizes the available hydrophobic surfaces for this compound to bind. The organic solvent helps to recover the compound that has already bound to the plastic. |
| Binding to the cell monolayer | 1. Include a cell-less (blank) control to quantify binding to the apparatus. 2. At the end of the assay, lyse the cells with a suitable solvent (e.g., methanol or acetonitrile) and quantify the amount of compound retained in the cells. | Differentiates between binding to the assay plates and binding to the cell monolayer, allowing for a more accurate mass balance calculation. |
| Low solubility in aqueous assay buffer | 1. Add a protein such as bovine serum albumin (BSA), typically at 0.5% to 4%, to the basolateral (receiver) compartment.[4][7] 2. The use of up to 5% DMSO on the apical side has also been reported for lipophilic compounds.[4] | BSA acts as a "sink" by binding to the compound, which can improve solubility and reduce non-specific binding to the apparatus.[4][7] DMSO can help to keep the compound in solution. |
| Insufficient mixing | Ensure adequate but gentle mixing during the incubation period to maintain a homogenous concentration of this compound. | Prevents localized depletion of the compound near the cell monolayer and reduces the chance of it settling and binding to the plate surface. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay with Mitigation for Non-Specific Binding
This protocol is adapted for lipophilic compounds like this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Assay Buffer Preparation:
-
Apical (AP) buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Basolateral (BL) buffer: HBSS with 10 mM HEPES, pH 7.4, supplemented with 1% Bovine Serum Albumin (BSA).
-
-
Dosing Solution Preparation: Prepare the this compound dosing solution in the AP buffer. A common starting concentration is 10 µM.
-
Permeability Assay (A-to-B and B-to-A):
-
A-to-B (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add fresh, pre-warmed BL buffer to the basolateral compartment.
-
Add the this compound dosing solution to the apical compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh BL buffer.
-
-
B-to-A (Basolateral to Apical):
-
Follow the same procedure as A-to-B, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Mass Balance Calculation: At the end of the experiment, determine the amount of this compound remaining in the donor and receiver compartments, as well as the amount associated with the cell monolayer (by lysing the cells). Calculate the overall recovery.
Protocol 2: Evaluation of Non-Specific Binding
-
Plate Binding:
-
Prepare the this compound dosing solution.
-
Add the solution to the wells of the assay plate without the cell monolayer insert.
-
Incubate under the same conditions as the permeability assay.
-
At the end of the incubation, measure the concentration of this compound in the solution.
-
Wash the wells with a strong organic solvent (e.g., 100% acetonitrile) to recover any bound compound and measure its concentration.
-
-
Cell Binding:
-
Perform the permeability assay as described above.
-
At the end of the incubation, remove all assay buffers.
-
Wash the cell monolayer gently with ice-cold PBS.
-
Add a lysis buffer containing an organic solvent (e.g., 70% methanol) to the cells.
-
Incubate to ensure complete cell lysis.
-
Collect the lysate and analyze the concentration of this compound.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁Cl₂N | PubChem CID 11658655 |
| Molecular Weight | 228.11 g/mol | PubChem CID 11658655 |
| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | [8] |
| Plasma Protein Binding | > 99% (human) | [2] |
| Caco-2 Permeability | Bidirectionally highly permeable | [2] |
| Evidence of Active Secretion in Caco-2 | No | [2] |
Table 2: Example Recovery Data for a Lipophilic Compound in a Caco-2 Assay
| Condition | Recovery (%) |
| Standard Assay Buffer | 65% |
| Assay Buffer + 1% BSA (Basolateral) | 85% |
| Assay Buffer + 4% BSA (Basolateral) | 92% |
| Low-binding plates + 1% BSA (Basolateral) | 95% |
Note: This is example data for a representative lipophilic compound to illustrate the effects of mitigation strategies. Actual results for this compound may vary.
Visualizations
Caption: Workflow for a Caco-2 permeability assay with this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational identification of the binding mechanism of a triple reuptake inhibitor this compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP450 inhibition potential of Amitifadine and drug-drug interaction risks
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the cytochrome P450 (CYP450) inhibition potential of Amitifadine and the associated risks of drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What is the known CYP450 inhibition profile of this compound?
A1: In vitro studies have demonstrated that this compound is a moderate inhibitor of several key drug-metabolizing CYP450 enzymes, including CYP2D6, CYP3A4, CYP2C9, and CYP2C19, with reported half-maximal inhibitory concentration (IC50) values in the range of 9 to 100 µM. Notably, this compound is a potent inhibitor of CYP2B6, with an IC50 value of 1.8 µM.[1] The comparatively lower affinity for most major CYP enzymes suggests a reduced likelihood of significant pharmacokinetic drug-drug interactions.[1]
Q2: Have any clinical drug-drug interaction studies been conducted with this compound?
A2: Based on publicly available information, dedicated clinical drug-drug interaction studies for this compound have not been reported. The development of this compound for major depressive disorder was discontinued, which may have limited the extent of clinical pharmacology studies performed.
Q3: What is the primary metabolic pathway of this compound?
A3: The primary metabolite of this compound is the lactam derivative, EB-10101. This metabolite is formed through the action of monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme, which is possibly a CYP450 isoform.[1] However, the specific CYP enzyme(s) involved in this biotransformation have not been definitively identified. The lactam metabolite has been shown to be a weak inhibitor of monoamine uptake.
Q4: Is this compound a reversible, irreversible, or time-dependent inhibitor of CYP450 enzymes?
A4: The nature of this compound's inhibition (i.e., reversible, irreversible, or time-dependent) for the various CYP450 isoforms has not been specified in the available literature. Further mechanistic studies would be required to characterize the type of inhibition.
Troubleshooting Experimental Issues
Issue 1: Discrepancies in IC50 values for CYP450 inhibition in our in-house assay.
-
Potential Cause: Variation in experimental conditions compared to published studies.
-
Troubleshooting Steps:
-
Verify Substrate Concentrations: Ensure that the substrate concentrations used in your assay are at or below the Michaelis-Menten constant (Km) for the specific CYP isoform. Using substrate concentrations significantly above the Km can lead to an overestimation of the IC50 value.
-
Microsome Concentration: Check the concentration of human liver microsomes (HLM) in the incubation. Variations in protein concentration can affect enzyme kinetics.
-
Incubation Time: Confirm that the incubation time is within the linear range for metabolite formation for each CYP isoform.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO, methanol) in the incubation mixture is low and consistent across all experiments, as solvents can inhibit CYP450 activity.
-
Cofactor Presence: Confirm the appropriate concentration and pre-incubation time with NADPH, the essential cofactor for CYP450 activity.
-
Issue 2: Difficulty in determining the specific CYP isoform responsible for this compound metabolism.
-
Potential Cause: Multiple enzymes may be involved, or the contribution of a specific CYP is minor.
-
Troubleshooting Steps:
-
Recombinant CYP Isoforms: Utilize a panel of recombinant human CYP enzymes to individually assess the metabolic turnover of this compound to EB-10101. This will help pinpoint which specific isoforms are capable of catalyzing the reaction.
-
Selective Chemical Inhibitors: In incubations with human liver microsomes, use selective chemical inhibitors for individual CYP isoforms to observe any reduction in the formation of EB-10101. A significant decrease in metabolite formation in the presence of a specific inhibitor would suggest the involvement of that enzyme.
-
Correlation Analysis: If using a panel of individual donor human liver microsomes with characterized CYP activities, correlate the rate of EB-10101 formation with the activity of each major CYP isoform across the different donor lots. A strong correlation suggests the involvement of that particular enzyme.
-
Data Summary
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Inhibition Potency | IC50 (µM) | Reference |
| CYP2B6 | Potent | 1.8 | [1] |
| CYP2D6 | Moderate | 9 - 100 | [1] |
| CYP3A4 | Moderate | 9 - 100 | [1] |
| CYP2C9 | Moderate | 9 - 100 | [1] |
| CYP2C19 | Moderate | 9 - 100 | [1] |
Experimental Protocols
General Protocol for In Vitro CYP450 Inhibition Assay with Human Liver Microsomes
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each CYP isoform and substrate.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in an appropriate solvent like DMSO or methanol)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system or NADPH
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a microcentrifuge tube, add the phosphate buffer, HLM, and the this compound dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP probe substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Experimental workflow for determining CYP450 inhibition IC50 values.
Caption: Logical relationship for assessing this compound's DDI risk based on in vitro data.
References
Validation & Comparative
Amitifadine and Bupropion: A Preclinical Comparative Analysis in Addiction Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data offers new insights into the comparative efficacy of amitifadine (formerly EB-1010) and bupropion in animal models of addiction. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective comparison of these two compounds, which target key monoamine neurotransmitter systems implicated in substance use disorders.
This compound, a triple reuptake inhibitor, modulates serotonin, norepinephrine, and dopamine levels. Bupropion, an atypical antidepressant, primarily acts as a norepinephrine and dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. While both have shown promise in preclinical addiction studies, their efficacy varies across different substances of abuse. This guide presents a detailed examination of their performance in nicotine and opioid self-administration models.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from preclinical studies evaluating the effects of this compound and bupropion on drug self-administration in rats.
| Compound | Addiction Model | Animal Model | Dosing Regimen | Efficacy in Reducing Self-Administration | Selectivity over Natural Rewards (Food) | Citation(s) |
| This compound | Nicotine Self-Administration | Adult female Sprague-Dawley rats | Acute (5, 10, 30 mg/kg) & Chronic (10 mg/kg) | 30 mg/kg (acute) significantly reduced nicotine self-administration. 5 and 10 mg/kg (acute) reduced intake in the first 15 minutes. 10 mg/kg (chronic) produced a sustained reduction. | 30 mg/kg dose also reduced food-motivated responding. 5 and 10 mg/kg doses did not significantly affect food-motivated responding. | [1][2] |
| This compound | Opioid (Remifentanil) Self-Administration | Female Sprague-Dawley rats | Acute (5, 10, 20 mg/kg) & Chronic (10 mg/kg) | All acute doses (5, 10, 20 mg/kg) significantly reduced remifentanil self-administration. Chronic treatment with 10 mg/kg continued to reduce intake. | 10 mg/kg dose did not significantly affect food-motivated responding. 20 mg/kg dose showed a significant decrease in food-motivated responding. | [3][4] |
| Bupropion | Nicotine Self-Administration | Young adult female Sprague-Dawley rats | Acute (8.33, 25, 75 mg/kg) | 75 mg/kg dose reduced nicotine self-administration by 75%. | Not specified in the cited study. | |
| Bupropion | Methamphetamine Self-Administration | Adult male rats | Acute (10, 30, 60 mg/kg) & Chronic (30, 60 mg/kg) | Acutely, all doses dose-dependently reduced methamphetamine intake. Chronic 60 mg/kg resulted in a consistent decrease. | High dose (60 mg/kg) also reduced sucrose-reinforced responding. 30 mg/kg dose selectively reduced methamphetamine self-administration. | [5][6] |
Mechanism of Action in Addiction
The differential effects of this compound and bupropion in preclinical addiction models can be attributed to their distinct mechanisms of action.
This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[7] By increasing the extracellular levels of these three key neurotransmitters in the brain's reward circuitry, this compound is thought to alleviate withdrawal symptoms and reduce the reinforcing effects of addictive substances.[8] Its broad-spectrum monoaminergic activity may contribute to its efficacy in both opioid and nicotine addiction models.[1][3]
Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[9][10] In nicotine addiction, its efficacy is believed to stem from a dual action: the NDRI activity may alleviate withdrawal symptoms by mimicking nicotine's effects on dopamine and norepinephrine, while the nAChR antagonism may reduce the rewarding effects of nicotine itself.[10] Its dopaminergic action is also the rationale for its investigation in stimulant use disorders.[11]
Below is a diagram illustrating the proposed signaling pathways affected by this compound and bupropion in the context of addiction.
References
- 1. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Bupropion Attenuates Methamphetamine Self-Administration in Adult Male" by Carmela M. Reichel, Jennifer E. Murray et al. [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. How does bupropion work as a smoking cessation aid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
A Comparative Analysis of Amitifadine and Escitalopram in the Treatment of Anhedonia
For Researchers, Scientists, and Drug Development Professionals
Anhedonia, the diminished ability to experience pleasure, is a core and often treatment-resistant symptom of major depressive disorder (MDD). The development of pharmacological agents that specifically target anhedonia is a critical unmet need in psychiatry. This guide provides an objective comparison of two antidepressants with distinct mechanisms of action, Amitifadine (a serotonin-norepinephrine-dopamine reuptake inhibitor) and escitalopram (a selective serotonin reuptake inhibitor), on their effects on anhedonia, supported by available experimental data.
Executive Summary
Direct comparative clinical trials between this compound and escitalopram on anhedonia are not available in the published literature. However, by examining the existing evidence for each compound, we can draw informative comparisons based on their differing pharmacological profiles and their observed effects in clinical and preclinical studies.
This compound, a triple reuptake inhibitor, has demonstrated a statistically significant effect on anhedonic symptoms in a placebo-controlled Phase II clinical trial. Its mechanism of action, which includes the enhancement of dopaminergic neurotransmission, is theoretically well-suited to address the deficits in reward processing that are thought to underlie anhedonia.
Escitalopram, a widely prescribed SSRI, has a more limited and less direct body of evidence regarding its efficacy for anhedonia. Some studies suggest that SSRIs as a class may be less effective in treating the positive affect deficits associated with anhedonia, and may even, in some cases, contribute to emotional blunting.
This guide will delve into the quantitative data, experimental protocols, and proposed signaling pathways for each compound to provide a comprehensive comparative overview for research and development professionals.
Data Presentation: Efficacy on Anhedonia
The following tables summarize the available quantitative data from key clinical studies investigating the effects of this compound and escitalopram on anhedonia.
Table 1: this compound Efficacy Data from a Phase II Clinical Trial
| Outcome Measure | This compound (50-100 mg/day) | Placebo | p-value | Study |
| Change in MADRS Anhedonia Factor Score* | Data not fully reported | Data not fully reported | 0.049 | Tran et al. (2011)[1][2] |
*Note: The anhedonia factor score was a composite of MADRS items 1 (Apparent sadness), 2 (Reported sadness), 6 (Concentration difficulties), 7 (Lassitude), and 8 (Inability to feel). While the p-value indicates a statistically significant difference, the precise mean change from baseline and standard deviations for each group were not detailed in the primary publication.[1][2]
Table 2: Escitalopram Efficacy Data on Anhedonia
| Outcome Measure | Patient Population | Key Findings | Study |
| Snaith-Hamilton Pleasure Scale (SHAPS) | 26 MDD patients on escitalopram vs. healthy controls | Patients on escitalopram had significantly higher SHAPS scores (indicating more anhedonia) compared to healthy controls, suggesting a failure to normalize hedonic capacity. | Ng et al. (2014)[3][4] |
| Anhedonia Symptom Change (from IDS-C) | MDD patients in a large clinical trial (CO-MED) | Higher baseline levels of the neuroinflammatory marker S100B predicted smaller reductions in anhedonia with escitalopram monotherapy. | Jha et al. (2019) |
*Note: The available data for escitalopram's effect on anhedonia is indirect and does not come from placebo-controlled trials with anhedonia as a primary endpoint. The findings suggest potential limitations in its efficacy for this symptom domain.
Experimental Protocols
A detailed understanding of the methodologies used in the key studies is crucial for interpreting the findings.
This compound: Phase II Study (Tran et al., 2011)
-
Study Design: A 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[1]
-
Participant Population: 63 patients with a diagnosis of Major Depressive Disorder and a baseline 17-item Hamilton Depression Rating Scale (HAMD-17) score of ≥ 22.[1]
-
Intervention: Patients were randomized to receive either this compound (25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks) or a placebo.[1]
-
Anhedonia Assessment: An anhedonia factor score was calculated based on a grouping of items from the Montgomery-Åsberg Depression Rating Scale (MADRS): item 1 (apparent sadness), item 2 (reported sadness), item 6 (concentration difficulties), item 7 (lassitude), and item 8 (inability to feel).[1][2]
-
Primary Outcome: The primary efficacy measure of the trial was the change from baseline in the total MADRS score. The anhedonia factor score was a secondary analysis.[1]
Escitalopram: Cross-Sectional Study (Ng et al., 2014)
-
Participant Population: 26 patients with Major Depressive Disorder currently being treated with escitalopram were compared to a group of 82 healthy controls.[3][4]
-
Anhedonia Assessment: The Snaith-Hamilton Pleasure Scale (SHAPS), a 14-item self-report questionnaire designed to measure hedonic tone, was used to assess anhedonia.[3][4]
-
Limitations: This study was not a longitudinal, placebo-controlled trial, and therefore cannot establish a causal relationship between escitalopram treatment and changes in anhedonia from a pre-treatment baseline. It provides a snapshot of the hedonic state of patients already on the medication.
Signaling Pathways and Mechanisms of Action
The differing effects of this compound and escitalopram on anhedonia can be theoretically linked to their distinct pharmacological mechanisms.
This compound: A Triple Reuptake Inhibitor
This compound is a serotonin-preferring triple reuptake inhibitor with a relative potency for inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at a ratio of approximately 1:2:8.[1] The dopaminergic component of this compound's mechanism is particularly relevant to anhedonia. The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward processing, motivation, and the experience of pleasure.[5][6] By blocking the dopamine transporter (DAT), this compound increases the synaptic availability of dopamine in this and other reward-related circuits, which is hypothesized to directly counteract the dopaminergic hypofunction associated with anhedonia.[7]
Escitalopram: A Selective Serotonin Reuptake Inhibitor
Escitalopram's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. While serotonin plays a complex modulatory role in mood, its direct impact on the core symptoms of anhedonia is less clear. Some research suggests that enhanced serotonergic activity can have an inhibitory effect on dopamine release in the striatum, which could potentially blunt reward processing.[8] This is consistent with clinical reports of emotional blunting in some patients treated with SSRIs. While escitalopram is an effective antidepressant for many, its focused serotonergic mechanism may not be optimal for directly addressing the dopaminergic deficits associated with anhedonia.
Comparative Experimental Workflow
The following diagram illustrates the typical workflow of a placebo-controlled clinical trial for an antidepressant, which was the design of the key this compound study. This contrasts with the cross-sectional design of the primary escitalopram study on anhedonia.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound and escitalopram may have differential effects on anhedonia. This compound's triple reuptake inhibitor profile, particularly its action on dopamine, provides a strong theoretical rationale for its potential efficacy in treating anhedonia, which is supported by initial Phase II clinical data. In contrast, the evidence for escitalopram's anti-anhedonic effects is less compelling, with some studies suggesting it may not fully resolve these symptoms.
For drug development professionals, these findings highlight the potential of targeting the dopaminergic system in the development of novel antidepressants for anhedonia. Further research, including head-to-head clinical trials with validated anhedonia scales as primary endpoints, is necessary to definitively establish the comparative efficacy of these and other antidepressant agents. Future studies should also aim to elucidate the precise downstream signaling effects of these compounds on reward circuitry to better understand their mechanisms of action and identify patient populations most likely to respond to each treatment. The development of drugs with a multi-target profile, like this compound, may represent a promising avenue for addressing the complex symptomatology of major depressive disorder, including the challenging symptom of anhedonia.
References
- 1. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Anhedonia among patients with Major Depressive Disorder: A comparison between patients on escitalopram and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seragpsych.com [seragpsych.com]
- 6. Dopamine System Dysregulation in Major Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology and Therapeutic Approaches to Anhedonia in MDD | Progress In Mind Canada [canada.progress.im]
- 8. Diminished Neural Processing of Aversive and Rewarding Stimuli During Selective Serotonin Reuptake Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Amitifadine and centanafadine in vivo
A Comparative Analysis of Two Triple Reuptake Inhibitors
Amitifadine and Centanafadine are both triple reuptake inhibitors, a class of drugs that modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While they share a common mechanism of action, their development and investigation have focused on different therapeutic areas, leading to a notable absence of direct head-to-head in vivo comparative studies. This compound has been primarily investigated for its potential as an antidepressant and for the treatment of pain, with a body of preclinical in vivo data in rodent models. In contrast, Centanafadine has progressed through extensive clinical trials as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in humans, with limited publicly available preclinical in vivo efficacy data.
This guide provides a comprehensive overview of the available in vivo data for both compounds, acknowledging that the comparison is indirect due to the differing experimental models and therapeutic indications. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their respective in vivo profiles.
Mechanism of Action: Triple Reuptake Inhibition
Both this compound and Centanafadine exert their pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This blockade of reuptake results in increased extracellular levels of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
In Vivo Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and Centanafadine from preclinical and clinical studies. Due to the different therapeutic indications, the experimental models and outcome measures are distinct.
Table 1: this compound In Vivo Efficacy Data (Preclinical)
| Experimental Model | Species | Doses | Key Findings | Citation |
| Remifentanil Self-Administration | Rat (Sprague-Dawley, female) | 5, 10, 20 mg/kg (acute) | Significantly reduced remifentanil self-administration at all doses. | [1][2] |
| Remifentanil Self-Administration | Rat (Sprague-Dawley, female) | 10 mg/kg (chronic) | Continued reduction in remifentanil self-administration, even after cessation of treatment. | [1][2] |
| Forced Swim Test | Rat | 5 mg/kg (oral) | Minimum effective dose to reduce the duration of immobility. | |
| Tail Suspension Test | Rat | 5 mg/kg (oral) | Minimum effective dose to produce a dose-dependent reduction in immobility. |
Table 2: Centanafadine In Vivo Efficacy Data (Preclinical & Clinical)
| Experimental Model/Study Population | Species/Population | Doses | Key Findings | Citation |
| Drug Discrimination Model | Rat | Not specified | Fully substituted for the discriminative stimulus effects of cocaine, but only at a dose that reduced response rates. | [3] |
| Phase 3 Clinical Trial (ADHD) | Humans (Adolescents, 13-17 years) | 328.8 mg (high dose) | Statistically significant improvement in ADHD-RS-5 total score compared to placebo. | [4] |
| Phase 3 Clinical Trial (ADHD) | Humans (Children, 6-12 years) | High dose (weight-based) | Statistically significant improvement in ADHD-RS-5 total score compared to placebo. | [5] |
| Phase 2/3 Clinical Trials (ADHD) | Humans (Adults) | 200 and 400 mg/day | Statistically significant improvement in AISRS total score compared with placebo.[2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
Table 3: Preclinical In Vivo Experimental Protocols
| Experiment | Drug | Species/Strain | Dosing Regimen | Experimental Procedure | Key Parameters Measured |
| Remifentanil Self-Administration | This compound | Female Sprague-Dawley rats | Acute: 5, 10, 20 mg/kg. Chronic: 10 mg/kg. | Rats were trained to self-administer intravenous remifentanil. The effect of this compound on the number of infusions was measured. | Number of remifentanil infusions. |
| Forced Swim Test | This compound | Rats | Oral administration of 5 mg/kg. | Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. | Immobility time. |
| Tail Suspension Test | This compound | Rats | Oral administration of 5 mg/kg. | Rats are suspended by their tail. The duration of immobility is recorded. | Immobility time. |
| Drug Discrimination | Centanafadine | Rats | Not specified | Rats are trained to discriminate between saline and cocaine. The ability of Centanafadine to substitute for the cocaine stimulus is tested. | Drug-appropriate lever responding. |
digraph "Preclinical Behavioral Study Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];A[label="Animal Acclimation"]; B[label="Baseline Behavioral Assessment"]; C [label="Randomization to Treatment Groups"]; D [label="Drug Administration (this compound/Centanafadine or Vehicle)"]; E [label="Behavioral Testing (e.g., Forced Swim Test, Self-Administration)"]; F [label="Data Collection and Analysis"]; G [label="Statistical Comparison of Treatment Groups"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Comparative Summary and Conclusion
A direct in vivo comparison of this compound and Centanafadine is challenging due to the different stages of development and therapeutic targets. The available data suggests that both compounds are effective in their respective preclinical and clinical models.
This compound has demonstrated efficacy in rodent models of depression and addiction. The reduction in immobility in the forced swim and tail suspension tests is indicative of antidepressant-like activity, while the reduction in remifentanil self-administration suggests a potential role in treating substance use disorders.
Centanafadine has a more extensive clinical data profile, demonstrating efficacy in treating ADHD in children, adolescents, and adults. The preclinical data, although limited in the public domain, suggests that it has stimulant-like properties in drug discrimination studies, but with a potential for aversive effects at higher doses, which may contribute to a lower abuse liability compared to traditional stimulants.
For researchers and drug developers, the choice between these two compounds would depend on the specific therapeutic indication of interest. Further preclinical head-to-head studies would be necessary to directly compare their in vivo potency, efficacy, and side-effect profiles for any given condition. The existing data provides a solid foundation for designing such comparative experiments, particularly in models that are relevant to both depression and ADHD, given the frequent comorbidity of these disorders.
References
- 1. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Preclinical Efficacy of Amitifadine and its Racemate, DOV 216,303
For researchers and professionals in drug development, this guide provides an objective comparison of the preclinical efficacy of the triple reuptake inhibitor Amitifadine (EB-1010 or DOV 21,947) and its racemic parent compound, DOV 216,303, in established animal models of depression. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying mechanisms and workflows.
This compound is the dextrorotary enantiomer of the racemic mixture DOV 216,303. Both compounds are classified as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), a class of antidepressants designed to modulate the synaptic availability of these three key neurotransmitters implicated in the pathophysiology of major depressive disorder.
In Vitro Transporter Inhibition
The foundational mechanism of action for both this compound and DOV 216,303 is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The in vitro potency of each compound against these transporters has been characterized using human embryonic kidney (HEK) 293 cells expressing the respective human recombinant transporters.
| Compound | Transporter | IC₅₀ (nM)[1][2] | Kᵢ (nM)[2] |
| This compound (DOV 21,947) | Serotonin (SERT) | 12 | 99 |
| Norepinephrine (NET) | 23 | 262 | |
| Dopamine (DAT) | 96 | 213 | |
| DOV 216,303 (Racemate) | Serotonin (SERT) | ~14 | Not Reported |
| Norepinephrine (NET) | ~20 | Not Reported | |
| Dopamine (DAT) | ~78 | Not Reported |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibitory constant) is an indication of the binding affinity of an inhibitor to a receptor.
In Vivo Efficacy in Animal Models of Depression
The antidepressant-like effects of this compound and DOV 216,303 have been evaluated in several well-established rodent models of depression. These tests are designed to assess behavioral despair and the reversal of induced deficits, which are predictive of antidepressant efficacy in humans.
| Animal Model | Compound | Species | Key Findings |
| Forced Swim Test (FST) | This compound | Rat | Minimum Effective Dose (MED) of 5 mg/kg (p.o.) in reducing immobility. This effect was not accompanied by a significant increase in motor activity at doses up to 20 mg/kg.[2] |
| DOV 216,303 | Mouse | Demonstrated antidepressant-like effects.[3][4] | |
| Tail Suspension Test (TST) | This compound | Mouse | Produced a dose-dependent reduction in immobility with a Minimum Effective Dose (MED) of 5 mg/kg (p.o.).[2] |
| DOV 216,303 | Mouse | Demonstrated antidepressant-like effects.[3][4] | |
| Olfactory Bulbectomy (OBX) | DOV 216,303 | Rat | Chronic, but not acute, treatment with 20 mg/kg normalized the hyperactivity induced by the procedure.[5] |
| Tetrabenazine-Induced Ptosis and Locomotor Depression | DOV 216,303 | Not Specified | Active in reversing the effects of tetrabenazine.[6] |
Signaling Pathway and Mechanism of Action
This compound and DOV 216,303 exert their effects by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing postsynaptic receptor signaling.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to screen for antidepressant efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
Triple Reuptake Inhibitors for Treatment-Resistant Depression: A Comparative Analysis of Clinical Trial Data
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and methodologies of emerging triple reuptake inhibitors (TRIs) for treatment-resistant depression (TRD).
Treatment-resistant depression (TRD) presents a significant challenge in clinical practice, with a substantial portion of individuals with major depressive disorder (MDD) not achieving remission with conventional antidepressant therapies.[1][2] Triple reuptake inhibitors (TRIs) have emerged as a promising therapeutic class, theoretically offering a broader spectrum of action by targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) simultaneously.[3][4] This guide provides a comparative meta-analysis of available clinical trial data for prominent TRIs investigated for TRD, focusing on quantitative outcomes, experimental protocols, and the underlying signaling pathways.
Comparative Efficacy of Triple Reuptake Inhibitors
The efficacy of several TRIs has been evaluated in randomized controlled trials (RCTs), with varying degrees of success. This section summarizes the key findings from clinical trials of ansofaxine, liafensine, amitifadine, and GSK372475, with a focus on changes in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAMD-17), standard measures of depression severity.
Table 1: Summary of Efficacy Data from Clinical Trials of Triple Reuptake Inhibitors
| Drug | Trial Phase | Patient Population | N | Treatment Duration | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | P-value | Citation(s) |
| Ansofaxine | Phase 3 | MDD | 558 | 8 weeks | Change in MADRS total score | -20.0 (80mg), -19.9 (160mg) | -14.6 | < 0.0001 | [2][5][6][7] |
| Liafensine | Phase 2b (ENLIGHTEN) | TRD (DGM4-positive) | 197 | 6 weeks | Change in MADRS total score | -15.4 | -11.0 | 0.0056 | [8][9][10][11][12] |
| This compound | Phase 2 | MDD | 56 | 6 weeks | Change in MADRS total score | -18.2 | -22.0 | 0.028 | [13][14] |
| This compound | Phase 2b/3a (TRIADE) | MDD (failed one prior antidepressant) | 342 | - | Change in MADRS total score | Not statistically significant vs. placebo | - | - | [1][13][15][16] |
| GSK372475 | Phase 2 (Study 1) | MDD | - | 10 weeks | Change in MADRS total score | Not statistically significant vs. placebo | - | - | [17] |
| GSK372475 | Phase 2 (Study 2) | MDD | - | 10 weeks | Change in MADRS total score | Not statistically significant vs. placebo | - | - | [17] |
Note: MDD (Major Depressive Disorder), TRD (Treatment-Resistant Depression), MADRS (Montgomery-Åsberg Depression Rating Scale), N (Number of participants).
Safety and Tolerability Profile
The safety and tolerability of TRIs are critical considerations in their development. The dopaminergic component, while potentially enhancing efficacy, also raises concerns about abuse potential and other side effects.[3]
Table 2: Summary of Safety and Tolerability Data
| Drug | Common Adverse Events | Discontinuation Rate due to AEs (Drug vs. Placebo) | Key Safety Findings | Citation(s) |
| Ansofaxine | Nausea, vomiting, headache, drowsiness | Not specified | Generally well-tolerated. | [2] |
| Liafensine | Headache, nausea | Not specified | Well-tolerated with a favorable safety profile. | [11][12] |
| This compound | Well-tolerated in the Phase 2 study | 2 patients (this compound) vs. 2 patients (placebo) in Phase 2 study | Favorable profile regarding weight gain and sexual dysfunction. | [13][14][15] |
| GSK372475 | Dry mouth, headache, insomnia, nausea | Higher for GSK372475 (49%, 58%) vs. placebo (67%, 74%) | Not well-tolerated; increased heart rate and blood pressure. | [17] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the clinical trials is essential for interpreting their outcomes. Below are summaries of the experimental protocols for the pivotal trials of the discussed TRIs.
Ansofaxine (Phase 3 Trial for MDD)
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.[5][7]
-
Intervention: Patients were randomly assigned (1:1:1) to receive either ansofaxine 80 mg/day, ansofaxine 160 mg/day, or placebo for 8 weeks.[5][7]
-
Primary Outcome: The primary efficacy measure was the change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to the end of the 8-week treatment period.[5][7]
-
Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms (ECG).[5][7]
Liafensine (ENLIGHTEN Phase 2b Trial for TRD)
-
Design: A biomarker-guided, randomized, double-blind, placebo-controlled global Phase 2b trial.[8][9][10]
-
Participants: 197 patients with TRD who tested positive for the DGM4 genetic biomarker.[8][9][10]
-
Intervention: Patients were randomized to receive either liafensine or placebo for a 6-week treatment period.[8][9]
-
Primary Outcome: The primary endpoint was the change in the MADRS total score from baseline.[8][9][10]
-
Secondary Outcomes: Included changes in the Clinical Global Impressions Scale-Severity (CGI-S) and the Sheehan Disability Scale (SDS).[9]
This compound (TRIADE Phase 2b/3a Trial for MDD)
-
Design: A Phase 2b/3a clinical study designed to assess the safety and efficacy of this compound.[1][16]
-
Participants: 342 patients with MDD who had failed to respond to one previous course of a first-line antidepressant.[13][16]
-
Intervention: Patients were randomized to receive either this compound (50 mg or 100 mg doses) or placebo.[1]
-
Primary Outcome: The primary endpoint was the change from baseline in the MADRS total score.[1]
-
Advanced Trial Techniques: The trial incorporated methods to reduce placebo effects and ensure quality control in patient selection.[16]
GSK372475 (Phase 2 Trials for MDD)
-
Design: Two randomized, placebo- and active-controlled, double-blind studies.[17]
-
Participants: Outpatients (aged 18-64 years) with a diagnosis of a major depressive episode associated with MDD.[17]
-
Intervention: Patients were randomized 1:1:1 to placebo, GSK372475 (1-2 mg/d), or an active control (venlafaxine XR 150-225 mg/d in Study 1; paroxetine 20-30 mg/d in Study 2).[17]
-
Efficacy Endpoints: Key efficacy endpoints included the six-item Bech scale, the IDS-Clinician Rated scale, and the MADRS.[17]
Signaling Pathways and Experimental Workflows
The therapeutic rationale for TRIs is based on their ability to modulate three key monoamine neurotransmitter systems. The following diagrams illustrate the mechanism of action of TRIs and a typical workflow for a randomized controlled trial in TRD.
References
- 1. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of this compound for Major Depressive Disorder - BioSpace [biospace.com]
- 2. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Denovo Biopharma [denovobiopharma.com]
- 9. Denovo Biopharma to Present Positive Phase 2b ENLIGHTEN Trial Data for DB104 in Treatment-Resistant Depression at ASCP 2024 [synapse.patsnap.com]
- 10. Denovo Biopharma LLC to Present Positive Phase 2b ENLIGHTEN Trial Data for DGM4 Biomarker-Guided DB104 (liafensine) Treatment for Treatment ‑Resistant Depression at the ASCP 2024 Annual Meeting [prnewswire.com]
- 11. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (liafensine) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Euthymics completes enrolment in Phase IIb/IIIa study of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Amitifadine vs. SSRIs: A Comparative Analysis of Sexual Dysfunction
For researchers, scientists, and drug development professionals, understanding the nuanced profiles of antidepressant medications is paramount. While efficacy in treating major depressive disorder (MDD) is the primary goal, the associated side-effect profiles, particularly sexual dysfunction, significantly impact patient adherence and overall quality of life. This guide provides an objective comparison of Amitifadine, a triple reuptake inhibitor, and Selective Serotonin Reuptake Inhibitors (SSRIs), with a focus on their effects on sexual function, supported by available experimental data.
Executive Summary
This compound (formerly EB-1010) is a serotonin-preferring triple reuptake inhibitor, modulating norepinephrine and dopamine in addition to serotonin. This distinct mechanism of action has been hypothesized to offer a more favorable sexual side-effect profile compared to SSRIs, which primarily target the serotonin system. Clinical trial evidence, although limited, suggests that this compound is associated with a lower incidence of sexual dysfunction. In contrast, SSRIs are well-documented to cause significant rates of sexual side effects, including decreased libido, delayed orgasm, and erectile dysfunction.
Data Presentation: Quantitative Comparison
While a direct head-to-head clinical trial with comprehensive, publicly available quantitative data on sexual dysfunction is limited, the available information from placebo-controlled and comparator trials provides valuable insights.
| Feature | This compound | SSRIs (various) |
| Primary Mechanism | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitor (1:2:8 ratio) | Selective Serotonin Reuptake Inhibitor |
| Incidence of Sexual Dysfunction | Comparable to placebo in a Phase 2 trial.[1] Not associated with the sexual side effects seen with paroxetine in a Phase IIb/IIIa trial.[2][3] | High, with rates ranging from 25% to 80% depending on the specific SSRI and the method of assessment.[4][5][6] |
| Key Differentiating Factor | Pro-sexual effects of dopamine and norepinephrine may counteract the inhibitory effects of serotonin. | Predominant increase in serotonergic activity, particularly at 5-HT2A and 5-HT2C receptors, is linked to sexual side effects. |
Note: Quantitative data from the direct comparator arm (paroxetine) in the TRIADE trial for this compound has not been made publicly available in detail. The comparison is based on qualitative statements from press releases and trial announcements.
Experimental Protocols
The assessment of sexual dysfunction in clinical trials relies on validated patient-reported outcome measures. Below are the methodologies for the instruments used in the evaluation of this compound and commonly in SSRI trials.
Derogatis Interview for Sexual Functioning - Self-Report (DISF-SR)
The DISF-SR is a 25-item self-report questionnaire designed to assess the quality of an individual's sexual functioning across five domains.[3][7][8][9] There are separate versions for males and females.
-
Domains Assessed:
-
Sexual Cognition/Fantasy: Frequency of sexual thoughts, fantasies, and daydreams.
-
Sexual Arousal: Ease and quality of arousal.
-
Sexual Behavior/Experience: Frequency and variety of sexual activities.
-
Orgasm: Ease, intensity, and satisfaction with orgasm.
-
Sexual Drive/Relationship: Subjective sense of sex drive and satisfaction with the sexual relationship.
-
-
Scoring: Each item is rated on a 4-point Likert scale. Domain scores are calculated by summing the item scores within that domain. A total score is derived by summing the five domain scores. Higher scores indicate better sexual functioning.
-
Administration: The questionnaire is self-administered and typically takes 15-20 minutes to complete.[7]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and SSRIs on sexual function can be attributed to their distinct interactions with key neurotransmitter systems.
SSRI-Induced Sexual Dysfunction
SSRIs increase synaptic serotonin levels, which is thought to cause sexual dysfunction through several mechanisms, primarily involving the stimulation of specific serotonin receptors.
Caption: SSRI Mechanism Leading to Sexual Dysfunction.
This compound's Proposed Mechanism for Sparing Sexual Function
This compound's triple reuptake inhibition is hypothesized to mitigate the sexual side effects associated with purely serotonergic agents. The increase in dopamine and norepinephrine may counteract the inhibitory effects of serotonin.
Caption: this compound's Balanced Neuromodulation of Sexual Function.
Conclusion
References
- 1. Dopamine D2 receptors in the nucleus accumbens modulate erectile function in a rat model of nonorganic erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. studylib.net [studylib.net]
- 4. Antidepressant-associated sexual dysfunction: impact, effects, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Antidepressant-Induced Sexual Dysfunction: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sexual Dysfunction Induced by Antidepressants—A Pharmacovigilance Study Using Data from VigiBaseTM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derogatis-tests.com [derogatis-tests.com]
- 8. The Derogatis Interview for Sexual Functioning (DISF/DISF-SR): an introductory report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Derogatis Interview for Sexual Functioning (DISF/DISF-SR): an introductory report. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of In Vivo Transporter Occupancy: Amitifadine Versus Other Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo transporter occupancy of Amitifadine, a serotonin-preferring triple reuptake inhibitor (TRI), against other notable TRIs. While direct in vivo transporter occupancy data for this compound from positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies are not publicly available, this guide leverages its in vitro reuptake inhibition profile and in vivo neurochemical effects to draw comparisons with other TRIs for which such data exist. The information presented herein is intended to support research and drug development efforts in the field of neuropsychopharmacology.
Triple reuptake inhibitors represent a promising class of antidepressants designed to simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the synaptic availability of these key neurotransmitters.[1][2] The clinical efficacy and side-effect profile of a TRI are closely linked to its relative in vivo occupancy of these three transporters.[3]
Comparative Transporter Occupancy Data
The following table summarizes the available transporter inhibition and occupancy data for this compound and other selected TRIs. It is important to note the distinction between in vitro inhibition constants (Ki or IC50) and in vivo occupancy (measured by PET). While in vitro data provides valuable information on a drug's potency at the molecular level, in vivo occupancy reflects the actual engagement of the drug with its target in a living organism, which is influenced by factors such as brain penetration and plasma protein binding.[4]
| Compound | SERT Occupancy/Inhibition | NET Occupancy/Inhibition | DAT Occupancy/Inhibition | Species | Method |
| This compound | 12 nM (IC50) | 23 nM (IC50) | 96 nM (IC50) | Human (in vitro) | Reuptake Inhibition Assay |
| GSK1360707 | 50% occupancy at 6.65 ng/mL (plasma conc.) | Data not available for humans | 50% occupancy at 19.26 ng/mL (plasma conc.) | Human | PET |
| 50% occupancy at 15.84 ng/mL (plasma conc.) | 50% occupancy at 1.86 ng/mL (plasma conc.) | 50% occupancy at 15.31 ng/mL (plasma conc.) | Baboon | PET | |
| BMS-820836 | ~80% occupancy at 0.5 mg/day | Not reported | Not reported | Human | PET |
| Centanafadine | 44% occupancy at 1400 ng/mL (plasma Cmax) | 91% occupancy at 1400 ng/mL (plasma Cmax) | 47% occupancy at 1400 ng/mL (plasma Cmax) | Human | PET |
Data for this compound is based on in vitro reuptake inhibition assays in human embryonic kidney cells. Data for GSK1360707, BMS-820836, and Centanafadine are from in vivo PET imaging studies.
Experimental Protocols
The determination of in vivo transporter occupancy is a critical step in the clinical development of TRIs.[5] Positron Emission Tomography (PET) is the primary imaging modality used for this purpose, employing specific radioligands that bind to the target transporters.
General PET Protocol for Transporter Occupancy
A typical experimental protocol for an in vivo transporter occupancy study using PET involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients are recruited for the study.
-
Baseline Scan: A baseline PET scan is performed without the administration of the investigational drug to measure the baseline density of the target transporters. This involves injecting a specific radioligand.
-
Drug Administration: The investigational drug (e.g., a TRI) is administered to the subjects, often in single or multiple ascending doses.
-
Occupancy Scan: After a predetermined time to allow for drug distribution and target engagement, a second PET scan is conducted using the same radioligand.
-
Blood Sampling: Blood samples are collected throughout the study to measure the plasma concentration of the investigational drug.
-
Data Analysis: The PET images from the baseline and occupancy scans are analyzed to calculate the percentage of transporter occupancy by the drug. This is typically done by comparing the binding potential of the radioligand before and after drug administration. The relationship between drug plasma concentration and transporter occupancy is then modeled.
Radioligands for Monoamine Transporter Imaging
The selection of an appropriate radioligand is crucial for accurately quantifying transporter occupancy. Commonly used PET radioligands for SERT, NET, and DAT include:
-
SERT: [¹¹C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) is a widely used and highly selective radioligand for the serotonin transporter.[6] Other notable radioligands include --INVALID-LINK--McN5652 and various diphenyl sulfide derivatives.[7][8][9]
-
NET: (S,S)-[¹¹C]MRB (Methylreboxetine) is considered a promising radioligand for imaging the norepinephrine transporter.[10]
-
DAT: [¹¹C]PE2I (N-(3-iodoprop-2E-enyl)-2β-carbomethoxy-3β-(4-methylphenyl)nortropane) is a commonly used radioligand for the dopamine transporter.
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of triple reuptake inhibitors and the general workflow of an in vivo transporter occupancy study.
Caption: Mechanism of action of Triple Reuptake Inhibitors (TRIs).
References
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling of potential new and selective PET radiotracers for the serotonin transporter. [sites.ualberta.ca]
- 8. (11) C and (18) F PET radioligands for the serotonin transporter (SERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. PET imaging of norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amitifadine and Cocaine on Dopamine Transporter Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic and signaling properties of Amitifadine and cocaine at the dopamine transporter (DAT). The information is intended to support research and drug development efforts by offering a clear, data-driven comparison of these two neurologically active compounds.
Executive Summary
This compound, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), and cocaine, a well-characterized psychostimulant, both exert their effects on the central nervous system in part by modulating dopamine levels through interaction with the dopamine transporter (DAT). While both compounds inhibit dopamine reuptake, their kinetic profiles and downstream signaling consequences differ significantly. This guide summarizes their binding affinities, uptake inhibition potencies, and effects on cellular signaling pathways, supported by detailed experimental methodologies.
Quantitative Data on Dopamine Transporter Kinetics
The following tables summarize the key kinetic parameters of this compound and cocaine at the dopamine transporter. It is important to note that while the data for this compound is relatively consistent in the literature, the reported values for cocaine can vary depending on the specific experimental conditions, such as the cell line, radioligand used, and assay buffer composition.
| Compound | Binding Affinity (Ki) at DAT (nM) | Dopamine Uptake Inhibition (IC50) at DAT (nM) | Dissociation Rate from DAT |
| This compound | 213[1] | 96[1][2] | Data not available |
| Cocaine | Variable (typically in the range of 100-800 nM) | Variable (typically in the range of 200-1000 nM) | Rapid |
Note on Cocaine Kinetic Data: The variability in reported Ki and IC50 values for cocaine highlights the sensitivity of these measurements to experimental conditions. Cocaine acts as a competitive inhibitor at the dopamine transporter.[3] Studies have shown that cocaine exhibits a rapid dissociation from the DAT, which contributes to its short-lasting in vivo effects compared to other DAT inhibitors with slower dissociation kinetics.
Experimental Protocols
The following are generalized but detailed protocols for the key in vitro assays used to determine the kinetic parameters presented above.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and cocaine for the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).
-
A radiolabeled ligand that binds to DAT with high affinity, such as [³H]WIN 35,428.
-
Unlabeled test compounds (this compound, cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay for Determining IC50
This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cocaine for dopamine uptake.
Materials:
-
A cell line stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells) cultured in 96-well plates.
-
[³H]Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Unlabeled test compounds (this compound, cocaine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition as a function of the log concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The interaction of this compound and cocaine with the dopamine transporter initiates distinct downstream signaling events.
This compound Signaling Pathway
This compound acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine.[1][2] By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate various intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways. The simultaneous modulation of serotonin and norepinephrine systems by this compound likely contributes to its overall pharmacological profile and distinguishes it from a pure DAT inhibitor. In microdialysis studies, this compound has been shown to increase extracellular levels of all three monoamines in brain regions associated with depression.[4]
Caption: this compound's mechanism of action on dopamine signaling.
Cocaine Signaling Pathway
Cocaine's primary mechanism of action for its reinforcing effects is the blockade of the dopamine transporter.[3] This leads to a significant and rapid increase in extracellular dopamine concentrations in reward-related brain regions like the nucleus accumbens. The elevated synaptic dopamine results in hyperstimulation of postsynaptic dopamine receptors, particularly the D1 receptor. Activation of D1 receptors stimulates the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway. PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to long-term changes in gene expression and synaptic plasticity that are thought to underlie addiction.
Caption: Cocaine's impact on the D1 receptor-mediated signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro dopamine transporter uptake inhibition assay, a fundamental experiment in the characterization of DAT inhibitors.
Caption: Workflow for a dopamine transporter uptake inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: this compound hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
Replicating failed clinical trial results of Amitifadine in a preclinical setting
Preclinical Re-evaluation of Amitifadine Following Clinical Trial Setbacks
A comparative analysis of preclinical evidence and clinical trial outcomes to guide future research in drug development for major depressive disorder.
This guide provides a comprehensive comparison of the preclinical data that supported the clinical development of this compound (also known as EB-1010 or DOV-21,947) and the results from its later-stage clinical trials, particularly the failed Phase IIb/IIIa TRIADE study. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of the available data to understand the potential reasons for the clinical trial failure, with a focus on the hypothesis of underdosing. This guide includes a summary of quantitative data, detailed experimental protocols from key preclinical studies, and visualizations of the drug's signaling pathway and experimental workflows.
Comparative Data Analysis: Preclinical Efficacy vs. Clinical Outcomes
The following tables summarize the key quantitative data from both preclinical animal studies and human clinical trials of this compound. This side-by-side comparison is intended to highlight the discrepancies that may have contributed to the unsuccessful clinical outcome.
Table 1: Preclinical Efficacy of this compound in Animal Models of Depression
| Preclinical Model | Species | Dose Range (mg/kg) | Key Findings |
| Forced Swim Test | Rat | 5-20 (oral) | Dose-dependent reduction in immobility time, with a minimum effective dose (MED) of 5 mg/kg.[1] |
| Tail Suspension Test | Rat | 5 (oral) | Significant reduction in immobility time.[1] |
| Intracranial Self-Stimulation (ICSS) | Rat | 1.0 - 10 (IP) | Attenuated acid-induced depression of ICSS at 1.0 and 3.2 mg/kg; higher dose of 10 mg/kg facilitated ICSS.[2] |
| Microdialysis | Rat | 3.2 - 10 (IP) | Dose-dependent increase in extracellular levels of dopamine and serotonin in the nucleus accumbens.[2] |
Table 2: Clinical Trial Outcomes of this compound in Major Depressive Disorder (MDD)
| Clinical Trial | Phase | Patient Population | Doses | Primary Endpoint | Outcome vs. Placebo |
| Proof-of-Concept Study | II | MDD | 25mg BID, then 50mg BID | Change in MADRS score | Statistically significant improvement (p=0.028).[3] |
| TRIADE Study | IIb/IIIa | MDD patients who failed first-line antidepressants | 50mg, 100mg | Change in MADRS score | No statistically significant difference.[4][5] |
Experimental Protocols: Key Preclinical Assays
To facilitate the replication and further investigation of this compound's preclinical effects, detailed methodologies for the key experiments are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are placed in the cylinder for a 15-minute pre-swim session.
-
Day 2 (Test): this compound or vehicle is administered orally. One hour after administration, rats are placed in the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (time spent floating with minimal movements to keep the head above water) during the last 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Microdialysis
In vivo microdialysis is a technique used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
-
Animals and Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the nucleus accumbens. Animals are allowed to recover for at least 48 hours post-surgery.
-
Apparatus: A microdialysis probe is inserted into the guide cannula. The probe is connected to a syringe pump that perfuses artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Procedure:
-
Baseline Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered intraperitoneally.
-
Post-treatment Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average.
Visualizing the Scientific Rationale and Experimental Process
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the workflow of a typical preclinical study.
Caption: Proposed mechanism of this compound as a triple reuptake inhibitor.
Caption: A typical workflow for preclinical screening of antidepressant candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of this compound for Major Depressive Disorder - BioSpace [biospace.com]
Assessing the Abuse Liability of Amitifadine Relative to Methylphenidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse liability of amitifadine and methylphenidate, drawing upon available preclinical and clinical data. The information is intended to inform research, drug development, and regulatory assessment of novel central nervous system (CNS) active agents.
Executive Summary
This compound, a triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), is hypothesized to possess a lower abuse liability compared to methylphenidate, a dopamine and norepinephrine reuptake inhibitor. This hypothesis is primarily based on this compound's pharmacological profile, specifically its lower potency at the dopamine transporter relative to serotonin and norepinephrine transporters. Preclinical studies in animal models of abuse liability, such as intracranial self-stimulation (ICSS) and drug self-administration, provide further support for this assertion. While direct head-to-head human abuse potential (HAP) studies are not publicly available, the existing evidence suggests a reduced abuse potential for this compound compared to methylphenidate, a Schedule II controlled substance with well-established abuse liability.
Mechanism of Action and Rationale for Differential Abuse Liability
The abuse potential of stimulant drugs is strongly linked to their ability to rapidly increase synaptic dopamine levels in the brain's reward pathways, primarily through blockade of the dopamine transporter (DAT).
Methylphenidate: Methylphenidate primarily acts as a potent inhibitor of both DAT and NET. Its significant affinity for DAT leads to a rapid and pronounced increase in extracellular dopamine, which is believed to be the primary mechanism underlying its reinforcing and euphoric effects, and consequently, its abuse potential.
This compound: this compound is a serotonin-preferring triple reuptake inhibitor. It exhibits a higher affinity for SERT and NET compared to DAT. This differential binding profile is crucial to its potentially lower abuse liability. The simultaneous enhancement of serotonin and norepinephrine neurotransmission is thought to modulate and potentially attenuate the rewarding effects of dopamine transporter inhibition. Evidence suggests that serotonin can oppose and limit the abuse-related effects of dopamine.
Below is a diagram illustrating the distinct signaling pathways of this compound and methylphenidate.
Caption: Signaling pathways of this compound and Methylphenidate.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data from preclinical and clinical studies assessing the abuse liability of this compound and methylphenidate. It is important to note the absence of a direct head-to-head clinical study.
Table 1: Monoamine Transporter Binding Affinity and Potency
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT:DAT Ratio | NET:DAT Ratio |
| This compound | 12 | 23 | 96 | 1:8 | ~1:4 |
| Methylphenidate | >10,000 | 39 | 18 | >555:1 | ~2:1 |
Data compiled from various preclinical studies. Ratios are approximate.
Table 2: Preclinical Abuse Liability Models
| Model | This compound | Methylphenidate |
| Intracranial Self-Stimulation (ICSS) | Produced weak facilitation of ICSS, suggesting lower abuse potential.[1] | Potently facilitates ICSS, indicative of high abuse potential. |
| Drug Self-Administration | Reduced self-administration of remifentanil in rats.[2] | Readily self-administered by animals, a hallmark of abuse potential. |
| Conditioned Place Preference (CPP) | Data not publicly available. | Consistently produces conditioned place preference. |
Table 3: Human Abuse Potential (HAP) Study Indicators (Hypothetical Comparison)
As no direct comparative HAP study is publicly available, this table presents a hypothetical comparison based on the expected outcomes from the preclinical data and mechanisms of action.
| Subjective Measure (Visual Analog Scale - VAS) | This compound (Predicted) | Methylphenidate (Established) |
| Drug Liking (Emax) | Lower than methylphenidate | High |
| Good Effects (Emax) | Lower than methylphenidate | High |
| Willingness to Take Drug Again | Lower than methylphenidate | High |
| Street Value | Lower than methylphenidate | High |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of abuse liability studies. Below are descriptions of typical experimental protocols used in the assessment of this compound and methylphenidate.
1. Intracranial Self-Stimulation (ICSS) Protocol
-
Objective: To assess the reinforcing effects of a drug by measuring its ability to alter the rewarding properties of direct electrical stimulation of the brain's reward pathways.
-
Subjects: Typically, male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Rats are surgically implanted with an electrode in the medial forebrain bundle (MFB), a key component of the brain's reward circuitry.
-
Training: Rats are trained to press a lever in an operant chamber to receive a brief electrical stimulation. The frequency of the stimulation is varied to determine the threshold at which the stimulation is reinforcing.
-
Drug Administration: After establishing a stable baseline of responding, rats are administered various doses of the test drug (e.g., this compound or methylphenidate) or a placebo.
-
Data Collection: Changes in the rate of lever pressing and the frequency threshold required to maintain responding are measured. A leftward shift in the frequency-rate function or a decrease in the reinforcement threshold indicates that the drug has enhanced the rewarding effects of the brain stimulation, suggesting abuse potential.[1]
-
Caption: Workflow for an Intracranial Self-Stimulation (ICSS) experiment.
2. Human Abuse Potential (HAP) Study Protocol (General)
-
Objective: To evaluate the subjective and physiological effects of a test drug compared to a placebo and a positive control with known abuse potential in a population of experienced recreational drug users.
-
Subjects: Healthy, non-dependent recreational drug users who can distinguish the effects of the positive control from placebo.
-
Design: Randomized, double-blind, placebo- and active-controlled crossover study.
-
Procedure:
-
Screening and Qualification: Participants are screened for eligibility and must demonstrate the ability to distinguish the subjective effects of the active control (e.g., methylphenidate) from placebo.
-
Treatment Periods: Participants are randomized to receive single doses of the test drug (e.g., this compound at various doses), the active control (e.g., methylphenidate), and placebo in separate treatment periods, with a washout period between each.
-
Data Collection: Subjective effects are assessed at regular intervals using validated questionnaires and Visual Analog Scales (VAS) for measures such as "Drug Liking," "Good Effects," "Bad Effects," "High," and "Willingness to Take Drug Again." Physiological measures (e.g., heart rate, blood pressure) and pharmacokinetic samples are also collected.
-
Data Analysis: The primary endpoint is typically the maximum effect (Emax) on the "Drug Liking" VAS. The subjective effects of the test drug are compared to both placebo and the active control.
-
Caption: General workflow for a Human Abuse Potential (HAP) study.
Logical Relationship of Findings and Implications
Caption: Logical relationship of findings for abuse liability assessment.
Conclusion
References
- 1. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Amitifadine on Serotonin and Dopamine-Dependent Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine (formerly EB-1010, DOV-21,947) is a novel psychoactive compound that has been investigated for the treatment of major depressive disorder and other conditions.[1] It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), meaning it blocks the reuptake of all three major monoamine neurotransmitters implicated in mood regulation.[1] This guide provides a comparative analysis of this compound's effects on serotonin and dopamine-dependent behaviors, juxtaposing its pharmacological profile with that of selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs). The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research.
Pharmacological Profile: A Tale of Three Transporters
This compound's unique behavioral effects are rooted in its distinct affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Unlike SSRIs, which primarily target SERT, or DRIs, which target DAT, this compound engages all three.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| This compound | 99[1] | 262[1] | 213[1] | 12[1] | 23[1] | 96[1] |
| Fluoxetine (SSRI) | 0.9 | 260 | 2000 | 1.1 | 150 | 940 |
| Bupropion (DRI/NRI) | 5960 | 2890 | 408 | 10000 | 1800 | 520 |
Note: Kᵢ and IC₅₀ values for Fluoxetine and Bupropion are compiled from various sources for comparative purposes and may vary between studies.
Serotonin-Dependent Behaviors: Antidepressant-like Effects
Animal models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for antidepressant efficacy. These tests are considered to be highly dependent on serotonergic neurotransmission.
Experimental Data
| Behavioral Assay | Compound | Dose (mg/kg) | Effect |
| Forced Swim Test (Rat) | This compound | 5 (oral) | Minimum effective dose to reduce immobility[1] |
| This compound | up to 20 (oral) | No significant increase in motor activity[1] | |
| Tail Suspension Test (Rat) | This compound | 5 (oral) | Dose-dependent reduction in immobility[1] |
While direct head-to-head studies are limited, the profile of this compound in these tests suggests a potent antidepressant-like effect, characteristic of compounds that enhance serotonin signaling. Unlike some stimulants, this compound's effect in the FST is not confounded by a general increase in locomotor activity at effective doses.[2]
Experimental Protocol: Forced Swim Test (Rodent)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Rodents (mice or rats) are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water, is recorded, typically during the last 4 minutes of the test.
-
Drug Administration: Test compounds are administered at a specified time before the test session.
-
Endpoint: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Amitifadine
This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Amitifadine. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Additionally, it may lead to respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2]
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[3] Change gloves every hour or immediately if they are torn, punctured, or contaminated.[4] When double-gloving, place one glove under the gown cuff and the second over the cuff.[4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. For tasks with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[5] |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required.[3][5] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[5] |
| Body Protection | Disposable Gown and Sleeve Covers | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] For added protection, disposable sleeve covers can be worn.[3][5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated work area, such as a chemical fume hood or ventilated enclosure, is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all work surfaces. Remove and dispose of outer gloves before leaving the work area. Wash hands thoroughly with soap and water.[1][2]
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term stability, it is recommended to store the powder at -20°C and solutions at -80°C.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination. All waste must be treated as hazardous.
Step-by-Step Disposal Procedure:
-
Segregation: Segregate all this compound waste from non-hazardous waste. This includes unused product, contaminated lab supplies (e.g., pipette tips, tubes), and contaminated PPE.
-
Waste Containers:
-
Solid Waste: Place contaminated solids (e.g., weigh boats, wipes, gloves, gowns) in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Quantitative Data
The following table summarizes key quantitative data related to the bioactivity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Serotonin Uptake) | 12 nM | HEK 293 cells | [7] |
| IC₅₀ (Norepinephrine Uptake) | 23 nM | HEK 293 cells | [7] |
| IC₅₀ (Dopamine Uptake) | 96 nM | HEK 293 cells | [7] |
| Kᵢ (SERT) | 99 nM | [8] | |
| Kᵢ (NET) | 262 nM | [8] | |
| Kᵢ (DAT) | 213 nM | [8] |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vivo Studies
This protocol is adapted from a study investigating the effects of this compound on remifentanil self-administration in rats.[1]
-
Materials:
-
This compound powder
-
Sterilized isotonic saline
-
Pyrogen-free glassware
-
0.2 µm syringe filter
-
Sterile syringes and needles
-
-
Procedure:
-
In a pyrogen-free glass container, calculate the required amount of this compound to achieve the desired concentration.
-
Add the corresponding volume of sterilized isotonic saline to the this compound powder.
-
Gently swirl or vortex the container until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial.
-
Store the final solution refrigerated and protected from light between experiments. Allow the solution to come to room temperature before administration.[1]
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Workflow for Handling and Disposal of this compound
Caption: General workflow for the safe handling and disposal of this compound.
References
- 1. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leegov.com [leegov.com]
- 5. researchgate.net [researchgate.net]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. This compound, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
